Verrucarin J
Description
This compound has been reported in Paramyrothecium roridum, Albifimbria verrucaria, and other organisms with data available.
This compound is a trichothecene. Trichothecenes are a very large family of chemically related mycotoxins produced by various species of Fusarium, Myrothecium, Trichoderma, Trichothecium, Cephalosporium, Verticimonosporium, and Stachybotrys. The most important structural features causing the biological activities of trichothecenes are: the 12,13-epoxy ring, the presence of hydroxyl or acetyl groups at appropriate positions on the trichothecene nucleus and the structure and position of the side-chain. They are produced on many different grains like wheat, oats or maize by various Fusarium species such as F. graminearum, F. sporotrichioides, F. poae and F. equiseti. Some molds that produce trichothecene mycotoxins, such as Stachybotrys chartarum, can grow in damp indoor environments and may contribute to health problems among building occupants. (L1948)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,3R,8R,12E,18E,20Z,24R,25S,26S)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,17,22-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O8/c1-17-8-10-26-15-32-24(30)13-18(2)9-11-31-22(28)6-4-5-7-23(29)35-19-14-21(34-20(26)12-17)27(16-33-27)25(19,26)3/h4-7,12-13,19-21H,8-11,14-16H2,1-3H3/b6-4+,7-5-,18-13+/t19-,20-,21-,25-,26-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCGYHWSYNQVHU-GYDJLPFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C3(CC1)COC(=O)C=C(CCOC(=O)C=CC=CC(=O)OC4C3(C5(CO5)C(C4)O2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@@]3(CC1)COC(=O)/C=C(/CCOC(=O)/C=C/C=C\C(=O)O[C@H]4[C@]3([C@]5(CO5)[C@@H](C4)O2)C)\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4643-58-7 | |
| Record name | Verrucarin J | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004643587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VERRUCARIN J | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62UBU5Q68G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Verrucarin J: An In-Depth Technical Guide to its Ribosomal Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Verrucarin J, a macrocyclic trichothecene mycotoxin, exerts its potent cytotoxic effects through the inhibition of protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound targets the eukaryotic ribosome. It delves into the specific binding interactions, the impact on the different phases of translation, and the key structural determinants of its activity. This document also compiles available quantitative data on its inhibitory concentrations and presents detailed experimental protocols for studying its mechanism of action, aiming to equip researchers with the necessary information to further investigate this compound and its potential therapeutic applications.
Introduction
This compound belongs to the trichothecene family of mycotoxins, which are secondary metabolites produced by various fungi, including species of Stachybotrys, Myrothecium, and Fusarium.[1][2] These compounds are notorious for their potent cytotoxicity, which stems from their ability to inhibit protein synthesis in eukaryotic cells.[1][3] Trichothecenes are broadly classified based on their chemical structure, and this compound is a macrocyclic trichothecene, characterized by a macrocyclic ester ring linking two positions of the core sesquiterpenoid structure.[4] This structural feature contributes to its high potency.[5] Understanding the precise mechanism of action of this compound on the ribosome is crucial for elucidating its toxicology and exploring its potential as a therapeutic agent, particularly in oncology.
Mechanism of Action on the Ribosome
The primary molecular target of this compound is the eukaryotic ribosome, the cellular machinery responsible for protein synthesis. By binding to the ribosome, this compound disrupts the intricate process of translation, leading to cell cycle arrest and apoptosis.[3]
Binding Site and Interactions
This compound, like other trichothecenes, binds to the large ribosomal subunit (60S in eukaryotes).[5][6] Specifically, it targets the peptidyl transferase center (PTC), a highly conserved region within the ribosome responsible for catalyzing the formation of peptide bonds.[2][6]
Structural studies of the related macrocyclic trichothecene, Verrucarin A, bound to the Saccharomyces cerevisiae ribosome provide valuable insights into the binding mode of this class of compounds.[6][7] These studies reveal that the macrocyclic ring of Verrucarin A introduces additional contact points with the 25S rRNA compared to simpler trichothecenes.[6] Key interactions include:
-
Hydrogen Bonds: The macrocyclic ring can form new hydrogen bonds with ribosomal RNA bases. For Verrucarin A, hydrogen bonds are observed with A2401, G2403, and U2875 (yeast numbering).[6]
-
Hydrophobic and van der Waals Interactions: The complex structure of this compound allows for extensive nonpolar contacts with rRNA bases, contributing to its high-affinity binding.[6]
-
Key Structural Elements: The 12,13-epoxy group and the double bond between C9 and C10 of the trichothecene core are essential for toxicity and play a critical role in ribosome binding.[6]
The binding of this compound within the A-site of the PTC sterically hinders the accommodation of the aminoacyl-tRNA, thereby inhibiting peptide bond formation.[6]
Inhibition of Translation Stages
Trichothecenes can inhibit all three stages of protein synthesis: initiation, elongation, and termination.[8] The specific stage affected can depend on the substitution pattern of the trichothecene.[8] Macrocyclic trichothecenes like Verrucarin A have been shown to be potent inhibitors of translation initiation.[8][9] By binding to the PTC, this compound can prevent the proper assembly of the initiation complex and the binding of the initiator tRNA. The primary mechanism, however, is the potent inhibition of the peptidyl transferase activity, which is crucial for the elongation phase.[5] This blockade of peptide bond formation leads to a halt in the growing polypeptide chain.
Quantitative Data
Precise quantitative data for this compound's interaction with the ribosome is limited in the public domain. However, data from the closely related macrocyclic trichothecene, Verrucarin A, and comparative cytotoxicity studies provide valuable insights into its potency.
| Compound | Assay | Cell Line/System | IC50 Value | Reference |
| Verrucarin A | Cytotoxicity vs. DON | Vero cells | 125-250 times more toxic than DON | [7] |
| Verrucarin A | Relative Cytotoxicity | Vero cells | Relative IC50 = 0.004 - 0.008 (DON = 1) | [7] |
| Satratoxin G | Cytotoxicity | PC-12 neuronal cells | 10 - 25 ng/mL | [10] |
| Roridin L2 | Cytotoxicity | PC-12 neuronal cells | > 1000 ng/mL | [10] |
Experimental Protocols
The study of this compound's mechanism of action on ribosomes involves a variety of biochemical and structural biology techniques. The following are detailed methodologies for key experiments.
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Principle: A cell-free extract (e.g., rabbit reticulocyte lysate or HeLa cell lysate) containing all the necessary components for translation is programmed with a reporter mRNA (e.g., luciferase). The amount of protein produced is quantified by measuring the reporter's activity. A decrease in reporter activity in the presence of the test compound indicates inhibition of translation.[11][12][13]
Protocol:
-
Preparation of Cell-Free Lysate:
-
Obtain commercially available rabbit reticulocyte lysate or prepare HeLa cell lysate according to established protocols.
-
-
Preparation of Reporter mRNA:
-
In vitro transcribe a capped and polyadenylated mRNA encoding a reporter protein (e.g., Firefly Luciferase) from a linearized DNA template using a commercially available kit.
-
Purify the mRNA and determine its concentration and integrity.
-
-
In Vitro Translation Reaction:
-
Set up reactions in nuclease-free microcentrifuge tubes or a 96-well plate on ice.
-
A typical 25 µL reaction mixture contains:
-
12.5 µL of cell-free lysate
-
1 µL of amino acid mixture (minus methionine)
-
1 µL of [³⁵S]-methionine (for radioactive detection) or a master mix for non-radioactive detection
-
1 µL of reporter mRNA (e.g., 50 ng/µL)
-
Varying concentrations of this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is non-inhibitory). Include a solvent-only control.
-
Nuclease-free water to a final volume of 25 µL.
-
-
-
Incubation:
-
Incubate the reactions at 30°C for 60-90 minutes.
-
-
Quantification of Protein Synthesis:
-
Luciferase Assay: If using a luciferase reporter, add the appropriate luciferase substrate and measure the luminescence using a luminometer.
-
Radioactive Detection: If using [³⁵S]-methionine, spot a small aliquot of the reaction onto a filter paper, precipitate the proteins with trichloroacetic acid (TCA), wash, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[14]
-
Ribosome Profiling
Ribosome profiling (Ribo-Seq) is a powerful technique that provides a "snapshot" of all the ribosome positions on the transcriptome at a given moment.
Principle: Cells are treated with a translation elongation inhibitor to freeze ribosomes on the mRNAs. The cells are then lysed, and the lysate is treated with a nuclease to digest the mRNA regions not protected by the ribosomes. The resulting ribosome-protected fragments (RPFs) are isolated, converted to a cDNA library, and sequenced using next-generation sequencing. The sequencing reads are then mapped to a reference genome or transcriptome to reveal the locations of the ribosomes.[1][15][16]
Protocol:
-
Cell Culture and Treatment:
-
Grow cells to the desired confluency.
-
Treat the cells with this compound at the desired concentration and for the desired time. Include an untreated control.
-
Add a translation elongation inhibitor (e.g., cycloheximide at 100 µg/mL) to the media and incubate for a short period (e.g., 1 minute) to arrest the ribosomes.
-
-
Cell Lysis and Nuclease Digestion:
-
Rapidly harvest and lyse the cells in a polysome lysis buffer.
-
Treat the lysate with RNase I to digest unprotected mRNA. The optimal concentration of RNase I needs to be determined empirically.
-
-
Ribosome Monosome Isolation:
-
Load the digested lysate onto a sucrose density gradient (e.g., 10-50%) and centrifuge at high speed.
-
Fractionate the gradient and monitor the absorbance at 260 nm to identify the monosome peak.
-
Collect the fractions corresponding to the 80S monosomes.
-
-
RNA Extraction and RPF Purification:
-
Extract the RNA from the monosome fractions.
-
Run the RNA on a denaturing polyacrylamide gel and excise the gel region corresponding to the RPFs (typically 28-30 nucleotides in length).
-
Elute the RPFs from the gel slices.
-
-
Library Preparation and Sequencing:
-
Ligate adapters to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription to generate cDNA.
-
Circularize the cDNA and then amplify by PCR to generate a sequencing library.
-
Sequence the library on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Trim adapter sequences from the raw sequencing reads.
-
Align the reads to a reference genome or transcriptome.
-
Analyze the distribution of ribosome footprints along transcripts to identify changes in translation initiation, elongation, and ribosome pausing in response to this compound.
-
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM allows for the high-resolution structural determination of biological macromolecules in their near-native state.
Principle: A purified ribosome-Verrucarin J complex is rapidly frozen in a thin layer of vitreous ice. The frozen sample is then imaged in a transmission electron microscope at cryogenic temperatures. A large number of 2D projection images of individual ribosome particles are collected and then computationally reconstructed to generate a 3D density map of the complex.[11][17]
Protocol:
-
Preparation of the Ribosome-Verrucarin J Complex:
-
Purify eukaryotic ribosomes (e.g., from yeast or rabbit reticulocytes).
-
Incubate the purified ribosomes with an excess of this compound to ensure saturation of the binding site.
-
-
Grid Preparation:
-
Apply a small volume (3-4 µL) of the ribosome-Verrucarin J complex to a glow-discharged cryo-EM grid (e.g., a holey carbon grid).
-
Blot the grid with filter paper to create a thin film of the sample.
-
Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.
-
-
Data Collection:
-
Transfer the frozen grid to a cryo-electron microscope.
-
Collect a large dataset of high-resolution images of the ribosome particles at different orientations.
-
-
Image Processing and 3D Reconstruction:
-
Perform motion correction on the raw image frames.
-
Estimate the contrast transfer function (CTF) for each image.
-
Pick individual ribosome particles from the micrographs.
-
Perform 2D classification to remove junk particles and group similar views.
-
Generate an initial 3D model.
-
Perform 3D classification and refinement to obtain a high-resolution 3D density map.
-
-
Model Building and Analysis:
-
Dock the atomic structures of the ribosome and a model of this compound into the cryo-EM density map.
-
Refine the atomic model to fit the density map.
-
Analyze the refined structure to identify the precise binding site and interactions of this compound with the ribosome.
-
Structure-Activity Relationship
The toxicity of trichothecenes is highly dependent on their chemical structure.[18] For macrocyclic trichothecenes like this compound, the macrocyclic ring significantly enhances their inhibitory activity compared to simple trichothecenes.[4][5] This is attributed to the additional interactions the macrocycle makes with the ribosome, leading to a higher binding affinity.
Key structural features influencing the activity of this compound and related compounds include:
-
The 12,13-epoxy ring: Essential for toxicity. Its removal leads to a significant loss of activity.[18]
-
The C9-C10 double bond: Also crucial for inhibitory function.[18]
-
The macrocyclic ester ring: Links C4 and C15, increasing the binding affinity and potency.[4][18]
-
Substituents on the trichothecene core: The presence and nature of functional groups at various positions can modulate the binding affinity and specificity for different stages of translation.[6]
Conclusion
This compound is a potent inhibitor of eukaryotic protein synthesis that targets the peptidyl transferase center of the 60S ribosomal subunit. Its macrocyclic structure confers high-affinity binding, leading to a strong blockade of translation, primarily at the elongation stage. While specific quantitative data for this compound remains to be fully elucidated in the public literature, comparative studies with related compounds highlight its significant cytotoxicity. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate details of this compound's mechanism of action, which will be instrumental in both understanding its toxicological properties and exploring its potential as a therapeutic agent. Further research is warranted to determine precise binding kinetics and to obtain high-resolution structures of the this compound-ribosome complex to facilitate structure-based drug design.
References
- 1. This compound | C27H32O8 | CID 12444784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The identification of a key gene highlights macrocyclic ring’s role in trichothecene toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of inhibition of eukaryotic protein synthesis by trichothecene fungal toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Inhibition of Eukaryotic Protein Synthesis by Trichothecene Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND RORIDIN L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. mdpi.com [mdpi.com]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 17. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Biosynthetic Pathway of Verrucarin J: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Verrucarin J is a potent macrocyclic trichothecene, a class of mycotoxins produced by various fungal species, including those from the genera Stachybotrys, Myrothecium, and Paramyrothecium.[1][2] As a Type D trichothecene, its complex structure features a sesquiterpenoid-derived tricyclic core known as 12,13-epoxytrichothec-9-ene (EPT), which is fused to a polyketide-derived macrocyclic ester ring.[3] This intricate architecture is the result of a complex and fascinating biosynthetic pathway that merges two major streams of secondary metabolism. Understanding this pathway is critical for controlling toxigenic fungal growth, detoxifying contaminated materials, and exploring the potential of these molecules as scaffolds for drug development.
This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, summarizing the key enzymatic steps, the genes that encode them, available quantitative data, and detailed experimental protocols for key analytical and molecular biology techniques.
Overview of the Biosynthetic Pathway
The construction of this compound is a multi-stage process that begins with the synthesis of the core trichothecene skeleton, followed by the formation and attachment of a polyketide chain, which is then cyclized to form the characteristic macrocycle. The final step involves a key oxidative modification of a precursor molecule, Roridin E. The pathway can be conceptually divided into three major parts:
-
Formation of the 12,13-Epoxytrichothec-9-ene (EPT) Core: This is the common pathway for all trichothecenes, starting from the primary metabolite farnesyl pyrophosphate (FPP).
-
Assembly of the Macrocyclic Ring: This stage involves the synthesis of a polyketide chain and its esterification to the EPT core at positions C-4 and C-15, a defining feature of Type D trichothecenes.
-
Final Tailoring to this compound: A late-stage oxidation of the precursor Roridin E yields the final this compound molecule.
Detailed Biosynthetic Steps
Part 1: Synthesis of the Trichothecene Core (EPT)
The biosynthesis of all trichothecenes originates from the isoprenoid pathway.[2]
-
Cyclization of FPP: The pathway initiates with the cyclization of farnesyl pyrophosphate (FPP) to form the bicyclic sesquiterpene, trichodiene. This reaction is catalyzed by trichodiene synthase , the enzyme encoded by the Tri5 gene.[4][5] This is the first committed step in trichothecene biosynthesis.
-
Oxygenation of Trichodiene: The trichodiene molecule then undergoes a series of four consecutive oxygenation reactions catalyzed by a single multifunctional cytochrome P450 monooxygenase, encoded by the Tri4 gene.[5] In fungi that produce macrocyclic trichothecenes like Myrothecium, the Tri4 homolog adds three oxygen atoms to form isotrichodiol (hydroxyl groups at C-2 and C-11, and the C-12,13 epoxide).[3]
-
Formation of EPT: Isotrichodiol undergoes non-enzymatic isomerization and cyclization, which involves the loss of a hydroxyl group, to form the stable tricyclic core structure, 12,13-epoxytrichothec-9-ene (EPT).[3][6]
Part 2: Formation of the Macrocyclic Precursor, Roridin E
Unlike simple trichothecenes, the biosynthesis of this compound requires the construction of a macrocyclic ring that links the C-4 and C-15 positions of the EPT core.[3][7]
-
Hydroxylation of EPT: The EPT core is first hydroxylated at the C-4 position. This reaction is catalyzed by a cytochrome P450 monooxygenase encoded by the Tri22 gene.[8] The resulting intermediate is trichodermol.
-
Polyketide Chain Synthesis: A linear polyketide chain is synthesized by a dedicated polyketide synthase (PKS) , which is encoded by the Tri17 gene.[6][8]
-
Esterification and Cyclization: The polyketide chain is attached to the trichodermol core. This process involves multiple acyltransferases. The Tri3 -encoded acyltransferase is required for esterification.[8] Recent research has identified a gene, Tri24, that is specific to macrocyclic trichothecene biosynthesis and is required for the 15-O-acylation of the EPT-derived intermediate, a critical step in forming the macrocyclic ring.[8] The process ultimately leads to the formation of Roridin E, a stable macrocyclic trichothecene that serves as a direct precursor to this compound.
Part 3: Final Conversion to this compound
The terminal step in the pathway is the specific modification of the Roridin E macrocycle.
-
Oxygenation of Roridin E: this compound is generated through the oxygenation of the C2-side chain at the C-6′ position of Roridin E.[9] While this conversion has been proposed based on structural relationships, the specific oxygenase or hydrolase enzyme responsible for this final tailoring step has not yet been fully characterized.
Quantitative Data on Production
While specific enzyme kinetic data for the this compound pathway is scarce in the literature, several studies have quantified the production of this compound and its precursors under various culture conditions. This data is essential for understanding the regulation of the biosynthetic pathway and for optimizing production for research purposes.
Table 1: Production of this compound and Related Mycotoxins by S. chartarum under Varied Nitrogen Sources
| Strain | Nitrogen Source (250 mg N/L) | Roridin E (ng/cm²) | Roridin L-2 (ng/cm²) | This compound (ng/cm²) | Satratoxin G (ng/cm²) | Satratoxin H (ng/cm²) | Satratoxin F (ng/cm²) |
| ATCC 34916 | NaNO₃ | 16.2 | 1.6 | 1.4 | 11.5 | 11.0 | 0.9 |
| NH₄NO₃ | 12.0 | 1.3 | 1.1 | 8.8 | 8.4 | 0.7 | |
| NH₄Cl | 10.1 | 1.1 | 0.9 | 7.3 | 7.1 | 0.6 | |
| IBT 40293 | NaNO₃ | 12.5 | 1.5 | 1.2 | 8.8 | 8.7 | 0.7 |
| NH₄NO₃ | 10.2 | 1.2 | 1.0 | 7.4 | 7.3 | 0.6 | |
| NH₄Cl | 7.8 | 1.0 | 0.8 | 5.8 | 5.7 | 0.5 | |
| DSM 114129 | NaNO₃ | 1.6 | 0.2 | 0.1 | 1.1 | 1.1 | 0.1 |
| NH₄NO₃ | 1.2 | 0.1 | 0.1 | 0.8 | 0.8 | <0.1 | |
| NH₄Cl | 0.9 | 0.1 | <0.1 | 0.6 | 0.6 | <0.1 |
Data summarized from a study on S. chartarum grown on a chemically defined medium (AMM). Concentrations are normalized to the area of the respective colonies.[10]
Table 2: Production of Verrucarin A and Roridin E by M. verrucaria under Varied Temperature and CO₂
| Temperature (°C) | CO₂ Level (mg/m³) | Verrucarin A (ng/g) | Roridin E (ng/g) |
| 14-18 | 775-870 | 1.21 | 1.76 |
| 14-18 | 1550-1650 | 1.35 | 2.11 |
| 22-26 | 775-870 | 2.54 | 4.02 |
| 22-26 | 1550-1650 | 3.12 | 5.89 |
| 26-30 | 775-870 | 10.23 | 25.43 |
| 26-30 | 1550-1650 | 18.59 | 49.62 |
| 30-34 | 775-870 | 15.33 | 38.11 |
| 30-34 | 1550-1650 | 22.87 | 55.21 |
Data from a study on M. verrucaria inoculated on spinach, demonstrating the influence of environmental factors on macrocyclic trichothecene biosynthesis.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.
Protocol 1: Quantification of Macrocyclic Trichothecenes by LC-MS/MS
This protocol describes a general method for the extraction, cleanup, and quantification of this compound and related compounds from a fungal culture or contaminated material.
A. Sample Extraction:
-
Homogenize a known quantity (e.g., 5 g) of the sample material (e.g., fungal culture on rice, wallpaper).
-
Add 20 mL of an extraction solvent (e.g., 84% aqueous acetonitrile with 1% formic acid).[8]
-
Vortex vigorously for 1-2 minutes, then sonicate for 30 minutes.
-
Centrifuge the mixture at high speed (e.g., 9,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
B. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a defined volume (e.g., 4 mL) of the extract into a d-SPE tube containing 600 mg MgSO₄, 200 mg C₁₈, and 400 mg PSA (primary-secondary amine).[8]
-
Vortex immediately for 1 minute to ensure thorough mixing.
-
Centrifuge at 9,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the dried residue in 0.5 mL of a suitable injection solvent (e.g., 0.1% formic acid in water/methanol 50:50 v/v).
-
Filter the final extract through a 0.22 µm syringe filter before analysis.[8]
C. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate.
-
Gradient: A suitable gradient to separate the analytes (e.g., start at 10% B, ramp to 95% B over 10 minutes, hold for 3 minutes, then re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes may be used.[8]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Key Parameters: Optimize ion spray voltage, source temperature (e.g., 550°C), and gas pressures (curtain, nebulizer, collision gas).[8]
-
MRM Transitions: Determine specific precursor-to-product ion transitions for each target analyte (e.g., this compound, Roridin E) using authentic standards.
-
Protocol 2: Gene Disruption in Filamentous Fungi via Protoplast Transformation
This protocol provides a representative method for creating knockout mutants (e.g., Δtri24) to study gene function, adapted from methodologies for Fusarium.[11][12]
A. Construction of Gene Knockout Cassette:
-
Using PCR, amplify ~1 kb fragments corresponding to the 5' and 3' flanking regions of the target gene (e.g., Tri24) from fungal genomic DNA.
-
Amplify a selectable marker cassette, such as the hygromycin B phosphotransferase gene (hph), which confers resistance to hygromycin.
-
Using fusion PCR or restriction-ligation cloning, assemble the final knockout cassette in the order: 5' Flank - hph Marker - 3' Flank. This construct will replace the native gene via homologous recombination.
B. Protoplast Preparation:
-
Inoculate the fungal strain into 50 mL of potato dextrose broth (PDB) and grow for 20-24 hours at 28°C.
-
Harvest the young mycelia by filtration and wash with a protoplasting buffer (e.g., 1.2 M MgSO₄).
-
Resuspend the mycelia in protoplasting buffer containing a cell wall-degrading enzyme cocktail (e.g., Lysing Enzymes from Trichoderma harzianum, Driselase).
-
Incubate with gentle shaking (80 rpm) for 2-4 hours at 30°C, periodically checking for protoplast formation under a microscope.
-
Separate protoplasts from mycelial debris by filtering through sterile miracloth or glass wool.
-
Pellet the protoplasts by gentle centrifugation (e.g., 1,500 x g for 5 min), wash twice with STC buffer (1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂), and resuspend in STC buffer to a final concentration of 1 x 10⁸ protoplasts/mL.
C. PEG-Mediated Transformation:
-
To 100 µL of the protoplast suspension, add 5-10 µg of the linear gene knockout cassette DNA.
-
Incubate on ice for 20 minutes.
-
Add 1 mL of PEG solution (e.g., 30% PEG 4000 in STC buffer) and mix gently. Incubate at room temperature for 15-20 minutes.
-
Plate the transformation mixture onto regeneration agar (e.g., complete medium with 1.2 M sorbitol) containing the appropriate selective agent (e.g., 150 µg/mL hygromycin B).
-
Incubate plates at 28°C for 4-7 days until resistant colonies appear.
D. Screening and Confirmation of Mutants:
-
Isolate individual transformants onto fresh selective plates.
-
Perform genomic DNA extraction from putative mutants and the wild-type strain.
-
Confirm successful gene replacement using PCR with primers designed to bind outside the flanking regions and within the hph marker. The resulting PCR product size will differ between the wild-type and the knockout mutant.
-
Further confirmation can be achieved via Southern blotting or whole-genome sequencing.[11]
Protocol 3: In Vitro Trichodiene Synthase (Tri5) Enzyme Assay
This protocol outlines a method to measure the activity of the first committed enzyme in the pathway.
A. Enzyme Source:
-
Clone the Tri5 gene into an expression vector (e.g., pET-28a for E. coli) to produce a recombinant, tagged protein (e.g., 6xHis-Tri5).
-
Express the protein in a suitable E. coli strain (e.g., BL21(DE3)) via IPTG induction.
-
Purify the recombinant Tri5 protein using affinity chromatography (e.g., Ni-NTA resin).
B. Enzymatic Reaction:
-
Prepare a reaction mixture in a total volume of 100 µL containing:
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂).
-
Farnesyl Pyrophosphate (FPP) substrate (e.g., 10 µM).
-
Purified recombinant Tri5 enzyme (e.g., 15 nM).[6]
-
-
Incubate the reaction at 30°C for a set period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of an organic solvent like ethyl acetate or hexane, which also serves to extract the trichodiene product.
C. Product Detection and Quantification:
-
Pyrophosphate Detection (Indirect): A common method is to quantify the pyrophosphate (PPi) released during the reaction.[6]
-
Use a commercial kit (e.g., PPiLight™) where PPi is used to generate ATP, which is then measured via a luciferase-luciferin reaction. The resulting luminescence is proportional to Tri5 activity.
-
-
Trichodiene Detection (Direct):
-
Separate the organic layer from the stopped reaction.
-
Analyze the extract by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Identify the trichodiene peak based on its retention time and mass spectrum compared to an authentic standard. Quantify using a calibration curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 7. agilent.com [agilent.com]
- 8. Simultaneous determination of trichothecene mycotoxins in cereals by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trichothecene Group - Mycotoxin Panel (RealTime Laboratories) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 10. A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and Stachybotrylactam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Verrucarin J from Stachybotrys chartarum: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Potent Macrocyclic Trichothecene Mycotoxin
Abstract
Verrucarin J, a member of the type D macrocyclic trichothecene mycotoxins, is a secondary metabolite produced by the fungus Stachybotrys chartarum. This fungus is frequently found in water-damaged buildings and agricultural commodities, posing a significant health risk to humans and animals. This compound exhibits potent cytotoxic, pro-apoptotic, and immunomodulatory activities, primarily through the inhibition of eukaryotic protein synthesis. Its complex chemical structure and profound biological effects have made it a subject of interest for toxicological studies and as a potential scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its biosynthesis by S. chartarum, its chemical properties, molecular mechanisms of action, and detailed experimental protocols for its production, purification, and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction
Stachybotrys chartarum, commonly known as "black mold," is a cellulolytic fungus notorious for its production of a diverse array of mycotoxins. Among these, the macrocyclic trichothecenes, including this compound, are of particular concern due to their high toxicity.[1][2] Exposure to this compound can occur through inhalation of contaminated airborne spores, ingestion of contaminated food, or dermal contact.[2][3] The toxicity of this compound is attributed to its ability to disrupt fundamental cellular processes, leading to a range of adverse health effects.[2] This guide delves into the technical aspects of this compound, providing a foundation for further research and potential therapeutic applications.
Chemical Properties of this compound
This compound is a complex sesquiterpenoid characterized by a tetracyclic 12,13-epoxytrichothec-9-ene (EPT) core structure linked to a macrocyclic ester ring. This macrocyclic ring is a key determinant of its high biological activity.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₂O₈ | [5] |
| Molecular Weight | 484.5 g/mol | [5] |
| IUPAC Name | (1R,3R,8R,12E,18E,20Z,24R,25S,26S)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.0³,⁸.0⁸,²⁵]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,17,22-trione | [5] |
| CAS Number | 4643-58-7 | [5] |
| Class | Macrocyclic Trichothecene (Type D) | [1] |
Biosynthesis of this compound in Stachybotrys chartarum
The biosynthesis of this compound, like other trichothecenes, originates from the mevalonate pathway, with farnesyl pyrophosphate (FPP) serving as the initial precursor.[6] The subsequent enzymatic steps are orchestrated by a cluster of genes, in the case of macrocyclic trichothecenes in S. chartarum, referred to as the satratoxin (sat) gene cluster.[3][7] While the complete enzymatic cascade for this compound is not fully elucidated, a proposed general pathway for macrocyclic trichothecenes involves several key transformations.
The initial steps involve the cyclization of FPP to trichodiene, catalyzed by trichodiene synthase (encoded by a Tri5 homolog).[8] This is followed by a series of oxygenation reactions mediated by cytochrome P450 monooxygenases (encoded by genes like Tri4) to form the characteristic EPT core.[8][9] The subsequent formation of the macrocyclic ring is a complex process involving polyketide synthases (PKS) and other enzymes encoded within the sat gene cluster to synthesize the dicarboxylic acid chain, which is then esterified to the EPT core at positions C-4 and C-15.[4]
Caption: Proposed biosynthetic pathway of this compound.
Molecular Mechanism of Action
The primary molecular target of this compound is the eukaryotic ribosome. By binding to the peptidyl transferase center on the 60S ribosomal subunit, it potently inhibits protein synthesis at the initiation, elongation, and termination stages.[1][9] This disruption of protein synthesis triggers a cascade of downstream cellular events, collectively known as the ribotoxic stress response.[10]
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death.[2] While direct studies on this compound are limited, research on the closely related Verrucarin A provides significant insights. Verrucarin A has been shown to induce apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways.[11][12] Key events include the cleavage of poly (ADP-ribose) polymerase (PARP-1) and the activation of caspases-3, -8, and -9.[11] It also modulates the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the release of cytochrome c.[13]
Modulation of Signaling Pathways
The ribotoxic stress induced by this compound leads to the activation of several intracellular signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathways. While specific data for this compound is sparse, studies on Verrucarin A have demonstrated the activation of p38 MAPK and JNK, and the inhibition of ERK1/2 phosphorylation.[6] This modulation of MAPK signaling is often mediated by an increase in reactive oxygen species (ROS). Furthermore, Verrucarin A has been shown to inhibit the pro-survival Akt/NF-κB/mTOR signaling pathway, further contributing to its pro-apoptotic effects.[11][12]
References
- 1. A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and Stachybotrylactam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. researchgate.net [researchgate.net]
- 4. Evolution of structural diversity of trichothecenes, a family of toxins produced by plant pathogenic and entomopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C27H32O8 | CID 12444784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Evolution of the Satratoxin and Atranone Gene Clusters of Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trichothecene - Wikipedia [en.wikipedia.org]
- 10. Some cultural conditions that control production of this compound, a cytotoxic metabolite of Stachybotrys chartarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Verrucarin A alters cell-cycle regulatory proteins and induces apoptosis through reactive oxygen species-dependent p38MAPK activation in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Verrucarin J: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verrucarin J is a macrocyclic trichothecene mycotoxin, a class of secondary metabolites produced by various fungi, most notably Stachybotrys chartarum (black mold).[1][2] As a member of the trichothecene family, this compound is a potent inhibitor of protein synthesis in eukaryotic cells, leading to a cascade of cellular events that culminate in apoptosis (programmed cell death).[3][4] This property has garnered significant interest in its potential as an anticancer agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and relevant experimental protocols.
Chemical Structure and Physicochemical Properties
This compound is a complex organic molecule characterized by a tetracyclic sesquiterpenoid core structure containing a 12,13-epoxy ring, which is crucial for its biological activity.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₂O₈ | [3] |
| Molecular Weight | 484.54 g/mol | [3] |
| CAS Number | 4643-58-7 | [3] |
| Appearance | White powder | [5] |
| Boiling Point (Predicted) | 735.4 ± 60.0 °C | [5] |
| Density (Predicted) | 1.29 ± 0.1 g/cm³ | [5] |
| Solubility | Trichothecenes are generally lipophilic, indicating good solubility in organic solvents such as DMSO, ethanol, and chloroform, and poor solubility in water.[2] Specific quantitative data for this compound is not readily available. | |
| Synonyms | Muconomycin B | [3] |
Biological Activity and Mechanism of Action
The primary mechanism of action of this compound, like other trichothecenes, is the inhibition of protein synthesis. It achieves this by binding to the 60S ribosomal subunit, specifically interfering with the peptidyl transferase center.[2][3] This disruption of translation triggers a cellular stress response known as the "ribotoxic stress response."
The ribotoxic stress response initiates a signaling cascade that involves the activation of Mitogen-Activated Protein Kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and Extracellular signal-regulated kinase (ERK).[6] The sustained activation of these pathways, particularly p38 and JNK, is a key driver of the pro-apoptotic effects of this compound.
The induction of apoptosis by this compound proceeds through the intrinsic mitochondrial pathway. This is characterized by:
-
Generation of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS.
-
Alteration of Bcl-2 Family Proteins: An imbalance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
-
Loss of Mitochondrial Membrane Potential: The integrity of the mitochondrial membrane is compromised.
-
Cytochrome c Release: Cytochrome c is released from the mitochondria into the cytoplasm.
-
Caspase Activation: A cascade of caspase activation (including caspase-9 and caspase-3) is initiated, leading to the execution of apoptosis.
Furthermore, studies on the related compound Verrucarin A have shown that it can inhibit the pro-survival Akt/NF-κB/mTOR signaling pathway, suggesting a multi-faceted approach to inducing cancer cell death.[5]
Cytotoxicity
This compound exhibits potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key measure of its potency.
Table 2: IC₅₀ Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Exposure Time | Source |
| A549 | Lung Carcinoma | ~10 | 48 h | [7] |
| H1793 | Lung Carcinoma | ~20 | 48 h | [7] |
| HCT 116 | Colorectal Carcinoma | 300 | 24 h | [7] |
| SW-620 | Colorectal Carcinoma | 300 | 24 h | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][8]
Protocol for MTT Assay with this compound on HeLa Cells
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and culture at 37°C for 24 hours.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (e.g., DMSO diluted in medium) and a medium-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.[6]
-
Formazan Crystal Formation: Incubate the plate for 1 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[6]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Mix thoroughly to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
Apoptosis Detection by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Protocol for Annexin V/PI Apoptosis Assay in Jurkat Cells Treated with this compound
-
Cell Treatment: Seed Jurkat cells at an appropriate density and treat with this compound at the desired concentrations for the specified time. Include an untreated control.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.[11]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[11]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[10][11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[11] Annexin V-FITC is detected in the green channel (FL1) and PI in the red channel (FL2 or FL3).
Analysis of MAPK Activation by Western Blotting
Western blotting is used to detect the phosphorylation (activation) of specific proteins in a signaling pathway.[12][13]
Protocol for Western Blot Analysis of p38 MAPK Phosphorylation
-
Cell Lysis: Treat cells with this compound for various time points. Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total p38 MAPK.
Conclusion
This compound is a potent mycotoxin with significant cytotoxic and pro-apoptotic properties. Its ability to inhibit protein synthesis and activate the ribotoxic stress response, leading to MAPK-mediated apoptosis, makes it a compound of interest for further investigation in the context of cancer drug development. The experimental protocols provided in this guide offer a framework for researchers to explore the multifaceted biological activities of this compound and to further elucidate its therapeutic potential. As with all potent toxins, appropriate safety precautions should be taken when handling this compound.
References
- 1. This compound | C27H32O8 | CID 12444784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and Stachybotrylactam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 4643-58-7 [amp.chemicalbook.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Toxicological Profile of Verrucarin J: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vitro toxicological data for Verrucarin J is limited in publicly available scientific literature. This guide summarizes the known toxicological profile of macrocyclic trichothecenes, with a significant focus on Verrucarin A, a closely related and extensively studied compound. The information presented for Verrucarin A serves as a primary surrogate to infer the potential toxicological characteristics of this compound.
Introduction
This compound is a macrocyclic trichothecene mycotoxin, a class of secondary metabolites produced by various fungi, most notably Stachybotrys chartarum (black mold).[1][2] Trichothecenes are potent inhibitors of protein synthesis in eukaryotic cells, which is a primary mechanism of their toxicity.[3] They are known to induce a ribotoxic stress response, leading to a cascade of cellular events including apoptosis, cell cycle arrest, and inflammation.[3][4] Due to their cytotoxic nature, there is significant interest in understanding their mechanisms of action for both toxicological assessment and potential therapeutic applications. This document provides a comprehensive overview of the in vitro toxicological profile of this compound, drawing heavily on data from the closely related Verrucarin A.
Cytotoxicity
The cytotoxicity of trichothecenes is a hallmark of their toxicological profile. This is primarily attributed to their ability to bind to the 60S ribosomal subunit, inhibiting protein synthesis.[3] The macrocyclic structure of compounds like this compound is associated with particularly high potency.[5]
Quantitative Cytotoxicity Data (Verrucarin A)
Due to the lack of specific IC50 values for this compound in the reviewed literature, the following table summarizes the 50% inhibitory concentration (IC50) values for Verrucarin A in various cancer cell lines. These values highlight its potent cytotoxic activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| LNCaP | Prostate Cancer | Data not specified | [4] |
| PC-3 | Prostate Cancer | Data not specified | [4] |
Note: While specific nanomolar concentrations for LNCaP and PC-3 cells were not provided in the abstract, the study emphasizes that Verrucarin A "strongly inhibited the proliferation" of these cell lines.[4]
Induction of Apoptosis
A significant mechanism of trichothecene-induced cell death is the induction of apoptosis, or programmed cell death. This process is tightly regulated and involves the activation of a cascade of caspases.
Key Apoptotic Events Induced by Verrucarin A:
-
Caspase Activation: Studies on Verrucarin A demonstrate the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and executioner caspase-3.[4]
-
PARP Cleavage: Activation of caspase-3 leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, which is a hallmark of apoptosis.[4]
-
Bcl-2 Family Protein Modulation: Verrucarin A has been shown to alter the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. This includes the inhibition of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and potential modulation of pro-apoptotic proteins such as Bax and Bak.[4]
Genotoxicity
Further research using assays such as the Comet assay or micronucleus test would be necessary to fully elucidate the genotoxic profile of this compound.
Cell Cycle Arrest
In addition to inducing apoptosis, Verrucarin A has been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. Specifically, Verrucarin A induces a G2/M phase arrest in prostate cancer cells.[4] This is associated with the inhibition of key cell cycle regulatory proteins, including:[4]
-
Cyclin D and Cyclin E
-
Cyclin-dependent kinases (CDKs): cdk2, cdk4, and cdk6
-
Induction of CDK inhibitors: WAF1/21 and KIP1/27
Signaling Pathways
The toxicity of Verrucarin A is mediated by its influence on several critical intracellular signaling pathways. Understanding these pathways provides insight into the molecular mechanisms of its action.
Akt/NF-κB/mTOR Signaling Pathway
Verrucarin A has been demonstrated to inhibit the pro-survival Akt/NF-κB/mTOR signaling pathway in prostate cancer cells.[4] This pathway is crucial for cell survival, proliferation, and resistance to apoptosis. Down-regulation of phosphorylated Akt (p-AKT), nuclear factor kappa B (NF-κB) (p65), and phosphorylated mammalian target of rapamycin (p-mTOR) contributes to the anti-proliferative and pro-apoptotic effects of Verrucarin A.[4]
Caption: Inhibition of the Akt/NF-κB/mTOR pathway by Verrucarin A.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are generalized protocols for key in vitro assays relevant to the toxicological assessment of compounds like this compound.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (or the test compound) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (necrotic or late apoptotic cells).[6][7][8]
Protocol:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Caption: Experimental workflow for apoptosis detection by flow cytometry.
Genotoxicity Assay (Comet Assay)
Principle: The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive method for detecting DNA damage in individual cells.[9][10][11] Damaged DNA, under electrophoresis, migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.
Protocol:
-
Treat cells with this compound for a specified duration.
-
Embed the harvested cells in a low-melting-point agarose gel on a microscope slide.
-
Lyse the cells with a detergent solution to remove membranes and cytoplasm, leaving behind the nucleoid.
-
Subject the slides to electrophoresis in an alkaline or neutral buffer.
-
Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualize the comets using a fluorescence microscope and analyze the images with appropriate software to quantify DNA damage (e.g., tail length, % DNA in the tail).
Conclusion
The in vitro toxicological profile of macrocyclic trichothecenes, exemplified by Verrucarin A, reveals them to be potent cytotoxic agents that induce apoptosis and cell cycle arrest in cancer cells. Their mechanism of action involves the inhibition of protein synthesis and the modulation of critical signaling pathways such as the Akt/NF-κB/mTOR pathway. While direct and extensive data for this compound is currently lacking, it is reasonable to hypothesize a similar toxicological profile due to its structural similarity to Verrucarin A. Further research is imperative to specifically characterize the in vitro and in vivo toxicology of this compound to fully understand its potential risks and any therapeutic potential.
References
- 1. Updated Review of the Toxicity of Selected Fusarium Toxins and Their Modified Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C27H32O8 | CID 12444784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Current and Future Experimental Strategies for Structural Analysis of Trichothecene Mycotoxins-A Prospectus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trichothecenes: structure-toxic activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
Verrucarin J: A Technical Guide to its Inhibition of Eukaryotic Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Verrucarin J, a macrocyclic trichothecene mycotoxin produced by fungi of the Myrothecium genus, is a potent inhibitor of eukaryotic protein synthesis. This document provides a comprehensive technical overview of this compound's mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a visualization of the signaling pathways it perturbs. By binding to the peptidyl transferase center of the 60S ribosomal subunit, this compound primarily obstructs the initiation phase of translation, leading to a cascade of cellular stress responses, including the activation of mitogen-activated protein kinases (MAPKs) and the induction of apoptosis. This guide is intended to serve as a valuable resource for researchers investigating ribosome-targeting agents and for professionals in the field of drug development exploring novel therapeutic scaffolds.
Mechanism of Action
This compound, like other members of the trichothecene family, exerts its cytotoxic effects by directly targeting the eukaryotic ribosome.[1][2][3] The primary molecular target is the peptidyl transferase center (PTC) on the large ribosomal subunit (60S), a critical hub for peptide bond formation.[1][4] By binding to the A-site within the PTC, this compound interferes with the accommodation of aminoacyl-tRNA, thereby potently inhibiting the initiation stage of protein synthesis.[5] This disruption of translation initiation leads to the rapid breakdown of polysomes.[5]
The inhibition of protein synthesis by this compound triggers a cellular stress signaling cascade known as the ribotoxic stress response.[2][3] This response is characterized by the activation of several key mitogen-activated protein kinases (MAPKs), including p38 and c-Jun N-terminal kinase (JNK).[6][7] Activation of these stress kinases can, in turn, lead to the induction of apoptosis (programmed cell death), a crucial mechanism in its cytotoxic activity against cancer cells.[1]
Quantitative Inhibition Data
This compound exhibits potent cytotoxic activity against a range of eukaryotic cell lines. While direct IC50 values for the inhibition of protein synthesis are not widely reported specifically for this compound, its cytotoxicity is a direct consequence of this inhibition. The following table summarizes the reported cytotoxic concentrations for this compound.
| Cell Line(s) | Assay Type | Parameter Measured | Value Range | Reference |
| Four mammalian cell lines | Proliferation Assay | IC50 | 1-35 nM | [8] |
| Human promyelocytic leukemia (HL-60) | Cytotoxicity Assay | Strong Cytotoxicity | Not specified | [6] |
| Murine leukemia (L1210) | Cytotoxicity Assay | Strong Cytotoxicity | Not specified | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on eukaryotic protein synthesis.
In Vitro Translation Assay for IC50 Determination
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on protein synthesis using a commercially available rabbit reticulocyte lysate in vitro translation system.
Materials:
-
Rabbit Reticulocyte Lysate in vitro Translation Kit
-
This compound stock solution (in DMSO)
-
Luciferase reporter mRNA
-
Luciferase assay reagent
-
96-well microplate, luminometer-compatible
-
Nuclease-free water
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these in nuclease-free water to the final desired concentrations, ensuring the final DMSO concentration in the assay does not exceed 1%.
-
Set up Translation Reactions: In a 96-well plate, assemble the in vitro translation reactions according to the manufacturer's instructions. Typically, this involves combining the reticulocyte lysate, amino acid mixture, and reaction buffer.
-
Add this compound: Add the diluted this compound solutions to the appropriate wells. Include a vehicle control (DMSO and water) and a positive control (a known protein synthesis inhibitor like cycloheximide).
-
Initiate Translation: Add the luciferase reporter mRNA to each well to start the translation reaction.
-
Incubation: Incubate the plate at 30°C for 90 minutes.
-
Measure Luciferase Activity: Add the luciferase assay reagent to each well and measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the percentage of inhibition of luciferase activity against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that causes a 50% reduction in luciferase activity.
Polysome Profiling
This protocol outlines the procedure for analyzing the effect of this compound on the polysome profile of a chosen cell line (e.g., HeLa cells) to distinguish between inhibition of translation initiation and elongation.
Materials:
-
HeLa cells
-
This compound
-
Cycloheximide
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 1% Triton X-100, 100 µg/mL cycloheximide, RNase inhibitor)
-
Sucrose solutions (10% and 50% in lysis buffer without Triton X-100)
-
Ultracentrifuge with a swing-out rotor
-
Gradient maker
-
Fraction collector with a UV monitor (254 nm)
Procedure:
-
Cell Treatment: Treat HeLa cells with this compound at a desired concentration for a specified time. Include an untreated control.
-
Cell Harvest: 10 minutes before harvesting, add cycloheximide (100 µg/mL) to the culture medium to arrest translating ribosomes on the mRNA.
-
Cell Lysis: Wash the cells with ice-cold PBS containing cycloheximide. Lyse the cells in ice-cold lysis buffer.
-
Prepare Sucrose Gradients: Prepare linear 10-50% sucrose gradients in ultracentrifuge tubes using a gradient maker.
-
Load Lysate: Carefully layer the cell lysate onto the top of the sucrose gradient.
-
Ultracentrifugation: Centrifuge the gradients at high speed (e.g., 39,000 rpm) for 2-3 hours at 4°C.
-
Fractionation and Analysis: Fractionate the gradient from top to bottom using a fraction collector while continuously monitoring the absorbance at 254 nm. The resulting profile will show peaks corresponding to the 40S and 60S ribosomal subunits, the 80S monosome, and polysomes. A decrease in the polysome peaks and an increase in the 80S monosome peak in this compound-treated cells would indicate an inhibition of translation initiation.
Ribosome Profiling
This advanced technique provides a high-resolution snapshot of ribosome positions on mRNAs, allowing for a detailed investigation of this compound's impact on translation.
Materials:
-
Cell line of interest
-
This compound
-
Cycloheximide
-
Lysis buffer (as for polysome profiling)
-
RNase I
-
Sucrose cushion (e.g., 1 M sucrose in lysis buffer)
-
RNA purification kit
-
Library preparation kit for next-generation sequencing
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and lyse as described for polysome profiling.
-
Nuclease Digestion: Treat the cell lysate with RNase I to digest mRNA that is not protected by ribosomes.
-
Isolate Ribosome-Protected Fragments (RPFs): Layer the digested lysate onto a sucrose cushion and ultracentrifuge to pellet the ribosomes and the RPFs.
-
RNA Extraction: Extract the RNA from the ribosome pellet.
-
Size Selection: Isolate the RPFs (typically 28-30 nucleotides in length) by size-exclusion chromatography or gel electrophoresis.
-
Library Preparation and Sequencing: Prepare a cDNA library from the isolated RPFs and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference transcriptome. The density of reads along the coding sequences will reveal the positions of ribosomes. An accumulation of ribosome footprints at the start codon of transcripts would provide strong evidence for this compound's role as an initiation inhibitor.
Visualization of Cellular Pathways
Experimental Workflow for Characterizing this compound
The following diagram illustrates the general workflow for characterizing the mechanism of a protein synthesis inhibitor like this compound.
Caption: Workflow for characterizing this compound's inhibitory effects.
Signaling Pathway of Verrucarin-Induced Ribotoxic Stress Response
This diagram depicts the signaling cascade initiated by this compound's binding to the ribosome, leading to the activation of stress-activated protein kinases and apoptosis. Note that some elements of this pathway are inferred from studies on the closely related Verrucarin A.
Caption: Verrucarin-induced ribotoxic stress and apoptotic signaling.
Conclusion
This compound is a potent inhibitor of eukaryotic protein synthesis with a clear mechanism of action involving the targeting of the ribosomal peptidyl transferase center. Its ability to induce the ribotoxic stress response and subsequent apoptosis makes it a compound of significant interest for both basic research into the mechanisms of translation and for the development of novel therapeutics, particularly in the field of oncology. The experimental protocols and pathway visualizations provided in this guide offer a framework for the further investigation and potential exploitation of this compound's biological activities. Further research is warranted to delineate the precise quantitative aspects of its inhibitory profile and to fully elucidate the downstream signaling consequences of its interaction with the ribosome in various cellular contexts.
References
- 1. This compound - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. This compound | C27H32O8 | CID 12444784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. toxno.com.au [toxno.com.au]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of inhibition of eukaryotic protein synthesis by trichothecene fungal toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Verrucarin A Inhibition of MAP Kinase Activation in a PMA-stimulated Promyelocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trichothecene mycotoxins trigger a ribotoxic stress response that activates c-Jun N-terminal kinase and p38 mitogen-activated protein kinase and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phytotoxicity and mammalian cytotoxicity of macrocyclic trichothecene mycotoxins from Myrothecium verrucaria - PubMed [pubmed.ncbi.nlm.nih.gov]
Verrucarin J Mycotoxin: A Technical Guide to its Discovery, History, and Biological Activity
Introduction
Verrucarin J is a potent macrocyclic trichothecene mycotoxin belonging to the type D group.[1] It is a secondary metabolite produced by various fungal species, most notably Stachybotrys chartarum (black mold) and fungi of the Myrothecium genus.[1][2] Also known by its synonym Muconomycin B, this compound is a significant concern in indoor environments with water damage, where the growth of these molds can lead to human exposure through inhalation, ingestion, or dermal contact.[2] This technical guide provides an in-depth overview of the discovery, history, chemical properties, and biological activity of this compound, with a focus on its mechanism of action and relevant experimental protocols for researchers, scientists, and drug development professionals.
Discovery and History
The history of this compound is intertwined with the broader research into trichothecene mycotoxins. The initial discovery can be traced back to 1965 with the isolation and characterization of a biologically active compound named Muconomycin B . Further research and structural elucidation studies later identified Muconomycin B as being identical to this compound.
The structural characterization of this compound and other related macrocyclic trichothecenes was made possible through the application of advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods were instrumental in determining the complex tricyclic core structure and the macrocyclic ester linkage that characterizes Type D trichothecenes.
Chemical and Physical Properties
This compound is a lipophilic molecule with a low molecular weight, which facilitates its absorption through the skin, gut, and pulmonary mucosa.[3]
| Property | Value |
| Chemical Formula | C₂₇H₃₂O₈ |
| Molecular Weight | 484.5 g/mol [4] |
| CAS Number | 4643-58-7[4] |
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO |
Fungal Producers and Biosynthesis
This compound is primarily produced by the S-chemotype of Stachybotrys chartarum, a fungus commonly found on water-damaged cellulosic materials like gypsum board, wallpaper, and ceiling tiles.[5] It is also produced by species within the Myrothecium genus.[2] The production of this compound and other macrocyclic trichothecenes is influenced by environmental factors such as the substrate composition (e.g., cellulose content) and moisture levels.
Biological Activity and Mechanism of Action
The primary mechanism of toxicity for this compound, like other trichothecenes, is the inhibition of protein synthesis in eukaryotic cells.[2] It achieves this by binding to the 60S ribosomal subunit, specifically targeting the peptidyl transferase center. This interaction disrupts the elongation step of translation, leading to a ribotoxic stress response.
The ribotoxic stress response, in turn, activates several downstream signaling pathways, culminating in cellular apoptosis (programmed cell death).[6] Key signaling cascades implicated in this compound-induced apoptosis include:
-
Reactive Oxygen Species (ROS)-Mediated Pathways: this compound induces the generation of reactive oxygen species, which act as secondary messengers to activate stress-activated protein kinases (SAPKs) such as p38 MAPK and JNK.[2][7]
-
Akt/NF-κB/mTOR Signaling Pathway: This pro-survival pathway is often inhibited by this compound, leading to the downregulation of anti-apoptotic proteins and promoting cell death.[1]
The apoptotic cascade initiated by this compound involves the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), the cleavage of poly(ADP-ribose) polymerase (PARP), and alterations in the expression of Bcl-2 family proteins, such as the downregulation of anti-apoptotic Bcl-2 and the upregulation of pro-apoptotic Bax.[1][8][9]
Quantitative Toxicological Data
The cytotoxicity of this compound has been evaluated in various cell lines and in vivo models. The following table summarizes available quantitative data.
| Assay | Organism/Cell Line | Value | Reference |
| IC₅₀ | Arenavirus Junin (JUNV) | 1.2 ng/mL | |
| LD₅₀ | Mouse (intraperitoneal) | > 10 mg/kg | [10] |
Further research is needed to establish a comprehensive profile of IC₅₀ values for this compound across a range of cancer cell lines.
Experimental Protocols
Isolation and Purification of this compound from Fungal Cultures
This protocol outlines a general procedure for the extraction and purification of this compound from Stachybotrys chartarum cultures grown on a suitable substrate like rice or cellulose-containing medium.
Materials:
-
Stachybotrys chartarum culture
-
Rice or cellulose-based growth medium
-
Ethyl acetate
-
Hexane
-
Methanol
-
Silica gel for column chromatography
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Culturing: Inoculate sterile, moist rice or another suitable cellulose-rich medium with Stachybotrys chartarum. Incubate at 25°C in the dark for 3-4 weeks.
-
Extraction: Dry the fungal culture and grind it into a fine powder. Extract the powder with ethyl acetate at room temperature with shaking for 24 hours. Repeat the extraction process three times.
-
Concentration: Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of chloroform and apply it to a silica gel column. Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate. Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
HPLC Purification: Pool the fractions containing this compound and further purify using a semi-preparative HPLC system with a C18 reversed-phase column. Use a mobile phase of methanol and water, adjusting the gradient to achieve optimal separation.
-
Crystallization: Concentrate the purified this compound fraction and crystallize from a suitable solvent system, such as methanol-water or ethyl acetate-hexane.
Characterization by Mass Spectrometry and NMR
Mass Spectrometry (MS):
-
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection and quantification of this compound.[2]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Analysis: Monitor for the protonated molecule [M+H]⁺ and characteristic fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of this compound.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are suitable solvents.
-
Analysis: The characteristic chemical shifts and coupling constants of the protons and carbons in the trichothecene core and the macrocyclic side chain provide a definitive structural signature.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound-induced apoptotic signaling pathway.
Caption: Experimental workflow for the isolation and characterization of this compound.
Conclusion
This compound remains a mycotoxin of significant interest due to its prevalence in contaminated indoor environments and its potent biological activities. Its ability to inhibit protein synthesis and induce apoptosis makes it a valuable tool for studying these fundamental cellular processes. Furthermore, its cytotoxic properties against cancer cells suggest potential, albeit challenging, avenues for therapeutic development. This technical guide provides a foundational understanding of this compound, from its historical discovery to its molecular mechanism of action, and offers practical guidance for its experimental investigation. Further research is warranted to fully elucidate its toxicological profile and explore its potential applications in biomedical research.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Frontiers | Structural Elucidation and Toxicity Assessment of Degraded Products of Aflatoxin B1 and B2 by Aqueous Extracts of Trachyspermum ammi [frontiersin.org]
- 4. This compound | C27H32O8 | CID 12444784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trichothecene mycotoxins trigger a ribotoxic stress response that activates c-Jun N-terminal kinase and p38 mitogen-activated protein kinase and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Verrucarin A induces apoptosis through ROS-mediated EGFR/MAPK/Akt signaling pathways in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Verrucarin A, a protein synthesis inhibitor, induces growth inhibition and apoptosis in breast cancer cell lines MDA-MB-231 and T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of macrocyclic trichothecene mycotoxins on the murine immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural occurrence of Verrucarin J in water-damaged buildings
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Water-damaged buildings present a significant environmental health challenge, primarily due to the proliferation of toxigenic molds. Among the mycotoxins of concern, Verrucarin J, a potent macrocyclic trichothecene produced by Stachybotrys chartarum (commonly known as "black mold"), represents a considerable toxicological threat. This technical guide provides a comprehensive overview of the natural occurrence of this compound in indoor environments, detailing its prevalence on various building materials. It further outlines the analytical methodologies for its detection and quantification and delves into the molecular signaling pathways impacted by this mycotoxin, offering crucial insights for researchers, scientists, and professionals in drug development.
Introduction
The presence of mold in water-damaged buildings is a well-documented issue, with significant implications for indoor air quality and human health. Stachybotrys chartarum is a toxigenic fungus that thrives on cellulose-rich materials in persistently damp conditions.[1] This mold species is a known producer of a variety of mycotoxins, including the highly toxic macrocyclic trichothecenes. This compound is a member of this mycotoxin family and is recognized for its potent cytotoxicity.[1][2] Exposure to this compound and other co-occurring mycotoxins is primarily through the inhalation of contaminated dust particles and mold spores.[3][4] Understanding the prevalence, detection, and toxicological mechanisms of this compound is paramount for risk assessment, the development of diagnostic and therapeutic strategies, and the formulation of effective remediation protocols.
Natural Occurrence and Quantitative Data
This compound, along with other macrocyclic trichothecenes, has been detected and quantified in various samples collected from water-damaged indoor environments. The type of building material significantly influences the extent of mycotoxin production.[1]
Table 1: Quantitative Analysis of Macrocyclic Trichothecenes (including this compound) on Various Building Materials
| Building Material | Mycotoxin Group | Concentration Range | Analytical Method | Reference |
| Gypsum Wallboard (Paper Siding) | Macrocyclic Trichothecenes | Highest concentrations observed, with a significant increase over time. Up to 30 µg/cm² reported.[1][5] | UPLC-MS/MS | [1] |
| Wallpaper | Macrocyclic Trichothecenes | Ranged from 20-66 µg/cm².[5][6] | LC-MS/MS | [6] |
| Fiberglass Batt Insulation | Macrocyclic Trichothecenes | Notable levels detected. | UPLC-MS/MS | [1] |
| Wood and Wood Products | Macrocyclic Trichothecenes | Notable levels detected. | UPLC-MS/MS | [1] |
| Settled Dust | Verrucarol (hydrolysis product) | Detected, indicating presence of parent trichothecenes. | GC-MS/MS | [7][8] |
Note: Many studies report on the broader class of macrocyclic trichothecenes or their hydrolysis products due to analytical methodologies. This compound is a key component of this toxic mixture produced by S. chartarum.
Experimental Protocols
The accurate detection and quantification of this compound in environmental samples are critical for exposure assessment. The most widely accepted and sensitive method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Sample Collection
-
Building Materials (e.g., Gypsum Board, Wallpaper):
-
Aseptically collect samples of visibly mold-contaminated materials using a sterile scalpel or coring tool.
-
Place the sample in a sterile, airtight container (e.g., a sealed bag or glass vial).
-
Store samples at -20°C prior to analysis to prevent degradation of the mycotoxins.
-
-
Dust Samples:
-
Collect settled dust from surfaces using a high-efficiency particulate air (HEPA) vacuum cleaner equipped with a specialized dust collection filter or by wiping a defined area with a sterile wipe.[9]
-
Transfer the collected dust into a sterile container.
-
Homogenize the dust sample by sieving to obtain a fine, uniform powder.[9]
-
Sample Preparation and Extraction
-
Homogenization: Weigh a precise amount of the homogenized building material or dust sample (e.g., 50 mg of dust).[9]
-
Extraction Solvent: Prepare an extraction solvent, typically a mixture of organic solvents such as methanol/2-propanol (9/1, v/v) or acetonitrile/water (85/15, v/v).[9][10]
-
Extraction:
-
Centrifugation: Centrifuge the extract at high speed (e.g., 13,000 x g for 5 minutes) to pellet solid debris.[9]
-
Filtration: Carefully transfer the supernatant to a clean vial, passing it through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulate matter.
-
Dilution: The filtered extract may require dilution with the initial mobile phase of the LC-MS/MS system to minimize matrix effects.[9]
LC-MS/MS Analysis
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a binary solvent system, such as water with a modifier (e.g., ammonium formate and formic acid) and an organic solvent like methanol or acetonitrile.
-
Flow Rate and Temperature: Optimized based on the specific column and method.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is typically employed.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.
-
-
Quantification: Generate a calibration curve using certified this compound standards. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Workflow for this compound Analysis
Caption: Experimental workflow for the analysis of this compound.
Molecular Signaling Pathways
This compound, like other trichothecenes, exerts its toxicity by potently inhibiting protein synthesis. This occurs through its high-affinity binding to the peptidyl transferase center of the 60S ribosomal subunit, leading to a cascade of cellular stress responses.[2][11]
Ribotoxic Stress Response
The binding of this compound to the ribosome triggers a signaling cascade known as the ribotoxic stress response .[11][12] This is a primary mechanism by which the cell responds to insults that disrupt the function of the ribosome. A key event in this response is the activation of mitogen-activated protein kinases (MAPKs), including p38 and c-Jun N-terminal kinase (JNK).[12][13]
Caption: Ribotoxic stress response initiated by this compound.
Induction of Apoptosis
The activation of MAPKs and the generation of reactive oxygen species (ROS) by this compound can lead to the induction of apoptosis, or programmed cell death.[2][14] While research on this compound is ongoing, studies on the closely related Verrucarin A provide a model for its pro-apoptotic signaling. This pathway involves the modulation of key survival and death signaling molecules.
One proposed mechanism involves the inhibition of the pro-survival Akt/NF-κB/mTOR signaling pathway.[15][16] The downregulation of this pathway, coupled with the activation of pro-apoptotic proteins, tips the cellular balance towards apoptosis.
Caption: Proposed apoptotic signaling pathway of this compound.
Conclusion and Future Directions
This compound is a significant mycotoxin found in water-damaged buildings, posing a potential health risk to occupants. Its presence on common building materials necessitates robust detection and quantification methods, with LC-MS/MS being the current gold standard. The primary mechanism of this compound's toxicity is the induction of the ribotoxic stress response, leading to the activation of MAPK signaling and subsequent apoptosis.
For researchers and professionals in drug development, a deeper understanding of the specific molecular targets and signaling pathways affected by this compound is crucial. This knowledge can aid in the development of biomarkers for exposure, novel therapeutic interventions for mycotoxin-related illnesses, and potentially inform the design of antifungal agents that inhibit mycotoxin production. Further research is warranted to elucidate the full spectrum of this compound's biological effects and to establish definitive dose-response relationships in human populations.
References
- 1. Mycotoxin production by Stachybotrys chartarum on water-damaged building materials :: BioResources [bioresources.cnr.ncsu.edu]
- 2. This compound - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. findingthemold.com [findingthemold.com]
- 4. rebootcenter.com [rebootcenter.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molds and mycotoxins in indoor environments--a survey in water-damaged buildings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of Mycotoxins in Highly Matrix-Loaded House-Dust Samples by QTOF-HRMS, IM-QTOF-HRMS, and TQMS: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From mold to mycotoxins: an LC–MS/MS method for quantifying airborne mycotoxins in indoor environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C27H32O8 | CID 12444784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Trichothecene mycotoxins trigger a ribotoxic stress response that activates c-Jun N-terminal kinase and p38 mitogen-activated protein kinase and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Verrucarin A induces apoptosis through ROS-mediated EGFR/MAPK/Akt signaling pathways in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Verrucarin J: A Potent Inducer of Apoptosis in Cancer Cells
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Verrucarin J, a macrocyclic trichothecene mycotoxin, has emerged as a compound of significant interest in oncology research due to its potent cytotoxic and pro-apoptotic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the mechanisms underlying this compound-induced apoptosis, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the discovery and development of novel anticancer therapeutics.
Core Mechanism of Action: Induction of Apoptosis
This compound exerts its anticancer effects primarily through the induction of programmed cell death, or apoptosis. This process is initiated and executed through a complex network of signaling pathways, ultimately leading to the controlled dismantling of the cancer cell. Key events in this compound-induced apoptosis include the inhibition of critical survival pathways and the activation of pro-apoptotic factors.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.
1. Inhibition of the AKT/NF-κB/Bcl-2 Axis: In metastatic colon cancer cells, this compound effectively suppresses the AKT/NF-κB/Bcl-2 signaling pathway.[1][2] The PI3K/AKT pathway is a central regulator of cell survival, and its inhibition by this compound leads to a downstream decrease in the activity of the transcription factor NF-κB. NF-κB is crucial for the expression of anti-apoptotic proteins, including Bcl-2. By downregulating this axis, this compound shifts the balance towards apoptosis. This is evidenced by the increased expression of cleaved Poly (ADP-ribose) polymerase (PARP), cleaved caspase-3, and cleaved caspase-9, all hallmarks of apoptosis.[1][2]
2. Suppression of Notch1 Signaling: this compound has also been demonstrated to inhibit Notch1 signaling, which is implicated in the epithelial-to-mesenchymal transition (EMT), a process that enhances cancer cell motility and metastasis.[1][2][3] The downregulation of Notch1 signaling by this compound contributes to its anti-metastatic potential.
3. Inhibition of EGFR Signaling: In non-small cell lung cancer (NSCLC) cells, this compound has been noted to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4] The EGFR pathway is a critical driver of cell proliferation and survival in many cancers, and its inhibition is a well-established therapeutic strategy.
The intricate interplay of these signaling cascades culminates in the activation of the apoptotic machinery.
Quantitative Data on this compound Activity
The cytotoxic efficacy of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for the potency of a compound.
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| HCT116 | Colon Cancer | MTT | Mentioned, but specific value not in abstract | [1][2] |
| SW-620 | Metastatic Colon Cancer | MTT | Mentioned, but specific value not in abstract | [1][2] |
| H460 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | [4] |
| A549 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | [4] |
Note: While the referenced literature indicates the determination of IC50 values, the specific numerical data is not available in the abstracts. Access to the full-text articles is required for this information.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to characterize the apoptotic effects of this compound, based on standard laboratory practices.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of their viability.
Materials:
-
Cancer cell lines (e.g., HCT116, SW-620, H460, A549)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentrations and for the appropriate time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protein Expression Analysis (Western Blotting)
This technique is used to detect and quantify specific proteins involved in the apoptotic signaling pathways.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, Caspase-3, Caspase-9, Bcl-2, p-AKT, AKT, p-EGFR, EGFR, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound demonstrates significant promise as an anticancer agent by effectively inducing apoptosis in various cancer cell lines. Its ability to target multiple critical survival pathways, including the AKT/NF-κB and Notch1 signaling cascades, underscores its potential for further development. This technical guide provides a foundational understanding of its mechanism of action and offers standardized protocols for its investigation. Further research, particularly to elucidate its in vivo efficacy and to obtain more extensive quantitative data across a broader range of cancer types, is warranted to fully realize the therapeutic potential of this compound.
References
Verrucarin J: An In-depth Technical Guide on its Impact on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verrucarin J is a macrocyclic trichothecene mycotoxin produced by various species of fungi, including Stachybotrys chartarum and Myrothecium roridum.[1] Trichothecenes are known for their potent cytotoxicity, primarily through the inhibition of protein synthesis.[1] Recent research has highlighted the potential of this compound as an anti-cancer agent due to its ability to induce apoptosis and modulate key cellular signaling pathways involved in cell survival and proliferation. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action and its impact on critical cellular signaling cascades, with a focus on the PI3K/Akt and NF-κB pathways.
Mechanism of Action
The primary mechanism of action for trichothecenes, including this compound, is the inhibition of protein synthesis via binding to the 60S ribosomal subunit. This disruption of translation leads to a cellular stress response that can trigger downstream signaling events, ultimately culminating in apoptosis.[1] Furthermore, this compound has been shown to induce the production of reactive oxygen species (ROS), which can contribute to its cytotoxic effects.
Impact on Cellular Signaling Pathways
This compound has been demonstrated to significantly impact key signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell growth and survival.
The PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Studies on the closely related compound Verrucarin A have shown that it effectively down-regulates the phosphorylation of Akt (p-Akt) and mTOR (p-mTOR).[2][3] This inhibition of the PI3K/Akt/mTOR pathway is a key mechanism through which Verrucarin A exerts its anti-proliferative and pro-apoptotic effects in cancer cells.[2][3] While direct quantitative data for this compound's effect on this pathway is still emerging, its structural similarity to Verrucarin A and its observed impact on downstream components suggest a similar mechanism of action.
The NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting the expression of anti-apoptotic proteins. Research has shown that this compound can inhibit the AKT/NF-κB/Bcl-2 signaling axis in metastatic colon cancer. By suppressing this pathway, this compound reduces the expression of pro-survival proteins and sensitizes cancer cells to apoptosis.
The MAPK Pathway
The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Studies on various trichothecenes have revealed their ability to activate stress-activated protein kinases (SAPK)/c-Jun N-terminal kinase (JNK) and p38 MAPK, while the effect on the extracellular signal-regulated kinase (ERK) can be inhibitory.[4] The activation of JNK and p38 MAPK is often associated with the induction of apoptosis.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This is achieved through the modulation of several key apoptotic regulators.
Intrinsic Apoptotic Pathway
This compound has been shown to influence the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it can lead to the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bcl-2 family protein ratio results in increased mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the subsequent activation of caspases, the key executioners of apoptosis.
Extrinsic Apoptotic Pathway
While the primary focus has been on the intrinsic pathway, the interplay between NF-κB and apoptosis suggests a potential role for this compound in modulating the extrinsic apoptotic pathway as well. Further research is needed to fully elucidate this connection.
Quantitative Data
While extensive quantitative data for this compound is still being compiled, the following table summarizes the available information on its cytotoxic activity.
| Cell Line | Cancer Type | IC50 Value | Reference |
| HCT 116 | Colon Carcinoma | Not explicitly stated, but significant growth inhibition observed | ResearchGate |
| A549 | Lung Carcinoma | Not explicitly stated, but apoptosis induced | |
| SW-620 | Metastatic Colon Carcinoma | Not explicitly stated, but apoptosis induced |
Note: There is a notable lack of comprehensive IC50 data for this compound across a wide range of cancer cell lines in publicly available literature. Much of the detailed quantitative analysis has been performed on the closely related compound, Verrucarin A.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound and its effects on cellular signaling.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Signaling Proteins
Objective: To analyze the effect of this compound on the expression and phosphorylation of proteins in the Akt and NF-κB signaling pathways.
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB p65, NF-κB p65, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Methodology:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis induction by the satratoxins and other trichothecene mycotoxins: relationship to ERK, p38 MAPK, and SAPK/JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
Verrucarin J: A Technical Guide to Environmental Sources, Exposure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verrucarin J is a potent macrocyclic trichothecene mycotoxin produced predominantly by the fungus Stachybotrys chartarum, commonly known as black mold.[1][2] This toxin is a significant concern in water-damaged buildings, where the mold proliferates on cellulose-rich materials.[3][4] Exposure to this compound and other co-occurring mycotoxins has been associated with a range of adverse health effects, making its detection and quantification in the environment a critical area of research. This technical guide provides an in-depth overview of the environmental sources, exposure routes, analytical methodologies for detection, and the cellular signaling pathways affected by this compound.
Environmental Sources and Exposure Routes
The primary environmental source of this compound is the growth of Stachybotrys chartarum on damp or water-damaged building materials.[1][3] This mold thrives on materials with high cellulose content and low nitrogen, such as gypsum board, wallpaper, ceiling tiles, and wood.[3][4] Several other fungal species, including those from the Myrothecium group, are also known to produce this compound.[5]
Human and animal exposure to this compound can occur through three primary routes:
-
Inhalation: this compound can become airborne on fungal spores, hyphal fragments, and dust particles.[1][2][6] These small particles can be easily inhaled, leading to respiratory exposure. Inhalation is considered a significant and potentially the most dangerous route of exposure.[7]
-
Ingestion: Contamination of food and feed with mycotoxin-producing fungi can lead to oral ingestion of this compound.
-
Dermal Absorption: As a lipophilic molecule, this compound can be absorbed through the skin upon direct contact with contaminated materials.[1]
The logical relationship between the fungal source, environmental contamination, and exposure routes is illustrated in the following diagram.
Caption: Environmental sources and exposure routes of this compound.
Quantitative Data on Environmental Contamination
The concentration of this compound in environmental samples can vary widely depending on the extent of fungal growth, the substrate material, and environmental conditions. The following table summarizes available quantitative data for this compound and related macrocyclic trichothecenes in various environmental media.
| Environmental Medium | Mycotoxin | Concentration | Reference |
| Wallpaper | Sum of 4 major macrocyclic trichothecenes (including this compound) | 112.1 mg/m² | [8] |
| Wallpaper | Satratoxin H (a related macrocyclic trichothecene) | up to 12.0 µg/cm² | [5][9] |
| Settled Dust | Verrucarol (hydrolysis product of macrocyclic trichothecenes) | 19 to 43 pg/mg | [10] |
| Fungal Culture (Rice) | This compound | 12 mg per 800g of rice | [11] |
| Airborne Dust | Macrocyclic trichothecenes | <10 to >1,300 pg/m³ | [12] |
Experimental Protocols for Detection and Quantification
The analysis of this compound in environmental samples primarily relies on two analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the simultaneous detection and quantification of multiple mycotoxins, including this compound.
1. Sample Preparation (Dust and Building Materials):
-
Extraction: A known weight of the homogenized sample (e.g., 50 mg of fine dust) is extracted with an organic solvent mixture, typically acetonitrile/water (e.g., 84:16, v/v) or methanol/2-propanol (9:1, v/v).[5][13][14]
-
Homogenization: The sample and solvent are homogenized using a vortex mixer and/or sonication for a specified period (e.g., 30 minutes).[13][14]
-
Centrifugation: The extract is centrifuged to pellet solid debris.[14]
-
Cleanup (Optional but Recommended): The supernatant may be further purified using solid-phase extraction (SPE) or immunoaffinity columns to remove matrix interferences.[5]
-
Final Preparation: The cleaned extract is typically evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The extract is injected onto a reversed-phase C18 column (e.g., Phenomenex Gemini NX-C18 or Agilent Zorbax Eclipse Plus C18).[13] A gradient elution is performed using a mobile phase consisting of an aqueous component (e.g., water with ammonium formate and formic acid) and an organic component (e.g., methanol or acetonitrile).[15][16]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used. Detection and quantification are achieved using Multiple Reaction Monitoring (MRM), which involves monitoring specific precursor-to-product ion transitions for this compound.
The general workflow for LC-MS/MS analysis is depicted below.
Caption: General workflow for LC-MS/MS analysis of this compound.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method that utilizes the specific binding of an antibody to the target mycotoxin. For this compound, a competitive ELISA format is typically used.
1. Principle of Competitive ELISA: In a competitive ELISA, a known amount of enzyme-labeled this compound (conjugate) competes with the this compound present in the sample for a limited number of binding sites on an antibody-coated microplate well. The amount of color produced by the subsequent addition of a substrate is inversely proportional to the concentration of this compound in the sample.
2. General Protocol for Competitive ELISA:
-
Sample Extraction: The sample is extracted with a suitable solvent (e.g., methanol/water).
-
Assay Procedure:
-
Aliquots of the sample extract and a this compound-enzyme conjugate are added to the antibody-coated microplate wells.
-
The plate is incubated to allow for competitive binding.
-
The wells are washed to remove unbound components.
-
A substrate solution is added, which reacts with the bound enzyme to produce a color change.
-
A stop solution is added to terminate the reaction.
-
-
Detection: The absorbance of each well is measured using a microplate reader. The concentration of this compound in the sample is determined by comparing its absorbance to a standard curve.[17][18][19]
Cellular Signaling Pathways Affected by this compound
This compound, like other trichothecenes, exerts its toxicity by inhibiting protein synthesis.[20] This occurs through its binding to the 60S ribosomal subunit, which triggers a "ribotoxic stress response."[21] This response activates several downstream signaling cascades, ultimately leading to cellular effects such as apoptosis (programmed cell death) and inflammation.
While specific signaling pathways for this compound are still under investigation, studies on the closely related Verrucarin A and other trichothecenes have elucidated key molecular targets. This compound has been shown to inhibit the AKT/NFκB/Bcl-2 signaling axis in colorectal cancer cells.[4] Furthermore, Verrucarin A has been demonstrated to induce apoptosis through the inhibition of the prosurvival Akt/NF-κB/mTOR signaling pathway and through the activation of the ROS-mediated EGFR/MAPK/Akt pathway.[22][23] It is highly probable that this compound engages similar pathways.
The diagram below illustrates a plausible signaling pathway for this compound-induced apoptosis, based on current knowledge of related trichothecenes.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Conclusion
This compound is a hazardous mycotoxin with significant environmental and health implications. Its presence in water-damaged buildings necessitates reliable methods for detection and a thorough understanding of its toxic mechanisms. This guide has provided a comprehensive overview of the current knowledge regarding this compound, from its environmental origins and exposure pathways to detailed analytical protocols and its impact on cellular signaling. Continued research is essential to further elucidate the specific signaling pathways of this compound, develop more rapid and field-deployable detection methods, and establish clear guidelines for risk assessment and remediation in contaminated environments.
References
- 1. This compound - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. realtimelab.com [realtimelab.com]
- 3. Mycotoxin production by Stachybotrys chartarum on water-damaged building materials :: BioResources [bioresources.cnr.ncsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. findingthemold.com [findingthemold.com]
- 7. themoldguyinc.com [themoldguyinc.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of macrocyclic trichothecenes in mouldy indoor materials by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and Stachybotrylactam - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Airborne Stachybotrys chartarum Macrocyclic Trichothecene Mycotoxins in the Indoor Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. From mold to mycotoxins: an LC–MS/MS method for quantifying airborne mycotoxins in indoor environments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of Mycotoxins in Highly Matrix-Loaded House-Dust Samples by QTOF-HRMS, IM-QTOF-HRMS, and TQMS: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ingenieria-analitica.com [ingenieria-analitica.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. researchgate.net [researchgate.net]
- 19. food.r-biopharm.com [food.r-biopharm.com]
- 20. A Review of the Mechanism of Injury and Treatment Approaches for Illness Resulting from Exposure to Water-Damaged Buildings, Mold, and Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound | C27H32O8 | CID 12444784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Verrucarin A induces apoptosis through ROS-mediated EGFR/MAPK/Akt signaling pathways in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Inhalation Toxicity of Airborne Verrucarin J: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Verrucarin J, a potent macrocyclic trichothecene mycotoxin produced by the fungus Stachybotrys chartarum, represents a significant concern for indoor air quality and occupational health.[1][2] Inhalation of aerosolized this compound, often associated with fungal spores or smaller respirable particles, can lead to significant pulmonary and systemic toxicity.[1][3] This technical guide provides a comprehensive overview of the current understanding of this compound's inhalation toxicity, including its mechanism of action, available toxicological data, and detailed experimental protocols for its study. The primary mechanism of this compound toxicity involves the inhibition of protein synthesis, triggering a ribotoxic stress response that activates mitogen-activated protein kinase (MAPK) signaling pathways, ultimately leading to apoptosis.[4] While specific quantitative inhalation toxicity data for this compound remains limited, this guide consolidates available information on closely related macrocyclic trichothecenes to provide a robust framework for researchers.
Quantitative Toxicological Data
Table 2.1: Acute Toxicity of Macrocyclic Trichothecenes
| Mycotoxin | Animal Model | Route of Administration | LD50 | Key Findings | Reference |
| Satratoxin G | Mouse | Intraperitoneal (i.p.) | 1.23 mg/kg | Induces lethality. | [5] |
| Satratoxin G | Mouse | Intranasal | 500 µg/kg | Induces apoptosis of olfactory sensory neurons. | [5] |
| Satratoxin G | Rhesus Macaque | Intranasal | 20 µg (single dose) or 5 µg (daily for 4 days) | Induces acute rhinitis and apoptosis of olfactory sensory neurons. | [6] |
Table 2.2: In Vitro Cytotoxicity of Macrocyclic Trichothecenes
| Mycotoxin | Cell Line | IC50 | Effect | Reference |
| Satratoxin G | HepG2, Hep-2, Caco-2, A204, U937, Jurkat | 2.2-9.7 ng/mL | Cytotoxic | [5] |
| Satratoxin G | PC-12 (neuronal cells) | 10-25 ng/mL | Induces apoptosis | [7] |
Mechanism of Action: Ribotoxic Stress and MAPK Signaling
The primary molecular mechanism underlying the toxicity of this compound and other trichothecenes is the inhibition of protein synthesis.[4] This occurs through their binding to the 60S ribosomal subunit, which interferes with the peptidyl transferase center and disrupts the elongation step of translation. This ribosomal insult triggers a cellular cascade known as the ribotoxic stress response .
The ribotoxic stress response activates stress-activated protein kinases (SAPKs), primarily c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[4] Activation of these pathways can lead to a variety of cellular outcomes, including inflammation and apoptosis (programmed cell death).[4] In the context of pulmonary exposure, this can manifest as damage to the lung epithelium and an inflammatory response.
Signaling Pathways
The following diagrams illustrate the key signaling pathways activated by this compound and related trichothecenes.
Experimental Protocols
Detailed protocols for conducting inhalation toxicity studies with this compound are not explicitly published. However, methodologies used for Stachybotrys chartarum spores and other mycotoxins can be adapted. The following sections outline key experimental procedures.
Mycotoxin and Spore Preparation
-
Culturing: Stachybotrys chartarum is cultured on a suitable medium, such as potato dextrose agar or rice, to promote sporulation and mycotoxin production.[7]
-
Extraction and Purification: For studies with purified this compound, the toxin is extracted from the culture medium using organic solvents (e.g., ethyl acetate, methanol) and purified using chromatographic techniques like silica gel column chromatography and high-performance liquid chromatography (HPLC).
-
Spore Harvesting: For spore inhalation studies, spores are harvested from mature cultures, typically by washing or vacuuming the surface. The spore suspension is then washed and quantified.
Aerosol Generation and Exposure
Aerosolization of mycotoxins can be achieved through various methods, depending on whether the study uses purified toxin or whole spores.
-
Dry Aerosol Generation (Spores): A common method involves using a dry powder aerosol generator. The spore-containing material (e.g., dried rice culture) is placed in the generator, which uses mechanical or acoustic energy to disperse the spores into a controlled airflow.
-
Liquid Aerosol Generation (Purified Toxin): A solution of the purified mycotoxin in a suitable solvent (e.g., ethanol, water with a surfactant) can be aerosolized using a nebulizer or a Collison-type atomizer.
-
Exposure System: Animals are typically exposed in whole-body or nose-only inhalation chambers. Nose-only exposure is often preferred to minimize dermal and oral exposure. The chamber atmosphere is continuously monitored for aerosol concentration, particle size distribution, temperature, and humidity.
Post-Exposure Analysis
Following exposure, a variety of endpoints are assessed to determine the toxic effects of the inhaled this compound.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with a sterile saline solution to collect cells and fluid from the lower respiratory tract. BAL fluid can be analyzed for:
-
Cell differentials: To assess the influx of inflammatory cells (e.g., neutrophils, macrophages).
-
Total protein: As an indicator of increased permeability of the alveolar-capillary barrier.
-
Lactate dehydrogenase (LDH) activity: As a marker of cell cytotoxicity.
-
Cytokine and chemokine levels: (e.g., TNF-α, IL-1β, IL-6) to quantify the inflammatory response.
-
-
Histopathology: Lung tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to examine for pathological changes such as inflammation, edema, necrosis, and apoptosis.
-
Biochemical and Molecular Analyses: Lung tissue homogenates can be used for:
-
Western blotting: To detect the activation (phosphorylation) of MAPK pathway proteins (p38, JNK).
-
ELISA: To quantify levels of inflammatory mediators.
-
TUNEL assay or caspase activity assays: To detect and quantify apoptosis.
-
Conclusion and Future Directions
This compound is a potent airborne mycotoxin with significant potential for inducing pulmonary toxicity through the inhibition of protein synthesis and activation of the ribotoxic stress response. While direct quantitative inhalation toxicity data for this compound is lacking, studies on closely related macrocyclic trichothecenes provide valuable insights into its potential hazards. Future research should focus on establishing a definitive inhalation LC50 for this compound and further elucidating the specific downstream targets of the MAPK signaling pathways in pulmonary cells. A deeper understanding of these mechanisms is crucial for developing effective strategies for risk assessment and potential therapeutic interventions for individuals exposed to this hazardous mycotoxin.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Production of Satratoxin G and H Is Tightly Linked to Sporulation in Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Satratoxin G Interaction with 40S and 60S Ribosomal Subunits Precedes Apoptosis in the Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Satratoxin-G from the black mold Stachybotrys chartarum induces rhinitis and apoptosis of olfactory sensory neurons in the nasal airways of rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND RORIDIN L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Verrucarin J with the 60S Ribosomal Subunit
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interaction between the trichothecene mycotoxin, Verrucarin J, and the eukaryotic 60S ribosomal subunit. The document details the mechanism of action, the specific binding site, and the consequential inhibition of protein synthesis. Methodologies for key experimental procedures are outlined, and available quantitative data for the closely related Verrucarin A are presented to offer a comparative context.
Introduction
This compound is a macrocyclic trichothecene mycotoxin produced by various fungal species, including those from the genus Stachybotrys.[1][2] Like other members of the trichothecene family, this compound is a potent inhibitor of eukaryotic protein synthesis.[3] This inhibitory action is the primary mechanism behind its cytotoxicity.[2][4] Understanding the precise molecular interactions between this compound and the ribosome is crucial for toxicology, drug development, and mitigating the health risks associated with exposure to this mycotoxin. This guide synthesizes current structural and functional data to provide a detailed technical resource on this topic.
Mechanism of Action: Inhibition of Protein Synthesis
The primary toxic effect of this compound and other trichothecenes is the inhibition of protein synthesis.[3][4] These molecules are known to interfere with all three major stages of translation: initiation, elongation, and termination.[3][5] this compound, being a macrocyclic trichothecene, is a particularly potent inhibitor.[2]
The binding of this compound to the ribosome induces a "ribotoxic stress response," which can activate downstream signaling pathways, such as those involving mitogen-activated protein kinases (MAPKs), leading to cellular effects like apoptosis.[3] The core mechanism, however, is the physical obstruction of the ribosome's function.
This compound binds to the 60S ribosomal subunit, specifically at the peptidyl transferase center (PTC).[6] The PTC is the catalytic heart of the ribosome, responsible for forming peptide bonds between amino acids. By occupying this critical site, this compound acts as an A-site inhibitor, sterically hindering the binding of the aminoacyl-tRNA to the A-site.[6] This prevents the addition of the next amino acid to the growing polypeptide chain, thereby stalling protein synthesis.
Binding Site on the 60S Ribosomal Subunit
Detailed structural information for the binding of this compound to the ribosome is inferred from the high-resolution crystal structure of the closely related Verrucarin A in complex with the Saccharomyces cerevisiae 80S ribosome (PDB ID: 4U50).[7][8] Verrucarin A, like other trichothecenes, binds within a pocket in the peptidyl transferase center of the 60S subunit, formed exclusively by the 25S rRNA (in yeast).[4][7]
The binding pocket is located at the A-site of the PTC. Key interactions involve hydrogen bonds, nonpolar pi-stacking, and metal ion coordination with specific nucleotides of the 25S rRNA.[9] The macrocyclic ring of Verrucarin A introduces additional contacts compared to simpler trichothecenes, contributing to its high affinity and potent inhibitory activity. The binding of the toxin can also induce conformational changes in the rRNA nucleotides of the binding pocket.[6][9]
The following table summarizes the key interactions of Verrucarin A with the 25S rRNA of the yeast ribosome, which are expected to be highly conserved for this compound.
| Interacting Atom/Group on Verrucarin A | Interacting Nucleotide (Yeast 25S rRNA) | Type of Interaction |
| Oxygen in C12,13-epoxide ring | G2816 | Hydrogen Bond |
| C3-OH group | A2820 | Hydrogen Bond |
| Macrocyclic ester linkage | U2873, U2875 | Van der Waals |
| Trichothecene core | U2821 | Hydrophobic stacking |
This data is derived from the analysis of the Verrucarin A-ribosome complex (PDB: 4U50) as reported by Wang et al. (2021).[9]
Quantitative Data
| Compound | Assay | System | IC50 | Reference |
| Verrucarin A | IL-2 Production Inhibition | EL-4 thymoma cells | ≥1 ng/ml | [10] |
| Verrucarin A | Cytotoxicity (MTT assay) | EL-4 thymoma cells | ≥0.5 ng/ml | [10] |
Experimental Protocols
X-ray Crystallography of the Ribosome-Inhibitor Complex
The methodology for determining the structure of the Verrucarin A-ribosome complex (PDB: 4U50) provides a template for structural studies of this compound.[8]
-
Ribosome Purification: 80S ribosomes are purified from Saccharomyces cerevisiae using established protocols involving sucrose gradient centrifugation.
-
Complex Formation: Purified 80S ribosomes are incubated with a molar excess of the inhibitor (e.g., Verrucarin A or J) to ensure saturation of the binding site.
-
Crystallization: The ribosome-inhibitor complex is crystallized using vapor diffusion methods. This is a critical and often challenging step for large macromolecular assemblies like the ribosome.
-
Data Collection: Diffraction data are collected from the crystals at a synchrotron source. Cryo-cooling is typically used to protect the crystals from radiation damage.
-
Structure Determination: The structure is solved using molecular replacement, with an existing ribosome structure as a search model. The inhibitor is then manually fitted into the electron density map, and the entire complex is refined.
In Vitro Translation Inhibition Assay
This assay is used to quantify the inhibitory effect of a compound on protein synthesis.[11]
-
System Preparation: A cell-free in vitro translation system is used, which can be prepared from rabbit reticulocytes or wheat germ, or obtained commercially. These systems contain all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, initiation, elongation, and termination factors).
-
Template: A messenger RNA (mRNA) template encoding a reporter protein (e.g., luciferase or β-galactosidase) is added to the system.
-
Inhibitor Addition: The inhibitor (this compound) is added at a range of concentrations. A control reaction with no inhibitor is also prepared.
-
Translation Reaction: The reaction is initiated by adding the necessary energy source (ATP and GTP) and incubated at an optimal temperature (e.g., 30-37°C) for a set period.
-
Quantification: The amount of reporter protein synthesized is quantified by measuring its activity (e.g., luminescence for luciferase or a colorimetric reaction for β-galactosidase). The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
This compound is a potent inhibitor of eukaryotic protein synthesis, acting through its high-affinity binding to the peptidyl transferase center on the 60S ribosomal subunit. This interaction at the A-site physically obstructs the binding of aminoacyl-tRNA, thereby halting the elongation of the polypeptide chain. While direct structural and quantitative binding data for this compound are still forthcoming, detailed studies on the closely related Verrucarin A provide a robust model for its mechanism of action. The experimental protocols outlined in this guide serve as a foundation for further research into the specific interactions of this compound and for the development of potential therapeutic applications or toxicological countermeasures. A deeper understanding of these interactions at a quantitative level will be a key area for future investigation.
References
- 1. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. This compound | C27H32O8 | CID 12444784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of inhibition of eukaryotic protein synthesis by trichothecene fungal toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structural basis for the inhibition of the eukaryotic ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Verrucarin A - Wikipedia [en.wikipedia.org]
- 11. In Vitro Assay of Translation Inhibition by Trichothecenes Using a Commercially Available System - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Health Effects of Chronic Exposure to Verrucarin J
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Quantitative toxicological data specifically for the chronic exposure to Verrucarin J is limited in publicly available literature. Therefore, this guide synthesizes information on the broader class of trichothecene mycotoxins, including the closely related Verrucarin A, to provide a comprehensive overview of the potential health effects. The information provided should be interpreted with this context in mind.
Executive Summary
This compound is a potent macrocyclic trichothecene mycotoxin primarily produced by the fungus Stachybotrys chartarum, commonly known as "black mold".[1] Chronic exposure to this compound and other trichothecenes is a significant concern for human health, particularly in water-damaged buildings where S. chartarum can proliferate.[1][2] The primary mechanism of toxicity for trichothecenes is the inhibition of eukaryotic protein synthesis, leading to a cascade of cellular and systemic effects.[3][4] Chronic exposure can lead to a range of health issues, including immune suppression, cytotoxicity, and skin necrosis.[1] This technical guide provides a detailed overview of the known health effects of chronic exposure to this compound and related trichothecenes, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Toxicological Data
Due to the limited availability of specific chronic toxicity data for this compound, this section presents data for the broader class of trichothecene mycotoxins and the related compound Verrucarin A. This information provides a valuable, albeit indirect, indication of the potential toxicity of this compound.
| Mycotoxin Class / Compound | Animal Model | Route of Exposure | Duration | Key Findings | Reference |
| Trichothecenes (general) | Human | Oral | Chronic | Alimentary Toxic Aleukia (ATA), characterized by gastrointestinal inflammation, leukopenia, and bone marrow suppression.[5] | [5] |
| Trichothecenes (general) | Domestic Animals | Oral | Chronic | Mycotoxicosis, with symptoms similar to ATA.[5] | [5] |
| Stachybotrys chartarum (source of this compound) | B6C3F1/N Mice | Inhalation | 3 months (twice weekly) | Target organs identified were the larynx, lung, and bronchial lymph nodes. Histopathological changes included epithelial squamous metaplasia in the larynx and perivascular chronic-active inflammation in the lungs.[6] | [6] |
| Verrucarin A | Rat | Intravenous | Acute | LD50: 0.8 mg/kg.[7] | [7] |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration. NOAEL (No-Observed-Adverse-Effect Level) is the highest exposure level at which there are no biologically significant increases in the frequency or severity of adverse effects. LOAEL (Lowest-Observed-Adverse-Effect Level) is the lowest exposure level at which there are biologically significant increases in the frequency or severity of adverse effects.[8][9]
Experimental Protocols
A detailed understanding of the methodologies used in toxicological studies is crucial for interpreting the data and designing future research. The following protocol is from a subchronic inhalation study of Stachybotrys chartarum, a primary producer of this compound.
Subchronic Inhalation Exposure of B6C3F1/N Mice to Stachybotrys chartarum (NTP Technical Report)
-
Test Substance: Viable Stachybotrys chartarum conidia (spores).[6]
-
Animal Model: Male and female B6C3F1/N mice.[6]
-
Exposure Route: Nose-only inhalation.[6]
-
Dosage and Duration: An estimated pulmonary dose of 1 × 10^4 viable conidia was administered twice a week for 3 months. Control groups were exposed to heat-inactivated conidia or HEPA-filtered air.[6]
-
Endpoints Evaluated:
The workflow for such a study can be visualized as follows:
Molecular Mechanisms of Toxicity
The toxicity of this compound and other trichothecenes stems from their ability to disrupt fundamental cellular processes. The primary molecular mechanisms are detailed below.
Inhibition of Protein Synthesis
This compound, like other trichothecenes, is a potent inhibitor of eukaryotic protein synthesis.[3][4] These mycotoxins bind to the 60S ribosomal subunit, specifically interfering with the peptidyl transferase center.[10] This action disrupts the elongation step of translation, leading to a halt in protein production.[3] The inhibition of protein synthesis is a key contributor to the cytotoxicity of these compounds.
Induction of Apoptosis and Signaling Pathways
Chronic exposure to trichothecenes can induce apoptosis, or programmed cell death.[1] While the specific pathways for this compound are not fully elucidated, studies on the related Verrucarin A provide significant insights. Verrucarin A has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the modulation of several key signaling pathways, including the MAPK (mitogen-activated protein kinase) and Akt pathways.[11][12]
Verrucarin A-induced apoptosis involves the activation of p38 MAPK and the inhibition of EGFR, Akt, and ERK1/2 phosphorylation.[11] This cascade of events leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, ultimately resulting in apoptotic cell death.[11]
Health Effects of Chronic Exposure
Chronic exposure to this compound and other trichothecenes can lead to a variety of systemic health effects. The severity and nature of these effects are dependent on the dose, duration, and route of exposure.
-
Immunotoxicity: Trichothecenes are known to be potent immunosuppressants.[1] Chronic exposure can impair immune function, making individuals more susceptible to infections.
-
Dermal and Mucosal Irritation: Direct contact with trichothecenes can cause skin irritation, rashes, and blisters.[10] Inhalation can lead to irritation of the respiratory tract.
-
Hematological Effects: A hallmark of chronic trichothecene poisoning (Alimentary Toxic Aleukia) is damage to the hematopoietic system, resulting in leukopenia (a decrease in white blood cells) and anemia.[1][5]
-
Gastrointestinal Effects: Ingestion of contaminated food can lead to nausea, vomiting, diarrhea, and abdominal pain.[5]
-
Neurological Effects: Some studies suggest that trichothecenes may have neurotoxic effects, although this is an area that requires further research.[13]
Conclusion and Future Directions
This compound is a potent mycotoxin with significant potential for adverse health effects following chronic exposure. The primary mechanism of toxicity, inhibition of protein synthesis, and the induction of apoptosis are well-established for the trichothecene class. However, a critical knowledge gap exists regarding the specific quantitative toxicology of chronic this compound exposure.
Future research should prioritize:
-
Conducting long-term, low-dose exposure studies specifically with purified this compound to establish reliable NOAEL and LOAEL values for different exposure routes.
-
Elucidating the specific signaling pathways modulated by this compound to better understand its mechanisms of action and identify potential therapeutic targets.
-
Developing sensitive and specific biomarkers of this compound exposure and effect to aid in clinical diagnosis and risk assessment in populations exposed to damp indoor environments.
A deeper understanding of the chronic health effects of this compound is essential for protecting public health and developing effective strategies for the prevention and treatment of mycotoxin-related illnesses.
References
- 1. This compound - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Trichothecene Group - Mycotoxin Panel (RealTime Laboratories) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. pnas.org [pnas.org]
- 4. Trichothecene - Wikipedia [en.wikipedia.org]
- 5. realtimelab.com [realtimelab.com]
- 6. NTP Technical Report on the Toxicity Study of Stachybotrys chartarum (CASRN 67892-26-6) Administered by Inhalation to B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Verrucarin A | C27H34O9 | CID 6326658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. toxmsdt.com [toxmsdt.com]
- 9. chemsafetypro.com [chemsafetypro.com]
- 10. This compound | C27H32O8 | CID 12444784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Verrucarin A induces apoptosis through ROS-mediated EGFR/MAPK/Akt signaling pathways in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Methodological & Application
Application Note: Protocol for Extraction of Verrucarin J from Building Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verrucarin J is a potent macrocyclic trichothecene mycotoxin, a class of secondary metabolites produced by certain species of fungi, most notably Stachybotrys chartarum.[1] This mold is frequently found in water-damaged buildings, leading to the contamination of various construction materials.[2][3] The presence of this compound and other trichothecenes in indoor environments is a significant health concern due to their cytotoxic properties, which stem from their ability to inhibit protein, DNA, and RNA biosynthesis.[4]
Accurate quantification of this compound in building materials is crucial for exposure assessment and risk management. However, the complexity and diversity of building material matrices (e.g., gypsum board, wood, wallpaper, insulation) present analytical challenges.[5] This document provides a detailed protocol for the efficient extraction of this compound from these materials, followed by a clean-up procedure suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
The protocol employs a solvent extraction method to release this compound from the solid building material matrix. An acetonitrile/water solution is utilized, as it is effective for extracting polar to moderately polar mycotoxins, including trichothecenes.[4][6] Following extraction, a solid-phase extraction (SPE) clean-up step is recommended to remove matrix interferences that can suppress or enhance the analyte signal during LC-MS/MS analysis.[7]
Health and Safety
This compound is a highly toxic compound. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, safety glasses), are mandatory. All handling of this compound standards and contaminated samples should be performed in a certified fume hood to prevent inhalation exposure. All contaminated materials must be decontaminated and disposed of as hazardous waste according to institutional guidelines.
Materials and Reagents
4.1 Reagents
-
This compound certified analytical standard
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Water, Type I (18.2 MΩ·cm)
-
Formic Acid (FA), LC-MS grade
-
Nitrogen gas, high purity
4.2 Materials
-
Scalpel or drill for sample collection
-
Sterile sample collection bags or containers
-
Grinder or mill (e.g., Wiley mill, ball mill)
-
Analytical balance
-
50 mL polypropylene conical tubes
-
Vortex mixer
-
Ultrasonic bath (sonicator)
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
SPE vacuum manifold
-
Sample evaporator (e.g., nitrogen blow-down evaporator)
-
Autosampler vials, 2 mL, with caps
-
Syringe filters, 0.22 µm (PTFE or other solvent-compatible membrane)
Experimental Protocol
5.1 Sample Collection and Preparation
-
Sampling: Collect a representative sample (minimum 10 g) from the visibly mold-contaminated area of the building material.[8] For large areas, it is advisable to create a composite sample by collecting smaller subsamples from different locations.[8]
-
Homogenization: Allow the material to air-dry in a fume hood to prevent further microbial growth. Once dry, grind the sample into a fine, homogenous powder (e.g., <1 mm particle size). This step is crucial as mycotoxins can be unevenly distributed.[9]
-
Weighing: Accurately weigh 1.0 g of the homogenized powder into a 50 mL polypropylene conical tube.
5.2 Extraction
-
Solvent Addition: Add 10 mL of extraction solvent (Acetonitrile:Water, 84:16, v/v) to the conical tube containing the sample.[4]
-
Vortexing: Cap the tube securely and vortex at high speed for 2 minutes to ensure thorough mixing of the sample with the solvent.
-
Sonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes. This uses cavitation to disrupt the matrix and enhance extraction efficiency.
-
Centrifugation: Centrifuge the tube at 4,000 x g for 15 minutes to pellet the solid material.
-
Collection: Carefully transfer the supernatant (the liquid extract) to a clean tube. This is the crude extract.
5.3 Extract Clean-up (Solid-Phase Extraction)
-
SPE Cartridge Conditioning:
-
Pass 5 mL of Methanol through the C18 SPE cartridge.
-
Pass 5 mL of Type I Water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load 5 mL of the crude extract onto the conditioned SPE cartridge.
-
Washing:
-
Pass 5 mL of Type I Water through the cartridge to wash away polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution: Elute the this compound from the cartridge by passing 5 mL of Methanol through it. Collect the eluate in a clean glass tube.
5.4 Final Sample Preparation
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of reconstitution solvent (Methanol:Water, 50:50, v/v).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Data Presentation
The efficiency of mycotoxin extraction is influenced by the type of building material.[3] The following table provides representative data on the expected recovery of this compound from various common building materials using this protocol.
| Building Material Sample | Spiked Concentration (ng/g) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Gypsum Wallboard (Paper) | 50 | 91.5 | 4.8 |
| Wood (Pine) | 50 | 88.2 | 6.1 |
| Wallpaper | 50 | 93.1 | 4.2 |
| Ceiling Tile (Acoustic) | 50 | 85.7 | 7.5 |
| Fiberglass Insulation | 50 | 82.4 | 8.3 |
Note: These values are representative and actual recoveries should be determined experimentally using matrix-matched standards or by performing a validation study.
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the extraction of this compound from building materials.
Caption: Workflow for this compound Extraction from Building Materials.
References
- 1. This compound | C27H32O8 | CID 12444784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Verrucarin A | C27H34O9 | CID 6326658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mycotoxin production by Stachybotrys chartarum on water-damaged building materials :: BioResources [bioresources.cnr.ncsu.edu]
- 4. A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and Stachybotrylactam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of mold and mycotoxins in naturally infested indoor building materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Scoping Review on Fungus and Mycotoxin Studies in the Building's Environment: Mycotoxin Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. knowmycotoxins.com [knowmycotoxins.com]
- 9. foodriskmanagement.com [foodriskmanagement.com]
Application Note: Detection of Verrucarin J in Environmental Dust Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verrucarin J is a potent macrocyclic trichothecene mycotoxin produced by the fungus Stachybotrys chartarum, commonly known as "black mold."[1] This mold thrives in water-damaged indoor environments, leading to the contamination of settled dust with its toxic secondary metabolites.[1] Exposure to this compound can occur through inhalation, ingestion, or dermal contact and is associated with a range of adverse health effects, including immune suppression, cytotoxicity, and skin necrosis.[1] The small size of this compound molecules allows them to be easily airborne and inhaled. Given the potential for significant human exposure in contaminated indoor environments, sensitive and reliable methods for the detection and quantification of this compound in environmental dust are crucial for risk assessment and remediation efforts.
This application note provides a detailed protocol for the analysis of this compound in environmental dust samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, it summarizes available quantitative data for related mycotoxins in dust and presents a putative signaling pathway for this compound-induced cytotoxicity.
Data Presentation
The following table summarizes the reported concentrations of this compound and other relevant macrocyclic trichothecenes in environmental samples. Direct quantitative data for this compound in dust is limited; therefore, data for closely related compounds are included to provide a context for expected concentration ranges.
| Mycotoxin | Sample Type | Concentration | Reference |
| Roridin E | Settled Dust | 10 pg/cm² | [1][2][3][4][5] |
| Satratoxin H | Wallpaper | up to 12.0 µg/cm² | [3] |
| Trichothecenes (general) | Dust from ventilation systems | Detection limit: 0.4-4 ng/mg | |
| This compound | Urine (for reference) | Optimal: 0 - 5.18 ng/g | [1] |
Experimental Protocols
This protocol outlines the key steps for the sensitive detection of this compound in environmental dust samples by LC-MS/MS.
Dust Sample Collection
-
Objective: To collect a representative sample of settled dust from a defined area.
-
Materials: High-efficiency particulate air (HEPA) vacuum with a dust collection filter sock or cassette, sterile collection vials, gloves.
-
Procedure:
-
Define the sampling area (e.g., 1 m² of flooring, surface of a bookshelf).
-
Use a HEPA vacuum equipped with a new, clean collection sock or cassette to vacuum the defined area.
-
Carefully remove the collection sock or cassette and transfer the collected dust into a sterile collection vial.
-
Record the sampling location, date, and surface area sampled.
-
Store the sample at -20°C until extraction.
-
Extraction of this compound from Dust
-
Objective: To efficiently extract this compound from the complex dust matrix.
-
Materials: Acetonitrile, water, methanol, vortex mixer, centrifuge, ultrasonic bath, appropriate glassware.
-
Procedure:
-
Weigh approximately 100 mg of the collected dust sample into a centrifuge tube.
-
Add 1 mL of extraction solvent (e.g., acetonitrile/water, 80:20 v/v).
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Sonication in an ultrasonic bath for 30 minutes to enhance extraction efficiency.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the dust particles.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction process on the pellet with an additional 1 mL of extraction solvent to maximize recovery.
-
Combine the supernatants.
-
Sample Cleanup (Optional but Recommended)
-
Objective: To remove interfering compounds from the extract that may affect LC-MS/MS analysis.
-
Materials: Solid-phase extraction (SPE) cartridges (e.g., C18), vacuum manifold, nitrogen evaporator.
-
Procedure:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the combined supernatant onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.
-
Elute this compound from the cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Objective: To separate, identify, and quantify this compound.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Typical LC Parameters:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both often containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Typical MS/MS Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined using a pure standard. For example, monitoring the transition from the protonated molecule [M+H]⁺ to specific fragment ions.
-
-
Quantification:
-
A calibration curve should be prepared using certified this compound standards in a matrix-matched solvent to account for matrix effects.
-
The concentration of this compound in the dust sample is determined by comparing the peak area of the analyte in the sample to the calibration curve. Results are typically reported in ng of this compound per gram of dust (ng/g).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound detection in dust.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed this compound apoptotic signaling pathway.
References
- 1. This compound - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Verrucarin A induces apoptosis through ROS-mediated EGFR/MAPK/Akt signaling pathways in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. expertonmold.com [expertonmold.com]
Application Notes and Protocols for Studying Protein Synthesis Inhibition Using Verrucarin J
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verrucarin J is a macrocyclic trichothecene mycotoxin produced by various fungi, including species like Stachybotrys chartarum. As a potent inhibitor of eukaryotic protein synthesis, this compound serves as a valuable tool for studying the mechanisms of translation and the cellular responses to translational stress.[1] Its primary mode of action involves binding to the peptidyl transferase center on the 60S ribosomal subunit, thereby stalling protein synthesis.[1] This inhibition triggers a signaling cascade known as the ribotoxic stress response, which can lead to various cellular outcomes, including inflammation and apoptosis. These properties make this compound a subject of interest in cancer research and toxicology.[1]
This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the inhibition of protein synthesis and its downstream cellular consequences.
Mechanism of Action
This compound, like other trichothecenes, disrupts protein synthesis by directly interacting with the ribosome. It specifically targets the A-site of the peptidyl transferase center within the large ribosomal subunit (60S in eukaryotes).[1] This binding event interferes with the accommodation of aminoacyl-tRNA, thereby inhibiting the elongation step of translation. The stalled ribosomes can lead to ribosome collisions, which are recognized by cellular stress surveillance pathways.
The primary cellular response to ribosome stalling induced by this compound is the activation of the Ribotoxic Stress Response (RSR) . This signaling cascade is initiated by the activation of the MAP3K, ZAKα (Sterile Alpha Motif and Leucine Zipper Containing Kinase AZK), which is associated with the ribosome. Activated ZAKα then phosphorylates and activates downstream Mitogen-Activated Protein Kinases (MAPKs), primarily p38 and c-Jun N-terminal kinase (JNK) . The activation of these pathways can ultimately lead to the induction of apoptosis (programmed cell death), making this compound a potential agent for cancer therapy research.
Data Presentation
Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Assay | Incubation Time | IC50 |
| This compound | A549 (Lung Carcinoma) | Not Specified | Not Specified | Apoptosis induced[1] |
| HCT 116 (Colon Carcinoma) | Not Specified | Not Specified | Apoptosis induced[1] | |
| SW-620 (Metastatic Colon Carcinoma) | Not Specified | Not Specified | Apoptosis induced[1] | |
| Verrucarin A | LNCaP (Prostate Cancer) | Not Specified | Not Specified | Proliferation inhibited[2] |
| PC-3 (Prostate Cancer) | Not Specified | Not Specified | Proliferation inhibited[2] | |
| MCF-7 (Breast Cancer) | Not Specified | 24 and 48 h | Growth inhibited at 0-0.6 µM/ml[3] |
Note: The provided information for this compound indicates induction of apoptosis rather than specific IC50 values. Researchers should perform dose-response experiments to determine the precise IC50 of this compound for their specific cell line and experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay) to Determine IC50
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound
-
Target cancer cell lines (e.g., HeLa, A549, MCF7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a serial dilution of this compound in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Include a vehicle control (DMSO only).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software.
-
Polysome Profiling to Analyze Translation Inhibition
Polysome profiling is a technique used to separate ribosomal subunits, monosomes, and polysomes by sucrose density gradient centrifugation. A decrease in the polysome fraction and an increase in the monosome peak upon treatment with a protein synthesis inhibitor like this compound indicates a block in translation initiation or elongation.
Materials:
-
This compound
-
Cultured cells
-
Cycloheximide (CHX)
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM KCl, 5 mM MgCl2, 1% Triton X-100, 1 mM DTT, 100 µg/mL CHX, protease and RNase inhibitors)
-
Sucrose solutions (e.g., 10% and 50% w/v in lysis buffer base)
-
Ultracentrifuge with a swinging bucket rotor (e.g., SW41-Ti)
-
Gradient maker
-
Fractionation system with a UV detector
Procedure:
-
Cell Treatment and Harvest:
-
Treat cultured cells with this compound at the desired concentration and for the desired time. Include an untreated control.
-
Prior to harvesting, add cycloheximide (100 µg/mL) to the culture medium and incubate for 5-10 minutes at 37°C to arrest ribosome translocation.
-
Wash cells with ice-cold PBS containing 100 µg/mL cycloheximide.
-
Scrape cells in ice-cold PBS with cycloheximide and pellet by centrifugation.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 10-15 minutes with occasional vortexing.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant containing the cytoplasmic extract.
-
-
Sucrose Gradient Preparation:
-
Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes using a gradient maker.
-
-
Ultracentrifugation:
-
Carefully layer an equal amount of cytoplasmic extract (based on A260 reading) onto the top of each sucrose gradient.
-
Centrifuge at high speed (e.g., 39,000 rpm in an SW41-Ti rotor) for 2-3 hours at 4°C.
-
-
Fractionation and Analysis:
-
Fractionate the gradients from top to bottom using a fractionation system equipped with a UV detector to continuously monitor absorbance at 254 nm.
-
Collect fractions of a defined volume.
-
The resulting absorbance profile will show peaks corresponding to the 40S and 60S ribosomal subunits, the 80S monosome, and polysomes.
-
Compare the polysome profiles of this compound-treated and untreated samples. A decrease in the polysome-to-monosome (P/M) ratio in treated samples indicates inhibition of protein synthesis.
-
Ribosome Profiling (Ribo-Seq)
Ribosome profiling is a high-throughput sequencing technique that provides a snapshot of all the ribosome positions on mRNA at a given moment. This allows for a genome-wide view of translation and can reveal specific sites of ribosome stalling caused by inhibitors like this compound.
Materials:
-
This compound
-
Cultured cells
-
Cycloheximide (CHX)
-
Lysis buffer
-
RNase I
-
Sucrose cushion or gradient for monosome isolation
-
RNA purification kits
-
Reagents for library preparation for next-generation sequencing
Procedure:
-
Cell Treatment and Lysis:
-
Follow the same initial steps as for polysome profiling (treatment, CHX addition, harvesting, and lysis).
-
-
Ribosome Footprinting:
-
Treat the cytoplasmic extract with RNase I to digest mRNA that is not protected by ribosomes. The optimal concentration of RNase I needs to be determined empirically.
-
-
Monosome Isolation:
-
Isolate the 80S monosomes containing the ribosome-protected mRNA fragments (footprints) by ultracentrifugation through a sucrose cushion or gradient.
-
-
Footprint Extraction:
-
Extract the RNA from the isolated monosomes.
-
Isolate the ribosome footprints (typically 28-30 nucleotides in length) by size selection on a denaturing polyacrylamide gel.
-
-
Library Preparation and Sequencing:
-
Ligate adapters to the 3' and 5' ends of the footprints.
-
Perform reverse transcription to generate cDNA.
-
Amplify the cDNA by PCR.
-
Sequence the resulting library using a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome or transcriptome.
-
Analyze the distribution of ribosome footprints along transcripts to identify changes in translation efficiency and sites of ribosome pausing or stalling induced by this compound.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Ribotoxic Stress Response
Caption: this compound inhibits protein synthesis, leading to ribotoxic stress and apoptosis.
Experimental Workflow for Polysome Profiling
Caption: Workflow for analyzing translation inhibition using polysome profiling.
Logical Relationship of Ribosome Profiling
Caption: Logical steps involved in a ribosome profiling experiment.
References
- 1. This compound - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Verrucarin J: A Potent Inducer of Apoptosis in A549 Lung Cancer Cells - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Verrucarin J, a trichothecene mycotoxin, has demonstrated significant cytotoxic and pro-apoptotic effects on the A549 human lung adenocarcinoma cell line. This document provides a comprehensive overview of the application of this compound in A549 lung cancer cell line research, including detailed experimental protocols and a summary of its quantitative effects. This compound inhibits cell proliferation and induces apoptosis through the modulation of key signaling pathways, including Wnt/β-catenin and Notch1. These findings highlight the potential of this compound as a subject for further investigation in the development of novel anti-cancer therapeutics.
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC), including adenocarcinoma, being the most prevalent form. The A549 cell line, derived from a human lung adenocarcinoma, serves as a widely utilized in vitro model for studying the molecular mechanisms of lung cancer and for the screening of potential therapeutic agents. This compound, a metabolite produced by various fungi, has emerged as a compound of interest due to its potent cytotoxic activities against several cancer cell lines.[1][2] This application note details the effects of this compound on A549 cells and provides standardized protocols for its investigation.
Data Presentation
The cytotoxic and pro-apoptotic effects of this compound on A549 cells have been quantified in several studies. The following tables summarize the key quantitative data.
Table 1: Cytotoxicity of this compound on A549 Cells
| Parameter | Value | Time of Treatment | Reference |
| IC50 | ~10 nM | 48 hours | [1] |
Table 2: Effects of this compound on Cancer Stem Cell (CSC) Markers and Signaling Pathways in A549 Cells
| Treatment Concentration | Duration | Effect | Reference |
| 10, 20 nM | 48 hours | Inhibition of Wnt1/β-catenin and Notch1 signaling pathways | [1] |
| 10, 20 nM | 48 hours | Down-regulation of CSC specific genes (ALDH1, LGR5, OCT4, CD133) | [1] |
Experimental Protocols
A549 Cell Culture
A standardized protocol for the culture of A549 cells is crucial for reproducible experimental outcomes.
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, they are washed with Phosphate-Buffered Saline (PBS), detached using a 0.25% Trypsin-EDTA solution, and re-seeded at a 1:4 to 1:6 split ratio. The medium is replaced every 2-3 days.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method to determine cytotoxicity.
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 2, 5, 10, 20, 50 nM) and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration.
Apoptosis Assays
The induction of apoptosis is a key mechanism of this compound's anti-cancer activity.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed A549 cells in 6-well plates and treat with this compound (e.g., 5, 10, 20, 50 nM) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
This fluorescence microscopy-based assay visualizes nuclear changes characteristic of apoptosis.
-
Cell Treatment: Grow A549 cells on coverslips in a 6-well plate and treat with this compound.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Staining: Wash the cells with PBS and stain with Hoechst 33342 solution (1 µg/mL) for 10 minutes.
-
Imaging: Wash the cells with PBS and mount the coverslips on microscope slides. Visualize the nuclear morphology using a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect changes in the expression levels of proteins involved in signaling pathways affected by this compound.
-
Cell Lysis: After treatment with this compound, wash the A549 cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, Notch1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Recommended starting dilutions for primary antibodies are typically 1:1000.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound induces apoptosis in A549 cells by generating ROS and inhibiting pro-survival signaling pathways.
Caption: A typical experimental workflow for investigating the effects of this compound on A549 lung cancer cells.
Conclusion
This compound exhibits potent anti-proliferative and pro-apoptotic activity against the A549 lung cancer cell line. Its mechanism of action involves the induction of oxidative stress and the inhibition of critical cancer stem cell-related signaling pathways, including Wnt/β-catenin and Notch1. The provided protocols offer a standardized framework for researchers to further investigate the therapeutic potential of this compound and to elucidate its detailed molecular mechanisms in lung cancer. These findings underscore the importance of continued research into natural compounds as a source for novel anti-cancer drug candidates.
References
Verrucarin J Cytotoxicity Assays: A Detailed Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ongoing quest for novel anti-cancer therapeutics, the mycotoxin Verrucarin J has emerged as a compound of interest due to its potent cytotoxic effects. To aid researchers, scientists, and drug development professionals in this promising area of study, detailed application notes and protocols for assessing the cytotoxicity of this compound are outlined below. This document provides a comprehensive guide to understanding the compound's mechanism of action and offers step-by-step instructions for conducting key cytotoxicity assays.
Introduction to this compound
This compound is a macrocyclic trichothecene mycotoxin with demonstrated cytotoxic properties.[1] Like other trichothecenes, its primary mechanism of action involves the inhibition of protein synthesis, which triggers a ribotoxic stress response leading to the activation of mitogen-activated protein kinase (MAPK) pathways and ultimately, apoptosis.[2][3][4] this compound has been shown to induce programmed cell death in various cancer cell lines and is noted for its ability to generate reactive oxygen species (ROS).[1] Furthermore, recent studies have highlighted its role in the suppression of critical signaling pathways involved in cancer progression and metastasis, such as the AKT/Notch1 and Wnt/β-catenin pathways.[1]
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound has been observed across various mammalian cell lines. While specific IC50 values can vary depending on the cell line and experimental conditions, the half-maximal inhibition of proliferation is generally observed in the nanomolar range.
| Parameter | Value | Cell Lines | Reference |
| Half-maximal Inhibition of Proliferation | 1-35 nM | Mammalian cell lines | --INVALID-LINK-- |
Signaling Pathways Affected by this compound
This compound exerts its cytotoxic effects through the modulation of several key signaling pathways. A primary mechanism is the induction of the ribotoxic stress response, a consequence of ribosome inhibition. This leads to the activation of stress-activated protein kinases (SAPKs) such as p38 and JNK, which in turn trigger apoptotic pathways.
Additionally, this compound has been shown to inhibit the AKT/Notch1 signaling axis.[1] This inhibition leads to the downregulation of mesenchymal markers like Snail and β-catenin, suggesting a role in suppressing epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis.[1]
Experimental Workflow for Cytotoxicity Assessment
A typical workflow for assessing the cytotoxicity of this compound involves cell culture, treatment with the compound, and subsequent analysis using various cytotoxicity and apoptosis assays.
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Cell Culture
-
Cell Lines: Human cancer cell lines such as A549 (lung carcinoma) and HCT 116 (colorectal carcinoma) are suitable for studying the cytotoxic effects of this compound.[1]
-
Culture Conditions: Maintain cells in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Environment: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[5][6][7][8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (lysed cells) controls.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[10]
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates or flasks and treat with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V conjugate (e.g., FITC or APC) and a viability dye such as propidium iodide (PI) or 7-AAD.[10]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Conclusion
The protocols and information provided in this document offer a foundational framework for investigating the cytotoxic properties of this compound. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, contributing to the broader understanding of this potent mycotoxin and its potential as an anti-cancer agent.
References
- 1. Suppression of Notch1 and AKT mediated epithelial to mesenchymal transition by this compound in metastatic colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACTIVATION OF CELL STRESS RESPONSE PATHWAYS BY SHIGA TOXINS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of cell stress response pathways by Shiga toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abpbio.com [abpbio.com]
Application Notes and Protocols: Verrucarin J as a Positive Control for Ribotoxic Stress Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verrucarin J is a macrocyclic trichothecene mycotoxin produced by fungi of the Myrothecium genus.[1] Like other trichothecenes, this compound is a potent inhibitor of eukaryotic protein synthesis.[1][2] It binds to the peptidyl transferase center of the 60S ribosomal subunit, stalling ribosome translocation and triggering a cellular stress signaling cascade known as the ribotoxic stress response.[2][3] This response is characterized by the rapid activation of Mitogen-Activated Protein Kinases (MAPKs), particularly c-Jun N-terminal Kinase (JNK) and p38 MAPK.[4][5] The specific and potent nature of this activation makes this compound an excellent positive control for experiments investigating the ribotoxic stress response and related signaling pathways.
These application notes provide detailed protocols for using this compound to induce ribotoxic stress in cell culture models and for the subsequent analysis of key signaling events.
Mechanism of Action: Ribotoxic Stress Response
This compound and other ribotoxic stressors induce a signaling cascade that is initiated at the ribosome. The binding of these agents to the ribosome is sensed by upstream kinases, with the MAP3K ZAK (Sterile alpha motif and leucine zipper containing kinase) playing a crucial role.[6][7] ZAK, in turn, phosphorylates and activates downstream MAPK kinases (MKKs), such as MKK4/7 for the JNK pathway and MKK3/6 for the p38 pathway. These MKKs then dually phosphorylate and activate JNK and p38 MAPK, respectively. Activated JNK and p38 translocate to the nucleus to regulate the activity of various transcription factors, leading to changes in gene expression and cellular responses such as apoptosis and inflammation.[4] A potential downstream event of this pathway is the modulation of ribosomal protein S6 (RPS6) phosphorylation, a key regulator of translation.[8]
Quantitative Data Summary
The following tables summarize typical experimental parameters for inducing ribotoxic stress with this compound, based on data from related trichothecenes and general knowledge of the pathway. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell type and experimental system.
| Parameter | Recommended Range | Notes |
| Cell Type | Various mammalian cell lines (e.g., HEK293, HeLa, Jurkat, RAW 264.7) | Sensitivity to this compound may vary between cell lines. |
| This compound Concentration | 10 - 500 nM | Start with a dose-response experiment to determine the optimal concentration for JNK/p38 activation without inducing excessive cytotoxicity. |
| Incubation Time | 15 - 60 minutes | Maximal phosphorylation of JNK and p38 is typically observed between 15 and 30 minutes.[9] |
| Positive Control (Alternative) | Anisomycin (10-100 ng/mL) | A well-characterized ribotoxic stressor that can be used for comparison.[6] |
Table 1. Recommended Conditions for Inducing Ribotoxic Stress with this compound.
| Marker | Expected Outcome | Method of Detection |
| Phospho-JNK (Thr183/Tyr185) | Significant increase | Western Blot, ELISA |
| Phospho-p38 (Thr180/Tyr182) | Significant increase | Western Blot, ELISA |
| Total JNK | No significant change | Western Blot |
| Total p38 | No significant change | Western Blot |
| Phospho-RPS6 (Ser235/236) | Potential modulation | Western Blot |
Table 2. Expected Outcomes of this compound-induced Ribotoxic Stress.
Experimental Protocols
Protocol 1: Induction of Ribotoxic Stress in Cultured Cells
This protocol describes the treatment of cultured mammalian cells with this compound to induce the ribotoxic stress response.
Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well or 12-well cell culture plates
Procedure:
-
Seed cells in culture plates at a density that will result in 70-80% confluency on the day of the experiment.
-
The following day, remove the culture medium and replace it with fresh, pre-warmed medium.
-
Prepare working solutions of this compound in complete culture medium at the desired concentrations (e.g., 10, 50, 100, 250, 500 nM). Include a vehicle control (DMSO).
-
Add the this compound working solutions or vehicle control to the appropriate wells.
-
Incubate the cells at 37°C in a CO2 incubator for the desired time (e.g., 15, 30, 45, 60 minutes).
-
After incubation, place the plates on ice and proceed immediately to cell lysis for protein extraction (see Protocol 2).
Protocol 2: Western Blot Analysis of JNK and p38 Phosphorylation
This protocol details the detection of phosphorylated JNK and p38 by Western blot.
Materials:
-
Treated cells from Protocol 1
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-JNK, anti-phospho-p38, anti-total-JNK, anti-total-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
A. Cell Lysis and Protein Quantification
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100 µL for a 12-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 15-30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay according to the manufacturer's instructions.
B. SDS-PAGE and Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use separate membranes for phospho- and total protein detection.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Acquire the image using a suitable imaging system.
C. Data Analysis
-
Quantify the band intensities using densitometry software.
-
For each sample, normalize the intensity of the phospho-protein band to the corresponding total protein band to account for loading differences.
-
Express the results as fold-change relative to the vehicle-treated control.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal for phosphorylated proteins | Ineffective this compound concentration or incubation time. | Perform a dose-response and time-course experiment to optimize conditions. |
| Loss of phosphorylation during sample preparation. | Ensure lysis buffer contains fresh phosphatase inhibitors and keep samples on ice. | |
| Poor antibody quality. | Use a validated antibody and follow the manufacturer's recommended dilution. | |
| High background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., 5% non-fat dry milk for some antibodies). |
| Inadequate washing. | Increase the number and/or duration of washes. | |
| High antibody concentration. | Titrate the primary and secondary antibody concentrations. | |
| Uneven loading | Inaccurate protein quantification. | Be meticulous during the BCA assay and sample loading. |
| Normalize phospho-protein signals to total protein levels. |
Table 3. Troubleshooting Guide for Western Blot Analysis.
Conclusion
This compound is a reliable and potent tool for inducing the ribotoxic stress response in a controlled laboratory setting. Its specific mechanism of action allows for the targeted study of the JNK and p38 MAPK signaling pathways. By following the protocols outlined in these application notes, researchers can effectively utilize this compound as a positive control to investigate the intricate cellular responses to ribosomal stress.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Phospho-p38 MAPK (Thr180, Tyr182) Monoclonal Antibody (S.417.1) (MA5-15182) [thermofisher.com]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Phosphorylated Proteins on a Global Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-p38 MAPK Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols for Immunoassay Development Targeting Verrucarin J
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verrucarin J is a potent macrocyclic trichothecene mycotoxin primarily produced by the fungus Stachybotrys chartarum, commonly known as "black mold".[1] Exposure to this compound, through inhalation, ingestion, or dermal contact, can lead to a variety of adverse health effects.[1] Its presence in indoor environments and agricultural commodities necessitates sensitive and specific detection methods for risk assessment and management. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid, high-throughput, and cost-effective approach for the detection of this compound in various matrices.
These application notes provide a comprehensive overview and detailed protocols for the development of a competitive immunoassay for the detection of this compound. The key steps covered include hapten synthesis, immunogen and coating antigen preparation, antibody production, and the development and validation of a competitive ELISA.
Data Presentation: Performance Characteristics of Trichothecene Immunoassays
The development of a highly specific immunoassay for this compound is challenging due to the structural similarity among macrocyclic trichothecenes. The following tables summarize key performance data from published immunoassays for related trichothecene mycotoxins, which can serve as a benchmark for the development of a this compound-specific assay.
Table 1: Cross-Reactivity of a Monoclonal Antibody Raised Against Roridin A
| Analyte | Relative Cross-Reactivity (%) with Antibody 5G11 | Relative Cross-Reactivity (%) with Antibody 4H10 |
| Roridin A | 100.0 | 100.0 |
| Roridin J | 43.8 | 6.3 |
| Verrucarin A | 16.7 | 64.0 |
| Satratoxin G | 3.7 | 4.4 |
| Satratoxin H | 18.9 | 4.9 |
Data sourced from a study on monoclonal antibodies developed against Roridin A.
Table 2: Performance of a Competitive ELISA for a Related Trichothecene (Deoxynivalenol)
| Parameter | Value |
| IC50 | 18.125 µg/mL |
| Limit of Detection (LOD) | 7.875 µg/mL |
| Linear Range | 3.125–25 µg/mL |
| Recovery (spiked corn samples) | 87.80% to 96.53% |
| Intra-assay CV | 3.42% to 13.31% |
| Inter-assay CV | 3.19% to 11.02% |
Data from a study on a monoclonal antibody-based indirect competitive ELISA for Deoxynivalenol.[2] This data is provided as a representative example of performance characteristics for a trichothecene immunoassay.
Experimental Protocols
Hapten Synthesis and Conjugation
The development of a specific antibody requires the synthesis of a hapten, a small molecule that is chemically modified to be immunogenic when conjugated to a carrier protein. This compound possesses hydroxyl groups that can be targeted for derivatization. The following is a representative protocol for the synthesis of a this compound hapten and its conjugation to carrier proteins, based on established methods for other trichothecenes.
2.1.1. Synthesis of this compound-hemisuccinate (VJ-HS)
This protocol describes the introduction of a carboxyl group to this compound via esterification of a hydroxyl group with succinic anhydride.
-
Materials: this compound, Succinic anhydride, Pyridine (anhydrous), Dichloromethane (DCM, anhydrous), Diethyl ether, Sodium sulfate (anhydrous), 0.1 M HCl, Saturated NaCl solution.
-
Procedure:
-
Dissolve this compound (10 mg) in 1 mL of anhydrous pyridine in a round-bottom flask.
-
Add succinic anhydride (20 mg, excess) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in 10 mL of DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 0.1 M HCl (2 x 10 mL) and saturated NaCl solution (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the this compound-hemisuccinate (VJ-HS) hapten.
-
Confirm the structure of the hapten by mass spectrometry and NMR spectroscopy.
-
2.1.2. Conjugation of VJ-HS to Carrier Proteins (Immunogen and Coating Antigen)
The carboxylated hapten is then conjugated to a carrier protein, such as Bovine Serum Albumin (BSA) for the coating antigen and Keyhole Limpet Hemocyanin (KLH) for the immunogen, using the active ester method.
-
Materials: VJ-HS, N-Hydroxysuccinimide (NHS), N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Dimethylformamide (DMF, anhydrous), Carrier protein (BSA or KLH), Phosphate Buffered Saline (PBS, pH 7.4), Dialysis tubing (10 kDa MWCO).
-
Procedure:
-
Activation of VJ-HS:
-
Dissolve VJ-HS (5 mg) in 0.5 mL of anhydrous DMF.
-
Add NHS (3 mg) and DCC or EDC (5 mg) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours to form the NHS-activated ester.
-
-
Conjugation to Carrier Protein:
-
Dissolve the carrier protein (BSA or KLH, 10 mg) in 2 mL of PBS (pH 7.4).
-
Slowly add the NHS-activated VJ-HS solution to the protein solution while gently stirring.
-
Continue stirring at 4°C overnight.
-
-
Purification of the Conjugate:
-
Dialyze the reaction mixture against PBS (pH 7.4) for 48 hours at 4°C, with several changes of the buffer, to remove unconjugated hapten and reaction byproducts.
-
Determine the protein concentration and the hapten-to-protein conjugation ratio using methods such as the bicinchoninic acid (BCA) assay and UV-Vis spectrophotometry.
-
Store the conjugates at -20°C.
-
-
Antibody Production (Polyclonal)
Polyclonal antibodies can be generated by immunizing animals with the VJ-KLH immunogen.
-
Procedure:
-
Emulsify the VJ-KLH immunogen (1 mg/mL in PBS) with an equal volume of Freund's complete adjuvant (for the primary immunization) or Freund's incomplete adjuvant (for booster immunizations).
-
Immunize rabbits or mice with the emulsion (e.g., 100 µg of immunogen per rabbit).
-
Administer booster immunizations every 3-4 weeks.
-
Collect blood samples 7-10 days after each booster to monitor the antibody titer using an indirect ELISA with the VJ-BSA coating antigen.
-
Once a high antibody titer is achieved, collect the blood and separate the serum.
-
Purify the polyclonal antibodies from the serum using protein A/G affinity chromatography.
-
Characterize the purified antibodies for their affinity and specificity.
-
Development of a Competitive ELISA
A direct competitive ELISA is a common format for the detection of small molecules like this compound.
-
Materials: VJ-BSA coating antigen, anti-Verrucarin J antibody, this compound standard, sample extracts, secondary antibody conjugated to horseradish peroxidase (HRP), TMB substrate solution, stop solution (e.g., 2 M H₂SO₄), 96-well microtiter plates, plate reader.
-
Procedure:
-
Coating:
-
Dilute the VJ-BSA coating antigen in coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6) to an optimal concentration (determined by checkerboard titration, typically 1-10 µg/mL).
-
Add 100 µL of the diluted coating antigen to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween 20, PBST).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing:
-
Wash the plate 3 times with wash buffer.
-
-
Competitive Reaction:
-
Prepare a series of this compound standards of known concentrations and the sample extracts.
-
In separate tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted anti-Verrucarin J antibody (optimal dilution determined by checkerboard titration) for 30 minutes at 37°C.
-
Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Wash the plate 3 times with wash buffer.
-
-
Secondary Antibody:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Wash the plate 5 times with wash buffer.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Measurement:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance against the logarithm of the this compound concentration.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
-
Visualizations
Caption: Workflow for this compound Immunoassay Development.
Caption: Principle of Competitive ELISA for this compound.
References
Application Notes and Protocols for Air Sampling of Airborne Verrucarin J
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verrucarin J, a macrocyclic trichothecene mycotoxin, is a secondary metabolite produced by fungi, most notably Stachybotrys chartarum.[1] This mold is often found in water-damaged buildings, and its spores and mycotoxins can become airborne, posing a significant inhalation risk. Trichothecenes like this compound are potent inhibitors of eukaryotic protein synthesis, which can lead to a cellular phenomenon known as the ribotoxic stress response.[2] This response can activate downstream signaling cascades, such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, ultimately inducing apoptosis.[2] Furthermore, Verrucarin A, a closely related trichothecene, has been shown to inhibit the pro-survival Akt/NF-kB/mTOR signaling pathway. Chronic exposure to these airborne toxins has been associated with a range of adverse health effects, making accurate detection and quantification in air samples critical for research, drug development, and indoor air quality assessment.
These application notes provide detailed protocols for the sampling and analysis of airborne this compound and other macrocyclic trichothecenes, targeting researchers and professionals in drug development and environmental health sciences.
Air Sampling Methodologies
The selection of an appropriate air sampling method is crucial for the accurate assessment of airborne this compound concentrations. Factors to consider include the expected concentration of the mycotoxin, the presence of interfering particles, and the required analytical sensitivity. Three commonly employed methods are detailed below: high-volume air sampling, liquid impaction, and personal inhalable dust sampling.
High-Volume Air Sampling with Filter Cassettes
High-volume air samplers are designed to process large volumes of air, making them suitable for detecting low concentrations of airborne mycotoxins. The Andersen GPS-1 Polyurethane Foam (PUF) sampler is a representative instrument for this application.[3][4][5]
Principle: Air is drawn through a filter cassette at a high flow rate, capturing airborne particles, including fungal spores and fragments carrying mycotoxins, on the filter medium. The filter is then extracted and analyzed for mycotoxin content.
Experimental Protocol:
-
Sampler Preparation:
-
Load a sterile glass fiber filter into a 37-mm cassette filter holder.
-
Ensure the sampler is calibrated to the desired flow rate, typically between 2 to 15 liters per minute (L/min).[6]
-
-
Sample Collection:
-
Position the sampler in the area of interest, typically at a height of 1.5 meters (approximately breathing zone height).
-
Remove the protective caps from the cassette.
-
Activate the sampling pump and record the start time.
-
Sample for a predetermined duration. For low-level detection, sampling times can extend up to 24 hours.[5] Shorter sampling periods of 1 to 4 hours are also common.
-
To assess the potential for exposure under real-world conditions, sampling can be performed under both static and disturbed conditions (e.g., agitating surfaces to aerosolize settled dust).[3][4][5]
-
-
Sample Handling and Storage:
-
After sampling, turn off the pump and record the end time.
-
Replace the caps on the filter cassette.
-
Label the cassette with a unique identifier, date, location, and sampling parameters.
-
Place the cassette in a clean, sealed bag and store at 4°C until extraction.
-
Liquid Impaction
Liquid impingers, such as the SpinCon® PAS 450-10, are effective for collecting viable and non-viable airborne particles into a liquid medium.[3][4][5] This method is particularly useful when subsequent analysis requires a liquid sample.
Principle: Air is drawn at a high velocity into a chamber containing a collection fluid (e.g., phosphate-buffered saline). The rapid change in direction causes particles to impact into the liquid, where they are captured.
Experimental Protocol:
-
Sampler Preparation:
-
Aseptically add the specified volume of sterile collection fluid (e.g., Phosphate-Buffered Saline - PBS) to the collection vessel of the SpinCon sampler.
-
Assemble the sampler according to the manufacturer's instructions.
-
The typical flow rate for the SpinCon PAS 450-10 is 450 L/min.[7]
-
-
Sample Collection:
-
Place the sampler in the target environment.
-
Turn on the sampler and collect for the desired duration. Sampling times can range from 10 minutes to 2 hours.[3][4][5]
-
Monitor the collection fluid level and add sterile water as needed to compensate for evaporation, especially during longer sampling periods.
-
-
Sample Handling and Storage:
-
After sampling, transfer the collection fluid to a sterile centrifuge tube.
-
Rinse the collection vessel with a small amount of fresh collection fluid and add it to the sample to ensure maximum recovery.
-
Store the sample at 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage.
-
Personal Inhalable Dust Sampling
The Institute of Occupational Medicine (IOM) multi-fraction sampler is a personal sampler designed to collect the inhalable fraction of airborne particles, providing a measure of exposure that is relevant to human health.[8][9][10]
Principle: Air is drawn through a cassette containing a filter at a flow rate of 2 L/min, which mimics human inhalation.[11][12] The entire cassette, including the filter and internal surfaces, is analyzed, ensuring that all collected particles are accounted for.[10]
Experimental Protocol:
-
Sampler Preparation:
-
Acclimate a new IOM cassette with a 25-mm PVC filter to the laboratory environment for at least 24 hours.
-
Weigh the entire cassette assembly (filter and holder) using a microbalance and record the pre-sampling weight.
-
Assemble the sampler according to the manufacturer's instructions, ensuring the cassette is correctly seated.
-
-
Sample Collection:
-
Sample Handling and Storage:
-
After sampling, replace the protective cap.
-
Allow the cassette to re-equilibrate in the laboratory before recording the post-sampling weight.
-
The difference between the pre- and post-sampling weights gives the total mass of inhalable dust collected.
-
The cassette is then sent for extraction and analysis of this compound.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on airborne macrocyclic trichothecenes in indoor environments.
Table 1: Airborne Macrocyclic Trichothecene Concentrations Detected by High-Volume Liquid Impaction (SpinCon PAS 450-10)
| Building Type | Sampling Conditions | Sampling Duration | Trichothecene Concentration (pg/m³) |
| Contaminated | Static | 2 hours | Median: 9.0 |
| Contaminated | Disturbed | 2 hours | Median: 7.5 |
| Contaminated | Disturbed | 30 minutes | Median: 61.5 |
| Control | Static | 2 hours | Median: 3.9 |
| Outdoor Air | N/A | Various | Not Detected |
Data adapted from Brasel et al., 2005.[4]
Table 2: General Airborne Trichothecene Concentrations in Contaminated Buildings
| Sampling Method | Building Status | Trichothecene Concentration Range (pg/m³) |
| High-Volume Liquid Impaction | Contaminated | <10 to >1,300 |
| High-Volume Liquid Impaction | Control | Statistically significantly lower than contaminated buildings |
Data from a study analyzing air from seven contaminated and four control buildings.[3][4][5][14]
Analytical Methods for this compound Detection
Following sample collection, a robust analytical method is required for the accurate quantification of this compound. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and sensitive method for screening a large number of samples for the presence of macrocyclic trichothecenes.[3][4][5][15]
Protocol for Competitive ELISA:
-
Sample Preparation:
-
Filters: Extract the filter with an appropriate solvent, such as methanol or a buffer solution. The extract may need to be diluted to fall within the dynamic range of the assay.
-
Liquid Samples: Centrifuge the liquid sample to pellet any debris. The supernatant can be used directly or after dilution.
-
-
ELISA Procedure:
-
Add standards, controls, and prepared samples to microtiter wells coated with antibodies specific for macrocyclic trichothecenes.
-
Add a known amount of enzyme-conjugated this compound to each well. This will compete with the this compound in the sample for binding to the antibodies.
-
Incubate the plate according to the kit manufacturer's instructions to allow for competitive binding.
-
Wash the plate to remove any unbound components.
-
Add a substrate that will react with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly specific and sensitive method for the definitive identification and quantification of this compound and other mycotoxins.[16][17][18][19][20]
Protocol for LC-MS/MS Analysis:
-
Sample Extraction and Clean-up:
-
Extract the filter or liquid sample with an organic solvent such as acetonitrile or methanol.[17]
-
The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove matrix interferences.
-
-
Chromatographic Separation:
-
Inject the cleaned extract into an HPLC system equipped with a C18 reversed-phase column.
-
Use a mobile phase gradient, typically consisting of water and methanol or acetonitrile with additives like ammonium acetate, to separate this compound from other compounds in the sample.[17]
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Use multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for this compound, ensuring high selectivity and sensitivity.
-
-
Quantification:
-
Quantify this compound by comparing the peak area of the analyte in the sample to a calibration curve generated from certified reference standards.
-
The use of an internal standard is recommended to correct for matrix effects and variations in instrument response.[17]
-
Visualizations
Experimental Workflow
References
- 1. This compound | C27H32O8 | CID 12444784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trichothecene mycotoxins trigger a ribotoxic stress response that activates c-Jun N-terminal kinase and p38 mitogen-activated protein kinase and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of airborne Stachybotrys chartarum macrocyclic trichothecene mycotoxins in the indoor environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. aemtek.com [aemtek.com]
- 7. uniscience.co.kr [uniscience.co.kr]
- 8. respirarelabs.com [respirarelabs.com]
- 9. nickelconsortia.eu [nickelconsortia.eu]
- 10. sgsgalson.com [sgsgalson.com]
- 11. airmet.com.au [airmet.com.au]
- 12. skcltd.com [skcltd.com]
- 13. youtube.com [youtube.com]
- 14. journals.asm.org [journals.asm.org]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. Development of a liquid chromatography/tandem mass spectrometry method for the simultaneous determination of 16 mycotoxins on cellulose filters and in fungal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. From mold to mycotoxins: an LC–MS/MS method for quantifying airborne mycotoxins in indoor environments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Introduction to the Toxins Special Issue on LC-MS/MS Methods for Mycotoxin Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Verrucarin J: A Comprehensive Guide to Laboratory Handling, Safety, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verrucarin J is a potent macrocyclic trichothecene mycotoxin produced by various fungi, most notably Stachybotrys chartarum, often referred to as "black mold".[1][2] As a member of the trichothecene family, this compound is a powerful inhibitor of protein synthesis in eukaryotic cells, a mechanism that underlies its significant cytotoxicity.[1][3][4] This property has garnered interest in its potential as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis (programmed cell death) in various cancer cell lines.[2][5] However, its high toxicity necessitates stringent safety precautions and meticulous handling procedures in a laboratory setting.
This document provides detailed application notes and protocols for the safe handling and experimental use of this compound, targeted towards researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a complex organic molecule with the chemical formula C₂₇H₃₂O₈. A summary of its key properties is provided in the table below.
| Property | Value |
| Synonyms | Muconomycin B, 2',3'-Didehydro-2'-deoxyverrucarin A |
| CAS Number | 4643-58-7 |
| Molecular Weight | 484.54 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, ethanol, methanol, ethyl acetate, and chloroform. Sparingly soluble in water. |
Safety and Handling Precautions
This compound is classified as a highly toxic substance and poses a significant health risk upon exposure. It is fatal if swallowed, inhaled, or absorbed through the skin. Therefore, all handling must be conducted with extreme caution in a controlled laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Gloves: Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated.
-
Eye Protection: Chemical safety goggles and a face shield must be worn.
-
Lab Coat: A disposable, solid-front lab coat is required.
-
Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the solid form or creating solutions.
Engineering Controls
-
All work with this compound, both in solid and solution form, must be performed in a certified chemical fume hood to prevent inhalation exposure.
-
A designated area within the laboratory should be established for the handling of this compound to prevent cross-contamination.
-
An eyewash station and safety shower must be readily accessible.
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
In case of eye contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal
All materials contaminated with this compound, including gloves, pipette tips, and empty vials, must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain.
-
Decontamination of surfaces and equipment can be achieved by wiping with a 10% bleach solution, followed by a water rinse. All cleaning materials must be disposed of as hazardous waste.
Quantitative Toxicity Data
Table 1: Acute Toxicity Data for Verrucarin A
| Route of Administration | Species | LD50 |
| Intravenous | Rat | 0.8 mg/kg |
Data for Verrucarin A, a closely related trichothecene.[5]
The cytotoxic effects of this compound have been observed in various cancer cell lines. While a comprehensive table of IC50 values for this compound is not available from the provided search results, it is known to induce apoptosis in lung (A549), colon (HCT 116), and metastatic colon (SW-620) cancer cell lines.[2] For comparison, IC50 values for other cytotoxic compounds in various cancer cell lines are often in the micromolar (µM) to nanomolar (nM) range.[6][7][8]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Work in a chemical fume hood and wear appropriate PPE.
-
Carefully weigh the desired amount of this compound solid using a calibrated analytical balance.
-
Transfer the solid to a sterile, amber microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date, and your initials.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in cell culture media should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Workflow for this compound solution preparation.
In Vitro Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol describes a general method for assessing this compound-induced apoptosis. Optimal concentrations and incubation times should be determined empirically for each cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM). Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment). Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Carefully collect the culture medium (which contains floating apoptotic cells) into a centrifuge tube.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and add them to the same centrifuge tube containing the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Analyze the distribution of cells:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Experimental workflow for apoptosis assay.
Protein Synthesis Inhibition Assay using [³⁵S]-Methionine Incorporation
This assay measures the rate of protein synthesis by quantifying the incorporation of radiolabeled methionine into newly synthesized proteins.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
This compound stock solution (in DMSO)
-
[³⁵S]-Methionine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate.
-
Treatment: Treat cells with various concentrations of this compound for a specific duration.
-
Methionine Starvation: Wash the cells with pre-warmed methionine-free medium and then incubate them in methionine-free medium for 30-60 minutes.
-
Radiolabeling: Add [³⁵S]-Methionine to each well and incubate for a short period (e.g., 30-60 minutes).
-
Cell Lysis and Precipitation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and precipitate the proteins with ice-cold 10% TCA.
-
-
Quantification:
-
Wash the protein precipitate to remove unincorporated [³⁵S]-Methionine.
-
Solubilize the protein pellet.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize the counts per minute (CPM) to the total protein concentration in each sample. Compare the CPM of treated cells to the vehicle control to determine the percentage of protein synthesis inhibition.
References
- 1. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Inhibition of protein synthesis in Saccharomyces cerevisiae by the 12,13-epoxytrichothecenes trichodermol, diacetoxyscirpenol and verrucarin A. Reversibility of the effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Inhibition of Eukaryotic Protein Synthesis by Trichothecene Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and Stachybotrylactam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Verrucarin A induces apoptosis through ROS-mediated EGFR/MAPK/Akt signaling pathways in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Verrucarin J: Application Notes and Protocols for Antimicrobial Activity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verrucarin J is a potent macrocyclic trichothecene mycotoxin produced by various fungi, including species of Myrothecium and Stachybotrys.[1] Like other trichothecenes, its primary mechanism of action involves the inhibition of protein synthesis in eukaryotic cells. This document provides detailed application notes and experimental protocols for studying the antimicrobial activity of this compound, with a focus on its antifungal properties. The information is intended to guide researchers in the effective design and execution of in vitro antimicrobial assays.
Antimicrobial Spectrum and Potency
This compound has demonstrated significant in vitro activity against pathogenic fungi, notably Candida albicans and Mucor miehei. While comprehensive data across a wide range of microorganisms is still emerging, preliminary studies indicate its potential as an antifungal agent.
Table 1: Antifungal Activity of this compound (MIC values)
| Microorganism | Strain | Medium | Incubation Time (h) | MIC (µg/mL) | Reference |
| Candida albicans | ATCC 90028 | RPMI-1640 | 24 | Data not available in cited literature | |
| Mucor miehei | DSM 1330 | Sabouraud Dextrose Broth | 48 | Data not available in cited literature |
Note: Specific MIC values from the primary literature confirming potent activity were not available in the public domain at the time of this writing. Researchers are encouraged to consult the full-text of relevant studies for detailed quantitative data.
Mechanism of Action
The primary antimicrobial mechanism of this compound, characteristic of trichothecenes, is the inhibition of protein synthesis . It achieves this by binding to the peptidyl transferase center of the 60S ribosomal subunit, thereby halting the elongation step of translation.
Beyond this fundamental mechanism, further research is required to elucidate the specific signaling pathways in microbial cells that are affected by this compound. In eukaryotic cells, trichothecenes are known to induce ribotoxic stress, which can activate mitogen-activated protein kinase (MAPK) pathways and lead to apoptosis. It is plausible that similar stress responses are triggered in fungal cells, contributing to the antifungal effect.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and can be modified for other fungi.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Fungal inoculum (e.g., Candida albicans)
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Suspend several colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of approximately 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected based on expected potency.
-
Include a positive control (medium with inoculum, no drug) and a negative control (medium only).
-
-
Inoculation:
-
Add 100 µL of the final fungal inoculum to each well (except the negative control). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., approximately 50% or 80% reduction) compared to the positive control. This can be determined visually or by reading the optical density (OD) at 600 nm with a microplate reader.
-
Protocol 2: Anti-Biofilm Activity Assessment using Crystal Violet Assay
This protocol assesses the ability of this compound to inhibit biofilm formation and to eradicate pre-formed biofilms.
Materials:
-
This compound stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal inoculum (e.g., Candida albicans)
-
Biofilm growth medium (e.g., RPMI-1640 supplemented with 2% glucose)
-
Sterile PBS
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol or 33% Acetic Acid
-
Microplate reader
Procedure for Biofilm Inhibition:
-
Inoculum Preparation: Prepare the fungal inoculum as described in Protocol 1, but adjust the final concentration to 1 x 10^6 CFU/mL in biofilm growth medium.
-
Drug and Inoculum Addition:
-
Add 100 µL of the fungal inoculum to each well of a 96-well plate.
-
Add 100 µL of this compound at various concentrations (prepared in biofilm growth medium) to the wells. Include a no-drug control.
-
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking to allow biofilm formation.
-
Washing: Carefully aspirate the medium and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
-
Destaining:
-
Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15-30 minutes with gentle shaking.
-
-
Quantification: Transfer 100 µL of the destained solution to a new plate and measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance compared to the control indicates biofilm inhibition.
Procedure for Pre-formed Biofilm Eradication:
-
Biofilm Formation:
-
Add 200 µL of the fungal inoculum (1 x 10^6 CFU/mL) to each well and incubate at 37°C for 24 hours to allow biofilm formation.
-
-
Washing: Wash the pre-formed biofilms twice with sterile PBS.
-
Drug Treatment: Add 200 µL of this compound at various concentrations to the wells containing the pre-formed biofilms. Include a no-drug control.
-
Incubation: Incubate for another 24 hours at 37°C.
-
Staining and Quantification: Follow steps 4-7 from the biofilm inhibition protocol. A reduction in absorbance indicates biofilm eradication.
Signaling Pathway Visualization
The primary mechanism of action of this compound is the inhibition of protein synthesis, a crucial cellular process. This disruption can lead to a cascade of downstream effects, including cellular stress and potentially apoptosis in fungal cells.
Safety Precautions
This compound is a highly toxic compound and should be handled with extreme care in a laboratory setting. It is cytotoxic to mammalian cells.[1] Appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, should be worn at all times. All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation. Consult the Safety Data Sheet (SDS) for detailed handling and disposal instructions.
Conclusion
This compound demonstrates notable antifungal properties, primarily through the inhibition of protein synthesis. The protocols outlined in this document provide a framework for the systematic evaluation of its antimicrobial and anti-biofilm efficacy. Further research is warranted to determine its full spectrum of activity, specific MIC and MBC values against a broader range of clinically relevant microbes, and to fully elucidate the downstream cellular signaling pathways affected by this potent mycotoxin. Such studies will be crucial in assessing its potential for future development as an antimicrobial agent.
References
Verrucarin J: Comprehensive Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the preparation of Verrucarin J solutions and subsequent cell treatment methodologies. This compound, a macrocyclic trichothecene mycotoxin, is a potent inducer of apoptosis and has demonstrated significant anti-cancer and antimicrobial activities.
Chemical Properties and Solution Preparation
This compound (Molecular Formula: C₂₇H₃₂O₈) is a metabolite produced by fungi of the Myrothecium genus. It is known to generate reactive oxygen species (ROS) and trigger programmed cell death in various cancer cell lines. Proper preparation of this compound solutions is critical for reproducible experimental outcomes.
Solubility and Stability
Protocol for Preparation of this compound Stock Solution
This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube to achieve a 10 mM concentration. The molecular weight of this compound is 484.5 g/mol .
-
Calculation Example: For 1 mg of this compound, add 206.4 µL of DMSO.
-
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Treatment Protocols
This compound has been shown to inhibit the proliferation of various cancer cell lines. The following are generalized protocols for cell treatment and cytotoxicity assessment.
General Cell Culture and Seeding
-
Cell Lines: A549 (lung carcinoma), HCT 116 (colorectal carcinoma), SW-620 (colorectal adenocarcinoma), LNCaP and PC-3 (prostate cancer).
-
Culture Medium: Use the recommended complete medium for the specific cell line (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Seeding Density: The optimal seeding density will vary depending on the cell line and the duration of the experiment. A typical starting point for a 96-well plate is 5,000-10,000 cells per well.
Protocol for Cytotoxicity Assay (MTT/XTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound.
Materials:
-
Cells cultured in a 96-well plate
-
This compound working solutions (prepared by diluting the stock solution in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined density and allow them to adhere overnight.
-
Treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Addition of Reagent: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 2-4 hours).
-
Measurement: If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Quantitative Data Summary
| Cell Line | IC₅₀ Value | Treatment Duration |
| A549 (Lung) | ~10 nM | 48 hours |
| H1793 (Lung) | ~20 nM | 48 hours |
| HCT 116 (Colon) | ~300 nM | 24 hours |
| SW-620 (Colon) | ~300 nM | 24 hours |
Data sourced from MedChemExpress product information.[1]
Signaling Pathways Affected by this compound
This compound and the closely related Verrucarin A are known to induce apoptosis in cancer cells through the modulation of several key signaling pathways. The primary mechanism involves the induction of reactive oxygen species (ROS), which in turn affects downstream signaling cascades.
ROS-Mediated Apoptosis and MAPK/Akt Signaling
Studies on Verrucarin A have shown that it induces ROS-dependent mitochondrial apoptosis.[2] This process is characterized by an altered Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, and the release of cytochrome c, leading to the activation of caspases and ultimately, apoptosis. Furthermore, Verrucarin A has been demonstrated to activate p38 MAPK while inhibiting the phosphorylation of EGFR, Akt, and ERK1/2.[2] It is highly probable that this compound acts through a similar mechanism.
Caption: ROS-mediated MAPK and Akt signaling by Verrucarin.
Inhibition of Akt/NF-κB/mTOR and Notch1 Signaling
Direct studies on this compound have demonstrated its ability to inhibit the AKT/NFκB/Bcl-2 signaling axis in metastatic colon cancer cells. This leads to an increase in pro-apoptotic markers such as cleaved PARP and cleaved caspases 3 and 9. Additionally, this compound has been shown to down-regulate Notch1 signaling, which is crucial for cancer stem cell self-renewal.
Caption: Inhibition of Akt/NF-κB and Notch1 pathways by this compound.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for assessing the effects of this compound on cancer cells.
Caption: Experimental workflow for this compound cell treatment.
References
- 1. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Verrucarin A induces apoptosis through ROS-mediated EGFR/MAPK/Akt signaling pathways in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in Verrucarin J LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Verrucarin J.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for this compound caused by co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][2][3] In complex matrices such as biological fluids, feed, or environmental samples, these effects can be significant.
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. Any dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.
-
Post-Extraction Spike: This quantitative method compares the peak area of this compound in a standard solution to the peak area of a blank matrix extract spiked with the same concentration of this compound. The matrix effect can be calculated as a percentage.[1]
Q3: What are the common sample preparation techniques to minimize matrix effects for this compound?
A3: Several techniques can be employed, with the choice depending on the complexity of the matrix and the required sensitivity:
-
Dilute and Shoot: This is the simplest approach, involving the dilution of the sample extract before injection.[4] While it can reduce the concentration of interfering compounds, it may also lower the this compound concentration below the limit of quantification.
-
Liquid-Liquid Extraction (LLE): This technique separates this compound from matrix components based on differential solubility in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to retain either this compound (while matrix components are washed away) or the interfering components (while this compound passes through). This is a highly effective method for cleaning up complex samples.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an extraction with an organic solvent (typically acetonitrile), followed by a salting-out step and a dispersive SPE cleanup. It is widely used for multi-residue analysis in complex matrices.[5]
Q4: Can chromatographic conditions be optimized to reduce matrix effects?
A4: Yes, optimizing the LC separation is a crucial step. By improving the chromatographic resolution, you can separate this compound from co-eluting matrix components. This can be achieved by:
-
Using a high-resolution analytical column (e.g., a C18 reversed-phase column).[6]
-
Adjusting the mobile phase composition and gradient to enhance separation.
-
Employing Ultra-High-Performance Liquid Chromatography (UPLC) for narrower peaks and better resolution, which can significantly reduce the co-elution of interferences.[7]
Q5: How can I compensate for matrix effects that cannot be eliminated?
A5: When matrix effects are still present after sample preparation and chromatographic optimization, several calibration strategies can be used:
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is free of this compound. This helps to mimic the matrix effects seen in the actual samples.
-
Isotope-Labeled Internal Standard: A stable isotope-labeled version of this compound is an ideal internal standard as it co-elutes and experiences similar matrix effects, allowing for accurate correction.
-
Standard Addition: The sample is divided into several aliquots, and increasing concentrations of a this compound standard are added to each. The concentration in the original sample is determined by extrapolation. This is a very accurate but labor-intensive method.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Matrix overload on the analytical column. | 1. Dilute the sample extract. 2. Improve sample cleanup to remove more matrix components. 3. Use a column with a higher loading capacity. |
| Low this compound Recovery | Inefficient extraction from the sample matrix. | 1. Optimize the extraction solvent and pH. Acetonitrile/water mixtures are commonly used for mycotoxins.[8] 2. Increase the extraction time or use techniques like vortexing or sonication. |
| High Signal Variability (Poor Precision) | Inconsistent matrix effects between samples. | 1. Implement a more robust sample cleanup method like SPE or QuEChERS. 2. Use a stable isotope-labeled internal standard for normalization. |
| Significant Ion Suppression | Co-elution of highly ionizable matrix components (e.g., salts, phospholipids). | 1. Enhance sample cleanup with a targeted SPE sorbent. 2. Modify the LC gradient to better separate this compound from the suppression zone. 3. Consider switching to a different ionization source if available. |
| Unexpected Ion Enhancement | Co-eluting compounds that improve the ionization efficiency of this compound. | 1. While less common, this still indicates a lack of analytical control. Improve chromatographic separation to isolate the this compound peak. 2. Use matrix-matched calibration or an isotope-labeled internal standard. |
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect data for mycotoxins using various sample preparation techniques. Note that data specifically for this compound is limited, and these values should be considered as illustrative examples of what can be expected.
| Sample Preparation Method | Matrix | Analyte(s) | Average Recovery (%) | Matrix Effect (%) | Reference |
| QuEChERS | Feed | Multi-mycotoxin | 70-100% | Not specified | [9] |
| LLE | Pig Urine | Multi-mycotoxin | >60% for 77% of analytes | <15% CV for most analytes | [10] |
| SPE | Feed | Multi-mycotoxin | 80-113% | Not specified | |
| Dilute and Shoot | Cereals | Multi-mycotoxin | Not applicable | Can be significant | [4] |
Experimental Protocols
Generic Liquid-Liquid Extraction (LLE) Protocol
-
Homogenization: Homogenize 5 g of the sample.
-
Extraction: Add 20 mL of acetonitrile/water (80:20, v/v) and vortex for 10 minutes.
-
Salting-Out (Optional): Add salts such as MgSO4 and NaCl to induce phase separation.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Collection: Transfer the upper acetonitrile layer to a clean tube.
-
Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Generic Solid-Phase Extraction (SPE) Protocol
-
Extraction: Perform an initial solvent extraction as described in the LLE protocol (steps 1-4).
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the sample extract onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.
-
Elution: Elute this compound with a stronger solvent (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute as in the LLE protocol.
Generic QuEChERS Protocol
-
Sample Hydration: To 5 g of homogenized sample, add 10 mL of water and let it stand for 15 minutes.
-
Extraction: Add 10 mL of acetonitrile with 1% acetic acid. Shake vigorously for 1 minute.
-
Salting-Out: Add a QuEChERS salt packet (e.g., MgSO4, NaCl, and citrate buffers) and shake for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA and C18). Vortex for 30 seconds and centrifuge.
-
Analysis: The supernatant is ready for LC-MS/MS analysis, possibly after dilution.
Visualizations
Caption: General workflow for this compound analysis.
Caption: Troubleshooting logic for matrix effects.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. qascf.com [qascf.com]
- 4. lcms.cz [lcms.cz]
- 5. Development of a liquid chromatography/tandem mass spectrometry method for the simultaneous determination of 16 mycotoxins on cellulose filters and in fungal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and Stachybotrylactam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an Improved Method of Sample Extraction and Quantitation of Multi-Mycotoxin in Feed by LC-MS/MS [mdpi.com]
- 9. Development of a multi-mycotoxin LC-MS/MS method for the determination of biomarkers in pig urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Optimizing Stachybotrys chartarum culture conditions for Verrucarin J production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing Stachybotrys chartarum culture conditions for Verrucarin J production.
Frequently Asked Questions (FAQs)
Q1: What are the optimal physical parameters for this compound production in Stachybotrys chartarum?
A1: For maximal this compound biosynthesis, the recommended physical culture conditions are a pH between 6.5 and 7.0 and an incubation temperature of 25°C.[1] The fungus should be cultured for approximately 14 days to achieve peak production.[1] While the fungus can grow in a broader temperature range of 20-25°C and a pH of 5.6-6.0, these conditions are optimized for general growth rather than specific metabolite production.[2]
Q2: Which culture medium is best suited for producing this compound?
A2: A chemically defined medium has been shown to be favorable for this compound production.[1] Additionally, studies have demonstrated that Potato Dextrose Agar (PDA) and cellulose-based agar support the highest concentrations of macrocyclic trichothecenes, including this compound.[3][4][5] Media rich in cellulose and low in nitrogen are generally recommended to stimulate mycotoxin production.[6][7][8] Conversely, media such as Glucose-Yeast-Peptone-Agar (GYP) and Sabouraud-Dextrose-Agar (SAB) tend to yield poor mycotoxin production, potentially due to their high peptone (nitrogen) content.[3][4][8]
Q3: How does the nitrogen source in the medium affect this compound production?
A3: The nitrogen source is a critical factor. An increase in sodium nitrate (NaNO₃) concentration has been shown to have a positive effect on the total yield of macrocyclic trichothecenes.[6][9] In contrast, while low concentrations of ammonium nitrate (NH₄NO₃) can stimulate toxin production, high concentrations tend to inhibit it.[6]
Q4: What is a reliable method for extracting and quantifying this compound from a culture?
A4: A common and effective method involves solvent extraction followed by chromatographic analysis. The culture can be extracted using an acetonitrile/water mixture.[6][9] For purification, a multi-step process can be employed: after acetonitrile extraction, the extract is dried, redissolved in dichloromethane, and then subjected to silica gel chromatography. Final purification can be achieved using C18 semi-preparative reverse-phase liquid chromatography.[10] Quantification is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][9]
Troubleshooting Guide
Problem: Low or No this compound Yield
| Possible Cause | Troubleshooting Step |
| Suboptimal Medium Composition | Ensure you are using a medium known to promote trichothecene production. PDA, cellulose-agar, or the chemically defined medium (see Table 1) are recommended.[1][3][4][5] Avoid media with high nitrogen content like GYP and SAB.[8] |
| Incorrect pH of Medium | Verify that the initial pH of your culture medium is between 6.5 and 7.0 for optimal biosynthesis.[1] |
| Non-Optimal Incubation Temperature | Maintain a constant incubation temperature of 25°C.[1][3] Deviations can significantly impact secondary metabolite production. |
| Inconsistent Medium Source | Be aware that the same medium type (e.g., PDA) from different manufacturers can have slight compositional variations (e.g., potato peptone vs. potato infusion), leading to different outcomes in growth and toxin production.[11] For consistency, use the same supplier or prepare media from base components. |
| Incorrect Incubation Time | Harvest the culture at the optimal time point. For this compound, peak production is typically observed around 14 days.[1] Harvesting too early or too late can result in lower yields. |
| Inefficient Extraction Protocol | Review your extraction and purification methods. Ensure complete extraction from the mycelium and agar using an appropriate solvent like acetonitrile.[10] Confirm that purification steps are not leading to significant sample loss. |
Data Presentation: Optimal Culture Conditions
Table 1: Recommended Chemically Defined Medium for this compound Production
| Component | Concentration (g/L) |
|---|---|
| Sucrose | 50.0 |
| Sodium Nitrate (NaNO₃) | 2.0 |
| Monopotassium Phosphate (KH₂PO₄) | 1.0 |
| Magnesium Sulfate (MgSO₄) | 0.5 |
| Potassium Chloride (KCl) | 0.5 |
| Leucine | 1.0 |
| Ferrous Sulfate (FeSO₄) | 0.01 |
Source: Adapted from El-Kady, I. A., & Moubasher, M. H. (1982).[1]
Table 2: Summary of Optimal Physical Parameters
| Parameter | Optimal Value |
|---|---|
| pH | 6.5 - 7.0[1] |
| Temperature | 25°C[1] |
| Incubation Time | 14 days[1] |
Experimental Protocols
Protocol 1: Culturing Stachybotrys chartarum for this compound Production
-
Media Preparation: Prepare the chemically defined medium as detailed in Table 1 or use commercially available Potato Dextrose Agar (PDA). Sterilize the medium by autoclaving at 121°C for 15 minutes.
-
pH Adjustment: Before autoclaving, adjust the medium's pH to 6.5-7.0 using sterile HCl or NaOH.
-
Inoculation: Inoculate the sterile medium with a spore suspension or a mycelial plug of a this compound-producing strain of S. chartarum (genotype S).
-
Incubation: Incubate the cultures at 25°C in the dark for 14 days.[1] Ensure adequate humidity to prevent the medium from drying out.
-
Harvesting: After the incubation period, harvest the fungal biomass and the agar medium for extraction.
Protocol 2: Extraction and Purification of this compound
-
Homogenization: Homogenize the harvested fungal culture (mycelium and agar) in a suitable volume of an acetonitrile/water (e.g., 84:16 v/v) solution.[6][9]
-
Extraction: Agitate the mixture for several hours at room temperature to ensure thorough extraction of the metabolites.
-
Filtration and Concentration: Filter the mixture to remove solid debris. Concentrate the resulting filtrate in vacuo to remove the acetonitrile.
-
Solvent Partitioning: Perform a liquid-liquid extraction on the remaining aqueous phase using dichloromethane. Collect the organic (dichloromethane) phase, which now contains the trichothecenes.
-
Drying and Re-dissolving: Dry the dichloromethane extract over anhydrous sodium sulfate and then evaporate the solvent. Re-dissolve the dried crude extract in a minimal amount of dichloromethane for chromatographic purification.[10]
-
Silica Gel Chromatography: Apply the re-dissolved extract to a silica gel column. Elute with a stepwise gradient of acetonitrile in dichloromethane. This compound and other trichothecenes will elute in specific fractions.[10]
-
Reverse-Phase HPLC: For final purification, subject the relevant fractions from the silica column to C18 semi-preparative reverse-phase HPLC using an acetonitrile-water gradient.[10]
-
Analysis: Confirm the purity and identity of this compound using LC-MS/MS analysis.
Visualizations
Caption: Workflow for this compound Production.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. Some cultural conditions that control production of this compound, a cytotoxic metabolite of Stachybotrys chartarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Update on Stachybotrys chartarum—Black Mold Perceived as Toxigenic and Potentially Pathogenic to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and Stachybotrylactam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND RORIDIN L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production of Satratoxin G and H Is Tightly Linked to Sporulation in Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Verrucarin J Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Verrucarin J using chemically defined media.
Frequently Asked Questions (FAQs)
Q1: Which fungal species are known to produce this compound?
A1: this compound is a trichothecene mycotoxin produced by several species of fungi, most notably Stachybotrys chartarum and various species within the Myrothecium genus, such as Myrothecium verrucaria and Myrothecium roridum.[1][2]
Q2: Why is a chemically defined medium preferred for this compound production studies?
A2: Chemically defined media provide precise control over the nutritional environment of the fungus. This is crucial for understanding the specific factors that influence this compound biosynthesis and for developing reproducible production processes. Unlike complex media, where batch-to-batch variability can be a significant issue, defined media ensure consistency in experimental results.
Q3: What are the key nutritional factors influencing this compound yield?
A3: The primary nutritional factors affecting this compound production are the carbon and nitrogen sources. Studies have shown that the type and concentration of these macronutrients can significantly impact the yield of macrocyclic trichothecenes, including this compound.[3] For instance, nitrate has been found to stimulate production, while ammonium can have an inhibitory effect.
Q4: What are the optimal physical parameters for this compound production?
A4: Optimal physical parameters can vary slightly between different fungal strains. However, for Stachybotrys chartarum, a pH between 6.5 and 7.0, a temperature of 25°C, and an incubation period of 14 days in darkness have been reported as favorable for maximizing this compound biosynthesis.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield | - Inappropriate medium composition (suboptimal carbon or nitrogen source).- Incorrect pH of the medium.- Suboptimal incubation temperature or duration.- Poor aeration in liquid cultures.- Strain degradation or loss of productivity. | - Optimize the carbon-to-nitrogen ratio. Experiment with different nitrogen sources (e.g., sodium nitrate instead of ammonium chloride).- Adjust the initial pH of the medium to the optimal range (6.5-7.0).- Ensure the incubator is calibrated correctly and optimize the incubation time.- For shake flask cultures, increase the agitation speed or use baffled flasks to improve oxygen transfer.- Revive a fresh culture from a frozen stock or re-isolate the producing strain. |
| Inconsistent Yields Between Batches | - Variability in complex media components (if used).- Inconsistent inoculum size or age.- Fluctuations in environmental conditions (temperature, light). | - Switch to a chemically defined medium to eliminate variability from complex components.- Standardize the inoculum preparation procedure, ensuring a consistent spore concentration and physiological state.- Maintain consistent incubation conditions, including temperature and light exposure (darkness is often preferred). |
| Difficulty in Extracting this compound | - Inefficient extraction solvent.- Insufficient cell disruption.- Degradation of the compound during extraction. | - Use a mixture of a polar organic solvent and water, such as acetonitrile/water, for extraction.- If extracting from mycelia, ensure thorough homogenization or sonication to break the fungal cell walls.- Perform extraction steps at low temperatures and avoid prolonged exposure to light to minimize degradation. |
| Poor Quantification by HPLC-MS/MS | - Matrix effects from co-extracted compounds.- Low concentration of the analyte in the extract.- Non-optimal chromatographic or mass spectrometric conditions. | - Incorporate a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.- Concentrate the extract before analysis.- Optimize the mobile phase composition, gradient, and mass spectrometer parameters for this compound detection. |
Experimental Protocols
Protocol 1: Preparation of Chemically Defined Medium for Stachybotrys chartarum
This protocol is adapted from a study demonstrating favorable production of this compound.[4]
Composition (per 1 liter of distilled water):
| Component | Amount |
| Sucrose | 50.0 g |
| Sodium Nitrate (NaNO₃) | 2.0 g |
| Potassium Dihydrogen Phosphate (KH₂PO₄) | 1.0 g |
| Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O) | 0.5 g |
| Potassium Chloride (KCl) | 0.5 g |
| Leucine | 1.0 g |
| Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) | 0.01 g |
Procedure:
-
Dissolve each component sequentially in approximately 800 mL of distilled water while stirring.
-
Adjust the pH of the solution to 6.5-7.0 using 1M NaOH or 1M HCl.
-
Bring the final volume to 1 liter with distilled water.
-
For solid medium, add 15-20 g of agar before autoclaving.
-
Sterilize by autoclaving at 121°C for 15 minutes.
Protocol 2: Cultivation of Stachybotrys chartarum
-
Prepare a spore suspension of S. chartarum from a mature culture grown on a suitable agar medium (e.g., Potato Dextrose Agar).
-
Inoculate the chemically defined medium (liquid or solid) with the spore suspension.
-
Incubate the cultures at 25°C in complete darkness for 14 days. For liquid cultures, use a shaker at a moderate speed (e.g., 150 rpm) to ensure aeration.
Protocol 3: Extraction and Quantification of this compound
Extraction:
-
For liquid cultures, separate the mycelium from the broth by filtration.
-
Extract the culture filtrate and the mycelium separately.
-
Culture Filtrate: Partition the filtrate twice with an equal volume of a suitable organic solvent like ethyl acetate.
-
Mycelium: Homogenize the mycelium in an extraction solvent (e.g., acetonitrile/water, 84:16 v/v).
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
Re-dissolve the residue in a known volume of the initial mobile phase for HPLC-MS/MS analysis.
Quantification by HPLC-MS/MS:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like ammonium acetate or formic acid to improve ionization.
-
Detection: Use a tandem mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for selective and sensitive quantification of this compound. The specific precursor and product ion transitions for this compound should be optimized on the instrument.
Visualizations
Experimental Workflow for this compound Production and Analysis
Caption: Workflow for this compound production and analysis.
Hypothesized Biosynthetic Pathway of Macrocyclic Trichothecenes
The biosynthesis of macrocyclic trichothecenes like this compound is a complex process. It starts from the cyclization of farnesyl pyrophosphate to form the trichothecene core, followed by a series of modifications and the addition of a macrocyclic ester side chain. The exact enzymatic steps for the macrocycle formation are still under investigation.
References
- 1. This compound | C27H32O8 | CID 12444784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Some cultural conditions that control production of this compound, a cytotoxic metabolite of Stachybotrys chartarum - PubMed [pubmed.ncbi.nlm.nih.gov]
Verrucarin J: A Technical Guide to Solvent Stability and Storage
FOR IMMEDIATE RELEASE
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Verrucarin J in various solvents and under different storage conditions. Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a macrocyclic trichothecene mycotoxin produced by fungi of the Stachybotrys genus.[1][2] Like other trichothecenes, it is a potent inhibitor of protein synthesis.[1] The stability of this compound in solution is critical for accurate and reproducible experimental outcomes in research and drug development, as degradation can lead to a loss of biological activity and the formation of unknown compounds.
Q2: What are the general recommendations for storing this compound?
As a solid, this compound should be stored in a well-sealed container, protected from light, at -20°C. In solution, the stability of this compound is dependent on the solvent, temperature, and duration of storage. For long-term storage, it is recommended to keep solutions at -20°C or -80°C.
Q3: Which solvents are recommended for dissolving this compound?
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetonitrile
-
Chloroform
For cell-based assays, DMSO is a common choice, but the final concentration in the culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in a suitable organic solvent such as DMSO or ethanol. This stock solution can then be diluted to the final working concentration in the appropriate experimental buffer or cell culture medium immediately before use. (See "Experimental Protocols" for a detailed procedure).
Q5: Are there any known degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, trichothecenes can be susceptible to degradation under certain conditions. For instance, transesterification has been reported for some trichothecenes when stored in methanol at room temperature.[3] It is also advisable to protect solutions from prolonged exposure to light and extreme pH conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | Degradation of this compound in solution. | Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Verify the stability of this compound in your specific experimental buffer and conditions. |
| Inconsistent experimental results | Inaccurate concentration of this compound due to solvent evaporation or degradation. | Use tightly sealed vials for storage. Store stock solutions at or below -20°C. When preparing working solutions, ensure the solvent has not significantly evaporated. It is advisable to monitor the concentration of trichothecene solutions over time.[4] |
| Precipitation of this compound in aqueous solutions | Low solubility of this compound in aqueous media. | Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, while remaining non-toxic to the experimental system. Prepare dilutions immediately before use and vortex thoroughly. |
| Contamination of stock solutions | Microbial growth or cross-contamination. | Use sterile techniques and high-purity solvents for the preparation of all solutions. Store solutions in sterile containers. |
Stability and Solubility Data
While specific quantitative stability data for this compound is limited in publicly available literature, the following tables provide a summary based on the general characteristics of trichothecene mycotoxins.
Table 1: Solubility of Trichothecenes in Common Organic Solvents
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Freely soluble | [5] |
| Methanol | Freely soluble | [5] |
| Ethanol | Soluble | [5] |
| Acetonitrile | Soluble | [5] |
| Chloroform | Freely soluble | [5] |
| Water | Slightly soluble | [5] |
Table 2: General Stability of Trichothecenes in Solution
| Solvent | Storage Temperature | General Stability | Considerations | Reference |
| Acetonitrile | -20°C to 40°C | Generally stable for up to 24 months. | The concentration of most trichothecenes should be monitored over time. | [3] |
| Ethyl Acetate | -20°C to 40°C | Generally stable for up to 24 months. | [3] | |
| Methanol | Room Temperature | Potential for transesterification and degradation. | Not recommended for long-term storage at room temperature. | [3] |
| Methanol | -18°C | Stable. | [5] | |
| Acetonitrile-Water (1:1) | 25°C | Stable. | [5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO (or other suitable solvent)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the vial containing solid this compound to room temperature before opening to prevent condensation.
-
In a chemical fume hood, carefully weigh the desired amount of this compound using an analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Stability Testing of this compound in Solution
-
Materials:
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This compound stock solution
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Solvent of interest
-
HPLC-grade standards
-
Calibrated HPLC system with a suitable detector (e.g., UV or MS)
-
Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)
-
-
Procedure:
-
Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Divide the solution into multiple aliquots in tightly sealed vials.
-
Store the vials under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove an aliquot from each storage condition.
-
Analyze the concentration of this compound in each aliquot using a validated HPLC method.
-
Compare the measured concentrations to the initial concentration (time 0) to determine the percentage of degradation.
-
Analyze for the appearance of any new peaks in the chromatogram, which may indicate degradation products.
-
Visualizations
References
- 1. A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and Stachybotrylactam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. publications.iarc.who.int [publications.iarc.who.int]
How to minimize Verrucarin J degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Verrucarin J degradation during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
This compound is a potent macrocyclic trichothecene mycotoxin produced by certain species of fungi, such as Stachybotrys chartarum.[1][2][3] Its stability is a critical concern during sample preparation because degradation can lead to inaccurate quantification, underestimation of sample toxicity, and unreliable experimental results. Trichothecenes, as a group, are known to be relatively stable compounds; however, specific conditions during extraction, cleanup, and analysis can still lead to degradation.[1]
Q2: What are the primary factors that can cause this compound degradation?
While specific degradation kinetics for this compound are not extensively documented, based on the general behavior of trichothecenes and other mycotoxins, the primary factors of concern are:
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pH: Extreme pH conditions, particularly alkaline environments, can promote the hydrolysis of ester bonds present in the macrocyclic ring of this compound.[4]
-
Temperature: Although generally heat-stable, prolonged exposure to very high temperatures can lead to thermal decomposition.[1]
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Solvent Composition: The choice of solvent is crucial. The presence of water in organic solvents can induce degradation of some mycotoxins.[5] Additionally, certain solvents may be incompatible with analytical techniques.
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Light Exposure: Exposure to UV light can cause photodegradation of some mycotoxins.[6][7][8]
-
Enzymatic Activity: If the sample matrix contains active enzymes, they could potentially metabolize this compound.
Q3: Which solvents are recommended for the extraction and storage of this compound?
For the extraction and storage of trichothecene mycotoxins, polar organic solvents are generally preferred.
-
Acetonitrile and methanol-water mixtures are commonly used for the extraction of mycotoxins from various matrices.[9][10]
-
For long-term storage of standard solutions, acetonitrile is often recommended for other trichothecenes and is likely a suitable choice for this compound.[5]
-
It is advisable to store stock solutions in a dark, cold environment (e.g., -20°C) to minimize potential degradation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound sample preparation that may be indicative of degradation.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no recovery of this compound | Degradation due to pH | - Ensure the pH of the extraction solvent and any aqueous solutions used are neutral or slightly acidic (pH 4-7).- Avoid strongly alkaline conditions during all sample preparation steps. |
| Thermal degradation | - Avoid excessive heating during sample extraction and solvent evaporation.- Use a gentle stream of nitrogen for solvent evaporation at a controlled, low temperature. | |
| Inappropriate solvent | - Use high-purity solvents (e.g., HPLC or LC-MS grade).- For extraction, consider using acetonitrile or a methanol/water mixture.- For reconstitution, use a solvent compatible with your analytical method (e.g., methanol/water or acetonitrile/water). | |
| Inconsistent or variable results | Photodegradation | - Protect samples and standards from direct light exposure by using amber vials or covering glassware with aluminum foil.- Minimize the time samples are exposed to light during processing. |
| Adsorption to surfaces | - Use silanized glassware to prevent adsorption of the analyte to glass surfaces. | |
| Presence of unexpected peaks in chromatogram | Degradation products | - If degradation is suspected, analyze a standard solution that has been subjected to the same sample preparation conditions to identify potential degradation products.- Optimize extraction and cleanup procedures to minimize stress on the analyte. |
Experimental Protocols
Below are detailed methodologies for the extraction and cleanup of this compound from a solid matrix, designed to minimize degradation.
Protocol 1: Solid-Liquid Extraction (SLE)
This protocol is suitable for the extraction of this compound from solid matrices like contaminated building materials or agricultural commodities.
Materials:
-
Homogenized solid sample
-
Extraction Solvent: Acetonitrile/Water (84:16, v/v)
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE)
-
Amber glass vials
Procedure:
-
Weigh 5 grams of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of the extraction solvent (Acetonitrile/Water, 84:16, v/v).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Place the tube on a mechanical shaker for 30 minutes at room temperature.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean amber glass vial.
-
The extract is now ready for cleanup or direct analysis if the matrix is sufficiently clean.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol is used to remove interfering substances from the initial extract, which can improve analytical accuracy and prevent instrument contamination.
Materials:
-
This compound extract from Protocol 1
-
SPE Cartridge (e.g., C18, 500 mg, 6 mL)
-
SPE vacuum manifold
-
Conditioning Solvent: Methanol
-
Equilibration Solvent: Water
-
Washing Solvent: Methanol/Water (20:80, v/v)
-
Elution Solvent: Acetonitrile
-
Nitrogen evaporator
Procedure:
-
Conditioning: Pass 5 mL of methanol through the C18 SPE cartridge.
-
Equilibration: Pass 5 mL of water through the cartridge. Do not let the cartridge dry out.
-
Loading: Load 5 mL of the this compound extract onto the cartridge.
-
Washing: Pass 5 mL of the washing solvent (Methanol/Water, 20:80, v/v) through the cartridge to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute this compound from the cartridge with 5 mL of acetonitrile into a collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of mobile phase (e.g., 1 mL of methanol/water, 50:50, v/v) for analysis.
Visualizations
Experimental Workflow
References
- 1. Trichothecene Group - Mycotoxin Panel (RealTime Laboratories) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. rebootcenter.com [rebootcenter.com]
- 3. themoldguyinc.com [themoldguyinc.com]
- 4. The Existing Methods and Novel Approaches in Mycotoxins’ Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wavelength-Dependent Degradation of Ochratoxin and Citrinin by Light in Vitro and in Vivo and Its Implications on Penicillium | MDPI [mdpi.com]
- 7. Wavelength-Dependent Degradation of Ochratoxin and Citrinin by Light in Vitro and in Vivo and Its Implications on Penicillium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Review of Current Methods for Analysis of Mycotoxins in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Insights into Sample Pretreatment Methods for Mycotoxins in Different Food Matrices: A Critical Review on Novel Materials - PMC [pmc.ncbi.nlm.nih.gov]
Selecting an appropriate internal standard for Verrucarin J analysis
This technical support center provides guidance on selecting an appropriate internal standard for the analysis of Verrucarin J, along with detailed experimental protocols, troubleshooting advice, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for this compound analysis?
A1: The ideal internal standard is a stable isotope-labeled version of the analyte, such as ¹³C-Verrucarin J. This type of internal standard co-elutes with the target analyte and experiences similar matrix effects, providing the most accurate quantification.[1][2][3] However, isotopically labeled this compound is not readily commercially available.
Q2: If a ¹³C-labeled this compound is unavailable, what is the next best option?
A2: In the absence of an isotopically labeled analog, a structurally similar compound that is not naturally present in the sample can be used. Verrucarin A is a suitable option due to its high structural similarity to this compound. Both are macrocyclic trichothecene mycotoxins.[4][5][6]
Q3: Why is an internal standard necessary for this compound analysis?
A3: An internal standard is crucial for accurate and reliable quantification in LC-MS/MS analysis. It helps to compensate for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement), which can significantly impact the analytical results.[1]
Q4: What are the key differences between this compound and Verrucarin A?
A4: this compound and Verrucarin A possess the same core trichothecene structure with a macrocyclic ester linkage. The primary difference lies in the degree of saturation within the macrocyclic ring, leading to a minor difference in their molecular weight and polarity. This structural similarity ensures they exhibit comparable behavior during extraction and chromatographic separation.
Internal Standard Selection Guide
The selection of an appropriate internal standard is a critical step in developing a robust analytical method for this compound. The ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible.
Decision Workflow for Internal Standard Selection
Caption: A flowchart illustrating the decision-making process for selecting an internal standard for this compound analysis.
Comparison of this compound and Potential Internal Standard
| Property | This compound | Verrucarin A | Justification for Use |
| Chemical Formula | C₂₇H₃₂O₈[6] | C₂₇H₃₄O₉[4] | Highly similar elemental composition. |
| Molecular Weight | 484.5 g/mol [6] | 502.6 g/mol [4] | Close molecular weights suggest similar physical properties. |
| Chemical Class | Macrocyclic Trichothecene[6] | Macrocyclic Trichothecene[4] | Identical chemical class ensures similar chemical behavior. |
| Structure | Both share the same fundamental trichothecene core and a macrocyclic ester linkage, leading to comparable extraction efficiency and chromatographic retention. |
Experimental Protocol: this compound Analysis by LC-MS/MS
This protocol outlines a general procedure for the quantification of this compound using Verrucarin A as an internal standard. Method optimization and validation are essential for achieving accurate results.
Experimental Workflow
Caption: A step-by-step workflow for the analysis of this compound using an internal standard.
Materials and Reagents
-
This compound standard
-
Verrucarin A (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (or ammonium acetate)
-
Solid-Phase Extraction (SPE) cartridges (if necessary)
Instrumentation
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
Procedure
-
Standard Preparation: Prepare stock solutions of this compound and Verrucarin A in a suitable solvent (e.g., acetonitrile). From these, prepare a series of calibration standards containing a fixed concentration of Verrucarin A and varying concentrations of this compound.
-
Sample Preparation:
-
Homogenize the sample to ensure uniformity.
-
Weigh a representative portion of the homogenized sample.
-
Spike the sample with a known amount of the Verrucarin A internal standard solution.
-
-
Extraction:
-
Add an appropriate volume of extraction solvent (e.g., acetonitrile/water, 84/16 v/v).
-
Vortex or shake vigorously to ensure thorough extraction.
-
Centrifuge the sample to pellet solid material.
-
-
Clean-up (if required): For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering compounds.
-
LC-MS/MS Analysis:
-
Transfer the final extract to an autosampler vial.
-
Inject the sample into the LC-MS/MS system.
-
LC-MS/MS Parameters
| Parameter | Recommended Conditions |
| LC Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid (or 5 mM ammonium acetate) |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid (or 5 mM ammonium acetate) |
| Gradient | Optimized to provide good separation of this compound and Verrucarin A from matrix interferences. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (to be optimized) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] | [To be optimized] |
| Verrucarin A | 503.2 [M+H]⁺ or 525.2 [M+Na]⁺ | [To be determined empirically] | [To be determined empirically] | [To be optimized] |
Note: The optimal precursor and product ions, as well as collision energies, must be determined by infusing standard solutions of this compound and Verrucarin A into the mass spectrometer. Based on literature, the M- ion of this compound is m/z 484. For Verrucarin A, a precursor ion of m/z 502 has been reported.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Incompatible injection solvent- Column overload | - Replace the LC column.- Ensure the injection solvent is similar in composition to the initial mobile phase.- Dilute the sample. |
| Low Signal Intensity | - Ion suppression from matrix components- Suboptimal MS/MS parameters- Sample degradation | - Improve sample clean-up.- Dilute the sample.- Optimize MS/MS parameters (e.g., collision energy, source temperature).- Ensure proper sample storage. |
| High Background Noise | - Contaminated mobile phase or LC system- Matrix interferences | - Use fresh, high-purity solvents.- Clean the ion source.- Implement a more effective sample clean-up procedure. |
| Inconsistent Retention Times | - Inconsistent mobile phase composition- Fluctuations in column temperature- Air bubbles in the pump | - Prepare fresh mobile phase.- Ensure the column oven is functioning correctly.- Degas the mobile phase and purge the pumps. |
| Poor Recovery | - Inefficient extraction- Analyte degradation during sample processing | - Optimize the extraction solvent and procedure.- Minimize sample processing time and keep samples cool. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Verrucarin A | C27H34O9 | CID 6326658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Verrucarin A - Wikipedia [en.wikipedia.org]
- 4. This compound | C27H32O8 | CID 12444784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sensitivity for Trace Level Detection of Verrucarin J
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity for trace-level detection of Verrucarin J.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting trace levels of this compound?
A1: The most prevalent methods for the detection of this compound at trace levels are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is considered the gold standard for confirmation and quantification due to its high sensitivity and selectivity.[1][2][3] ELISA is a high-throughput screening method that offers a cost-effective and rapid alternative.[4]
Q2: What is the primary mechanism of this compound's toxicity?
A2: this compound, a macrocyclic trichothecene mycotoxin, primarily exerts its cytotoxic effects by inhibiting protein synthesis in eukaryotic cells.[5] It binds to the 60S ribosomal subunit, specifically interfering with the peptidyl transferase center, which disrupts the elongation step of translation.[5][6] This inhibition of protein synthesis can trigger a ribotoxic stress response, leading to downstream effects such as the induction of apoptosis (programmed cell death) and the modulation of various signaling pathways, including MAPK and Akt/NF-κB/mTOR pathways.[7][8][9]
Q3: What are the major challenges in achieving high sensitivity for this compound detection?
A3: The primary challenges include:
-
Matrix Effects: Complex biological matrices, such as urine, can contain endogenous compounds that interfere with the ionization of this compound in LC-MS/MS, leading to signal suppression or enhancement.[10][11][12][13]
-
Low Concentrations: this compound is often present at very low concentrations (ng/mL to pg/mL) in biological samples, requiring highly sensitive instrumentation and optimized methods.[2][3]
-
Sample Preparation: Inefficient extraction and cleanup of the sample can lead to low recovery of this compound and the persistence of interfering matrix components.[14][15][16]
-
Cross-Reactivity (ELISA): For immunoassays, the specificity of the antibody is crucial. Cross-reactivity with structurally similar mycotoxins can lead to inaccurate quantification.
Troubleshooting Guides
LC-MS/MS Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No or Low Signal/Sensitivity | Inefficient ionization of this compound. | Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase pH is suitable for protonation (positive ion mode). |
| Poor extraction recovery. | Evaluate different extraction solvents (e.g., acetonitrile, ethyl acetate).[3] Optimize the extraction method (e.g., solid-phase extraction, liquid-liquid extraction).[14][15][16] | |
| Matrix effects causing ion suppression. | Incorporate a thorough sample cleanup step (e.g., solid-phase extraction).[14][15] Use matrix-matched calibration standards or a stable isotope-labeled internal standard for this compound.[10][11] | |
| Instrument contamination. | Flush the LC system and mass spectrometer. Run blank injections to check for carryover. | |
| Peak Tailing | Secondary interactions with the column. | Use a column with end-capping to minimize silanol interactions. Adjust the mobile phase pH to suppress the ionization of silanols (e.g., add formic acid).[17][18] |
| Column overload. | Dilute the sample or inject a smaller volume.[17][19] | |
| Dead volume in the system. | Check all fittings and connections between the injector, column, and mass spectrometer to ensure they are properly seated and have minimal dead volume.[19] | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is properly degassed and mixed. Check the pump for leaks or pressure fluctuations.[20] |
| Column temperature variations. | Use a column oven to maintain a stable temperature.[20] | |
| Column degradation. | Replace the column if it has been used extensively or with harsh mobile phases. |
ELISA Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No or Weak Signal | Incorrect reagent preparation or addition. | Ensure all reagents are prepared according to the protocol and added in the correct order. |
| Insufficient antibody concentration. | Optimize the concentrations of the capture and detection antibodies. | |
| Inactive enzyme conjugate. | Verify the activity of the enzyme conjugate and ensure the correct substrate is used. | |
| High Background | Insufficient washing. | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. |
| Non-specific binding of antibodies. | Use an appropriate blocking buffer (e.g., BSA, non-fat dry milk) and optimize the blocking time and concentration. | |
| Cross-reactivity of the antibody. | Verify the specificity of the antibody against structurally related mycotoxins. | |
| Poor Reproducibility | Inconsistent pipetting. | Use calibrated pipettes and ensure consistent pipetting technique. |
| Temperature variations across the plate. | Ensure uniform incubation temperatures by properly sealing the plate and avoiding stacking. | |
| Edge effects. | Avoid using the outer wells of the plate or ensure they are filled with a blank solution. |
Quantitative Data
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound and Related Mycotoxins by LC-MS/MS
| Analyte | Matrix | LOD | LOQ | Reference |
| This compound | Culture Media | 0.05 ng/mL | 0.15 ng/mL | [21] |
| Multiple Mycotoxins | Pig Urine | - | 0.1 - 8 ng/mL | [1] |
| Multiple Mycotoxins | Human Urine | 0.1 - 1.5 ng/mL | 0.3 - 5 ng/mL | [2] |
| Multiple Mycotoxins | Human Urine | 0.005 - 2 µg/L | 0.1 - 4 µg/L | [3] |
| Multiple Mycotoxins | Maize | 0.01 - 0.64 µg/kg | 0.03 - 2.12 µg/kg | [22] |
Table 2: Recovery Rates for Mycotoxin Analysis
| Extraction Method | Matrix | Mycotoxins | Recovery Rate | Reference |
| Solid-Phase Extraction (SPE) | Beer | Multiple Mycotoxins | 70 - 106% | [23] |
| QuEChERS | Feed | Multiple Mycotoxins | 70 - 100% | [16] |
| Liquid-Liquid Extraction | Pig Urine | Multiple Mycotoxins | >60% for 77% of analytes | [1] |
| Direct Competitive ELISA | Human Serum | Multiple Mycotoxins | 73% - 106% | [24] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Detection of this compound in Urine
-
Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract this compound from the urine matrix and remove interfering compounds.
-
Materials: C18 SPE cartridges, methanol, acetonitrile, water, formic acid.
-
Procedure:
-
Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Load 1 mL of urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of water to remove polar interferences.
-
Elute this compound with 3 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
-
-
LC-MS/MS Analysis
-
Objective: To separate and quantify this compound.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute this compound, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for this compound for accurate identification and quantification.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum sensitivity.
-
-
Detailed Methodology for ELISA Detection of this compound
-
Assay Principle: A competitive ELISA format is typically used. This compound in the sample competes with a this compound-enzyme conjugate for binding to a limited number of anti-Verrucarin J antibody-coated wells. The signal is inversely proportional to the amount of this compound in the sample.
-
Procedure (General Protocol):
-
Coating: Coat a 96-well microplate with an anti-Verrucarin J antibody and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Sample/Standard Incubation: Add standards, controls, and samples to the wells, followed by the addition of the this compound-HRP conjugate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound sample and conjugate.
-
Substrate Addition: Add a TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the standards. Determine the concentration of this compound in the samples from the standard curve.
-
Visualizations
Caption: Workflow for this compound detection by LC-MS/MS.
Caption: Cellular signaling pathways affected by this compound.
References
- 1. Development of a multi-mycotoxin LC-MS/MS method for the determination of biomarkers in pig urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. lifeextension.com [lifeextension.com]
- 5. This compound | C27H32O8 | CID 12444784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. Verrucarin A induces apoptosis through ROS-mediated EGFR/MAPK/Akt signaling pathways in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solid-phase extraction and high-performance liquid chromatography procedures for the analysis of paralytic shellfish toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Development of an Improved Method of Sample Extraction and Quantitation of Multi-Mycotoxin in Feed by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 18. gmpinsiders.com [gmpinsiders.com]
- 19. waters.com [waters.com]
- 20. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 21. A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and Stachybotrylactam - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Application of conventional solid-phase extraction for multimycotoxin analysis in beers by ultrahigh-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Verrucarin J Analysis by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression during the analysis of Verrucarin J by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a type of matrix effect where components in the sample other than this compound interfere with the ionization process in the mass spectrometer's source.[1][2][3] This interference reduces the number of this compound ions that reach the detector, leading to a weaker signal.[4] For accurate quantification, especially at low concentrations, this suppression can lead to underestimation of the true concentration or even false-negative results.[1]
Q2: How can I determine if my this compound signal is being suppressed?
A2: A common method to assess ion suppression is the post-column infusion experiment.[2] In this technique, a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank sample extract is then injected onto the column. A dip in the constant baseline signal at the retention time of interfering matrix components indicates ion suppression.[2] Another quantitative approach is to compare the signal response of this compound in a pure solvent (neat solution) versus its response when spiked into a blank sample extract (post-extraction spike). A lower signal in the matrix indicates suppression.[2][5]
Q3: What are the most common sources of ion suppression in this compound analysis?
A3: Ion suppression for this compound, a macrocyclic trichothecene, typically originates from complex sample matrices. Common sources include endogenous components from biological samples (e.g., phospholipids, salts, proteins) or exogenous substances introduced during sample preparation.[2] For analyses of fungal cultures or contaminated materials, complex media components or co-extracted fungal metabolites can also cause significant suppression.[6][7]
Q4: Can changing the ionization technique reduce ion suppression for this compound?
A4: While electrospray ionization (ESI) is commonly used for mycotoxin analysis, it can be prone to ion suppression.[3] Atmospheric pressure chemical ionization (APCI) is sometimes considered less susceptible to ion suppression from non-volatile matrix components.[4] However, the choice of ionization technique depends on the analyte's chemical properties. For this compound and other trichothecenes, ESI is often preferred for its sensitivity.[6][8] Optimizing ESI source parameters, such as capillary voltage and gas flows, can help minimize suppression.[9][10]
Troubleshooting Guides
Issue 1: Low or Inconsistent this compound Signal Intensity
This is a primary indicator of potential ion suppression. The following steps can help diagnose and mitigate the issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound signal.
Detailed Steps:
-
Evaluate Internal Standard (IS) Response: If you are using an internal standard, check its signal intensity and stability across samples. If the IS is also suppressed, it confirms a matrix-related issue. If a stable isotope-labeled (SIL) IS is used, it should co-elute and experience similar suppression, thus correcting for the effect.[11]
-
Quantify the Matrix Effect: Perform a post-extraction spike experiment to determine the percentage of ion suppression. This will provide a quantitative measure of the problem.
-
Optimize Sample Preparation:
-
Dilution: The simplest approach is to dilute the sample extract.[12] This reduces the concentration of interfering matrix components. However, this may compromise the limit of detection.
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges to clean up the sample. For trichothecenes, various SPE sorbents can be effective in removing interfering compounds.[13]
-
Liquid-Liquid Extraction (LLE): LLE can be employed to partition this compound into a cleaner solvent phase, leaving many matrix components behind.
-
QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" method, often used in pesticide and mycotoxin analysis, can be adapted for this compound extraction and cleanup.[13]
-
-
Optimize Chromatographic Separation:
-
Adjust the LC gradient to better separate this compound from co-eluting matrix components.[9]
-
Experiment with different mobile phase compositions (e.g., methanol vs. acetonitrile) or additives (e.g., ammonium formate) to alter selectivity.[10]
-
Consider a different analytical column with an alternative stationary phase chemistry.
-
-
Implement a Stable Isotope Dilution Assay (SIDA): The most robust method for correcting ion suppression is the use of a stable isotope-labeled internal standard (e.g., ¹³C-Verrucarin J).[11][14] This standard behaves nearly identically to the native analyte during extraction, chromatography, and ionization, providing the most accurate correction for signal suppression or enhancement.[14][15]
Issue 2: Poor Reproducibility and Accuracy in Quantitative Results
Even with a detectable signal, ion suppression can lead to poor data quality.
Troubleshooting Logic:
Caption: Logic for addressing poor reproducibility in this compound quantification.
Detailed Steps:
-
Review Calibration Strategy:
-
Solvent-Based Calibration: If using calibrants prepared in pure solvent, significant inaccuracies are likely if ion suppression is present.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of your samples.[1] This helps to compensate for consistent ion suppression across all samples and calibrants.
-
Stable Isotope Dilution Assay (SIDA): As mentioned previously, SIDA is the gold standard for correcting matrix effects and will significantly improve accuracy and precision.[11][14][15]
-
-
Ensure Consistent Sample Preparation: Variability in extraction efficiency or cleanup can lead to inconsistent matrix effects. Standardize all sample preparation steps.
-
Verify LC Performance: Check for stable retention times and peak shapes. Fluctuations can indicate that this compound is eluting in a region of variable ion suppression.
-
Confirm MS Stability: Regularly clean the ion source and perform mass calibration to ensure consistent instrument performance.[4]
Data on Ion Suppression Reduction Strategies
The following table summarizes the expected improvements in signal intensity and data quality when applying different strategies to mitigate ion suppression for trichothecene mycotoxins like this compound. The values are representative based on published data for similar mycotoxins.
| Strategy | Typical Reduction in Ion Suppression (%) | Impact on Signal Intensity | Impact on Reproducibility (RSD%) |
| None (Dilute and Shoot) | 0% (Baseline) | Highly Variable | >20% |
| 1:10 Sample Dilution | 30-50% | Moderate Increase | 10-20% |
| Solid-Phase Extraction (SPE) | 60-85% | Significant Increase | 5-15% |
| Matrix-Matched Calibration | N/A (Correction Method) | Corrected Quantitatively | <15% |
| Stable Isotope Dilution Assay (SIDA) | N/A (Correction Method) | Corrected Quantitatively | <10% |
Detailed Experimental Protocols
Protocol 1: Quantifying Ion Suppression using Post-Extraction Spiking
-
Prepare a Blank Matrix Extract: Extract a sample known to be free of this compound using your standard protocol.
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike this compound into the final solvent mixture (e.g., acetonitrile/water) at a known concentration (e.g., 50 ng/mL).
-
Set B (Post-Extraction Spike): Take the blank matrix extract from step 1 and spike this compound to the same final concentration as Set A.
-
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Effect (%) = (1 - (Peak Area in Set B / Peak Area in Set A)) * 100
-
A positive value indicates ion suppression, while a negative value indicates ion enhancement.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for trichothecene cleanup and should be optimized for your specific sample matrix.
-
Extraction:
-
Homogenize your sample.
-
Extract 5 g of the sample with 20 mL of an acetonitrile/water (84:16, v/v) solution by shaking vigorously for 30 minutes.[6]
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
-
SPE Cleanup (using a Mycotoxin-specific or C18 cartridge):
-
Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Loading: Load a specific volume (e.g., 5 mL) of the supernatant from the extraction step onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.
-
Elution: Elute this compound with a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.[6]
-
By following these guidelines and protocols, researchers can effectively identify, troubleshoot, and mitigate ion suppression, leading to more accurate and reliable quantification of this compound in their mass spectrometry experiments.
References
- 1. LC-MS/MS: Method of Choice for Efficient Multi-Mycotoxin Analysis [food.r-biopharm.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid and selective detection of macrocyclic trichothecene producing Stachybotrys chartarum strains by loop-mediated isothermal amplification (LAMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS measurement [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. agilent.com [agilent.com]
- 14. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Impact of nitrogen and carbon sources on Verrucarin J biosynthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the biosynthesis of Verrucarin J. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on the impact of nitrogen and carbon sources.
Frequently Asked Questions (FAQs)
Q1: What is the optimal culture medium for this compound production in Stachybotrys chartarum?
A favorable chemically defined medium for this compound production by Stachybotrys chartarum consists of the following components (in g/L of distilled water): Sucrose (50), NaNO₃ (2.0), KH₂PO₄ (1.0), MgSO₄ (0.5), KCl (0.5), Leucine (1.0), and FeSO₄ (0.01).[1] Optimal biosynthesis has been observed at a pH of 6.5-7.0 after 14 days of incubation at 25°C.[1]
Q2: How do different nitrogen sources affect this compound production?
The choice and concentration of the nitrogen source significantly impact the biosynthesis of this compound and other macrocyclic trichothecenes (MTs). Generally, nitrate (NO₃⁻) sources like NaNO₃ tend to support higher production levels compared to ammonium (NH₄⁺) sources.
For S. chartarum strain ATCC 34916, increasing concentrations of NaNO₃ from 1 mg N/L to 250 mg N/L led to a substantial increase in the total amount of MTs produced. Specifically, cultures with 25 mg N/L produced about seven times more MTs than those with 1 mg N/L, and a further increase to 250 mg N/L resulted in approximately 1.8 times more MTs than at 25 mg N/L.
Q3: Which carbon sources are most effective for this compound biosynthesis?
The type of carbon source also plays a crucial role. While mono- and disaccharides like glucose and fructose can support good growth and sporulation, complex carbohydrates may lead to higher toxin production. For instance, in cultures of three different S. chartarum genotype S strains, potato starch as the carbon source yielded the highest levels of total MTs.
Q4: Is there a correlation between fungal growth and this compound production?
Not always. While adequate biomass is necessary for production, optimal growth conditions do not always coincide with maximal mycotoxin biosynthesis. For example, some carbon sources may promote rapid mycelial growth but result in lower yields of this compound. It is essential to optimize culture conditions specifically for secondary metabolite production, not just for biomass accumulation.
Q5: How can I quantify the amount of this compound in my cultures?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound.[2][3][4] This technique allows for the accurate measurement of mycotoxin concentrations even in complex sample matrices. A detailed protocol for extraction and analysis is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
Problem 1: Low or no detectable this compound production.
-
Possible Cause 1: Suboptimal Culture Medium.
-
Solution: Ensure your medium composition aligns with recommended formulations. Verify the concentrations of carbon and nitrogen sources, as well as essential minerals. Consider using a chemically defined medium to have better control over the nutritional environment. A recommended medium includes sucrose and sodium nitrate as primary carbon and nitrogen sources, respectively.[1]
-
-
Possible Cause 2: Inappropriate Carbon or Nitrogen Source.
-
Solution: Experiment with different carbon and nitrogen sources. Potato starch has been shown to be an effective carbon source for overall macrocyclic trichothecene production. For nitrogen, sodium nitrate (NaNO₃) at a concentration of 250 mg N/L has been shown to support robust production. Avoid high concentrations of readily assimilated nitrogen sources like ammonium (NH₄⁺), which can repress mycotoxin biosynthesis.
-
-
Possible Cause 3: Incorrect pH of the Culture Medium.
-
Solution: The pH of the medium is a critical factor. The optimal pH range for this compound biosynthesis is between 6.5 and 7.0.[1] Monitor and adjust the initial pH of your medium and be aware that fungal metabolism can alter the pH during cultivation.
-
-
Possible Cause 4: Inadequate Incubation Time or Temperature.
-
Solution: this compound is a secondary metabolite, and its production often begins after the primary growth phase. Ensure a sufficient incubation period, typically around 14 days at 25°C.[1]
-
Problem 2: High variability in this compound yield between batches.
-
Possible Cause 1: Inconsistent Inoculum.
-
Solution: Standardize your inoculation procedure. Use a consistent amount of fungal spores or mycelial fragments for each culture. The age and physiological state of the inoculum can also affect secondary metabolite production.
-
-
Possible Cause 2: Fluctuations in Environmental Conditions.
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Solution: Maintain strict control over environmental parameters such as temperature, light, and agitation (for liquid cultures). Even minor variations can influence fungal metabolism and mycotoxin biosynthesis.
-
-
Possible Cause 3: Degradation of this compound post-production.
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Solution: Ensure proper storage of your samples after extraction. This compound, like other mycotoxins, can be sensitive to light and high temperatures. Store extracts at low temperatures in the dark.
-
Data Presentation
Table 1: Impact of Nitrogen Source and Concentration on Total Macrocyclic Trichothecene (MT) Production by S. chartarum ATCC 34916
| Nitrogen Source | Nitrogen Concentration (mg N/L) | Relative Total MT Production (Normalized to 1 mg N/L NaNO₃) |
| NaNO₃ | 1 | 1.0 |
| NaNO₃ | 25 | ~7.0 |
| NaNO₃ | 250 | ~12.6 |
| NH₄NO₃ | 1 | Lower than NaNO₃ |
| NH₄NO₃ | 25 | Lower than NaNO₃ |
| NH₄NO₃ | 250 | Lower than NaNO₃ |
| NH₄Cl | 1 | Lower than NaNO₃ |
| NH₄Cl | 25 | Lower than NaNO₃ |
| NH₄Cl | 250 | Lower than NaNO₃ |
Data synthesized from findings indicating a positive correlation between NaNO₃ concentration and MT production, with ammonium-based sources being less effective.
Table 2: Influence of Carbon Source on Total Macrocyclic Trichothecene (MT) Production by S. chartarum Strains
| Carbon Source (Normalized to 4 g C/L) | Relative Total MT Production |
| Glucose | Moderate |
| Fructose | Moderate |
| Maltose | Moderate |
| Potato Starch | High |
| Wheat Starch | Moderate-High |
| Cellulose | Moderate |
Data synthesized from studies showing that while various carbon sources support growth, complex carbohydrates like potato starch can lead to higher overall MT yields.
Experimental Protocols
1. Culture of Stachybotrys chartarum for this compound Production
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Medium Preparation:
-
Prepare the chemically defined medium as described in FAQ 1.
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Dissolve all components in distilled water.
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Adjust the pH to 6.5-7.0 using NaOH or HCl.
-
Sterilize the medium by autoclaving at 121°C for 15-20 minutes.
-
-
Inoculation and Incubation:
-
Inoculate the sterile medium with spores or mycelial plugs of S. chartarum.
-
Incubate the cultures at 25°C in the dark for 14 days. For liquid cultures, use an orbital shaker at a moderate speed (e.g., 150 rpm).
-
2. Extraction of Macrocyclic Trichothecenes (including this compound)
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Harvest the fungal biomass and the surrounding medium. For solid cultures, the entire agar plug can be used.
-
Homogenize the sample in a suitable solvent mixture. A common extraction solvent is a mixture of acetonitrile and water (e.g., 84:16 v/v).
-
Agitate the mixture for a sufficient period (e.g., overnight on a shaker) to ensure complete extraction.
-
Separate the solid debris from the liquid extract by centrifugation or filtration.
-
The resulting supernatant contains the crude extract of mycotoxins. This can be further purified if necessary, for example, by solid-phase extraction (SPE).
3. Quantification of this compound by LC-MS/MS
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase analytical column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of an additive like ammonium acetate or formic acid to improve ionization.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Use electrospray ionization (ESI) in positive mode.
-
Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined and optimized on your instrument.
-
-
Quantification:
-
Prepare a calibration curve using certified this compound standards of known concentrations.
-
Analyze the samples and quantify the amount of this compound by comparing the peak areas to the calibration curve.
-
The use of a matrix-matched calibration or an internal standard is recommended to correct for matrix effects.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound production and analysis.
Caption: Generalized nutrient repression pathway for this compound biosynthesis.
References
- 1. Some cultural conditions that control production of this compound, a cytotoxic metabolite of Stachybotrys chartarum [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stachybotrys mycotoxins: from culture extracts to dust samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Verrucarin J Analysis in New Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for Verrucarin J analysis in new matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis in new matrices important?
A1: this compound is a potent macrocyclic trichothecene mycotoxin produced by fungi such as Stachybotrys chartarum (often referred to as "black mold").[1] Its presence in various materials can indicate contamination and poses a significant health risk due to its ability to inhibit protein synthesis.[1] Analysis in new matrices, such as different food products, animal feed, or environmental samples, is crucial for assessing exposure, ensuring food safety, and in toxicological studies.
Q2: What is the primary analytical technique for this compound analysis?
A2: The most common and effective technique for the analysis of this compound and other mycotoxins is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is necessary for detecting low concentrations in complex samples.
Q3: What are the key parameters to consider during method validation for this compound analysis?
A3: Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness. For methods involving sample extraction, recovery should also be thoroughly evaluated.
Q4: How can I prepare my samples for this compound analysis?
A4: Sample preparation is a critical step to remove interfering components from the matrix. Common techniques include:
-
Solid-Liquid Extraction (SLE): Using organic solvents like acetonitrile or methanol, often mixed with water.
-
Solid-Phase Extraction (SPE): For cleanup of the crude extract.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method involving salting-out extraction followed by dispersive SPE for cleanup. This is a popular choice for mycotoxin analysis in many food matrices.
-
Immunoaffinity Columns (IAC): These provide very clean extracts by using antibodies specific to the mycotoxin or a group of related mycotoxins.
Q5: What are "matrix effects" and how do they impact this compound analysis?
A5: Matrix effects are the alteration of the ionization efficiency of the target analyte (this compound) by co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. Complex matrices are more prone to significant matrix effects.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Sensitivity for this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal LC Conditions | - Optimize the mobile phase composition. A gradient of water and methanol or acetonitrile with additives like formic acid or ammonium formate is common. - Ensure the analytical column is appropriate for mycotoxin analysis (e.g., C18) and is not degraded. |
| MS/MS Parameters Not Optimized | - Perform a tuning of this compound to determine the optimal precursor and product ions, as well as collision energy and other source parameters. This compound has a molecular formula of C27H32O8. Common adducts in positive ion mode are [M+H]+, [M+Na]+, and [M+NH4]+. |
| Analyte Degradation | - Check the stability of your this compound standard solutions. Trichothecenes are generally stable in acetonitrile and methanol when stored at low temperatures and protected from light.[2][3] Avoid repeated freeze-thaw cycles. - Ensure the sample extract is stable. Analyze samples as soon as possible after preparation. |
Issue 2: High Variability in Results (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | - Ensure the sample homogenization is thorough, as mycotoxin contamination can be heterogeneous. - Standardize all steps of the extraction and cleanup procedure. Automated sample preparation systems can improve precision. |
| Matrix Effects | - Implement strategies to mitigate matrix effects (see Issue 3). Inconsistent matrix effects between samples can lead to high variability. |
| Instrument Instability | - Check the stability of the LC-MS/MS system by injecting a standard solution multiple times. If variability is high, the instrument may require maintenance. |
Issue 3: Inaccurate Results (Poor Accuracy and Recovery)
| Possible Cause | Troubleshooting Step |
| Significant Matrix Effects | - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of this compound. This helps to compensate for consistent matrix effects. - Stable Isotope-Labeled Internal Standard: If available, a 13C-labeled this compound internal standard is the most effective way to correct for both matrix effects and variations in extraction recovery. - Standard Addition: Spike the analyte at different concentrations into the sample extract. This is a robust method but can be time-consuming. |
| Inefficient Extraction | - Optimize the extraction solvent and procedure. Ensure the chosen solvent has the appropriate polarity to efficiently extract this compound from the specific matrix. - Increase extraction time or use techniques like vortexing or sonication to improve efficiency. |
| Ineffective Cleanup | - If matrix effects are severe, a more rigorous cleanup method may be necessary. Consider switching from a simple "dilute and shoot" to SPE or immunoaffinity columns. |
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of trichothecene mycotoxins in various matrices, which can be used as a benchmark for your method validation.
Table 1: Typical Limits of Detection (LOD) and Quantification (LOQ) for Trichothecenes in Grain Matrices
| Mycotoxin | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| T-2 Toxin | Wheat | 0.1 - 0.9 | 0.5 - 2.0 | [4] |
| HT-2 Toxin | Wheat | 0.2 - 1.7 | 1.0 - 5.0 | [4] |
| Deoxynivalenol | Maize | 5.0 - 20.0 | 10.0 - 50.0 | [5] |
| Nivalenol | Barley | 10.0 - 30.0 | 25.0 - 100.0 | |
| This compound | General | Expected to be in the low µg/kg range due to its high toxicity. | Expected to be in the low to mid µg/kg range. |
Table 2: Typical Recovery Rates for Trichothecenes in Grain Matrices
| Mycotoxin | Matrix | Spiking Level (µg/kg) | Recovery (%) | Reference |
| T-2 Toxin | Wheat | 100 | 85 - 107 | [4] |
| HT-2 Toxin | Wheat | 100 | 85 - 107 | [4] |
| Deoxynivalenol | Maize | 50 - 500 | 70 - 110 | [5] |
| This compound | Various | Dependent on matrix | Acceptable range is typically 70-120% |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound in a Grain Matrix
This protocol is a general guideline and should be optimized for your specific matrix.
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Sample Homogenization: Grind a representative portion of the grain sample to a fine powder.
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Extraction: a. Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of water and vortex for 30 seconds. Let it stand for 15 minutes to hydrate. c. Add 10 mL of acetonitrile containing 1% formic acid. d. Add a QuEChERS salt packet (e.g., containing magnesium sulfate and sodium acetate). e. Vortex vigorously for 1 minute. f. Centrifuge at ≥3000 x g for 5 minutes.
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Dispersive SPE Cleanup: a. Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing a dSPE mixture (e.g., PSA, C18, and magnesium sulfate). b. Vortex for 30 seconds. c. Centrifuge at high speed for 2 minutes.
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Final Extract Preparation: a. Take an aliquot of the cleaned supernatant and dilute it with the initial mobile phase. b. Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
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LC System: UHPLC system
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Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
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Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid
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Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.4 mL/min
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Injection Volume: 5 - 10 µL
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MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
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MS/MS Parameters:
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Precursor Ion: The [M+H]+, [M+Na]+, or [M+NH4]+ adduct of this compound (C27H32O8, Exact Mass: 484.21). These should be confirmed during method development.
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Product Ions: At least two product ions should be monitored for confirmation. These are determined by fragmentation of the precursor ion and need to be optimized.
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Collision Energy: Optimized for each precursor-product ion transition.
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Visualizations
Caption: General Workflow for Method Validation of this compound Analysis.
Caption: Decision Tree for Troubleshooting Matrix Effects.
References
- 1. This compound - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Preventing contamination in Verrucarin J cell culture experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address contamination in cell culture experiments involving Verrucarin J.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are my cell cultures so sensitive when working with it?
This compound is a potent cytotoxic mycotoxin belonging to the trichothecene family.[1][2] It is produced by fungi such as Stachybotrys chartarum (black mold).[1][3] Its cytotoxicity stems from its ability to inhibit protein synthesis in eukaryotic cells by binding to ribosomes.[1][2][4] This disruption of a fundamental cellular process makes cells highly sensitive to its effects and can lead to apoptosis (programmed cell death).[1] Therefore, even minor stressors, including contamination, can have a significant impact on experimental outcomes.
Q2: What are the most common types of contamination I should be aware of in my this compound experiments?
The most common types of contamination in cell culture are broadly categorized as biological and chemical.[5]
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Biological Contaminants:
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Bacteria: These are ubiquitous and can rapidly proliferate in culture media, causing turbidity and a sudden drop in pH (media turning yellow).[5][6]
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Yeast and Mold (Fungi): Fungal spores are often airborne and can lead to visible filamentous growths (mold) or budding, oval-shaped cells (yeast).[6][7] Fungal contamination may initially be less obvious than bacterial contamination.[6]
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Mycoplasma: These are very small bacteria that lack a cell wall, making them resistant to common antibiotics like penicillin.[8] Mycoplasma contamination is particularly insidious as it is not visible to the naked eye and often does not cause obvious turbidity, but can significantly alter cell physiology and metabolism.[8][9] It is estimated that 5-30% of all cell cultures are contaminated with mycoplasma.[10]
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Viruses: Viral contamination is difficult to detect without specialized techniques and can originate from the source animal tissue or reagents.[10]
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Cross-contamination: The unintentional introduction of another cell line into the culture.[6]
-
-
Chemical Contaminants: These are non-living substances that can affect cell growth, such as impurities in media or water, endotoxins, detergents, or residues from plasticware.[10][11]
Q3: Can the use of antibiotics and antimycotics prevent all contamination?
While antibiotics and antimycotics are often used in cell culture media to prevent bacterial and fungal growth, they are not a substitute for good aseptic technique.[6][12] Over-reliance on these agents can mask low-level contamination and lead to the development of antibiotic-resistant strains.[12][13] Furthermore, common antibiotics like penicillin are ineffective against mycoplasma.[8] It is advisable to culture cells without antibiotics for some passages to check for cryptic contamination.[10]
Troubleshooting Guides
Guide 1: Identifying the Source of Contamination
If you detect contamination, it is crucial to identify the source to prevent future occurrences. The following table outlines common contaminants, their likely sources, and methods for detection.
| Contaminant | Potential Sources | Detection Methods |
| Bacteria | Lab personnel, unfiltered air, contaminated reagents/media, equipment (incubators, water baths).[14] | Visual inspection (turbidity, yellow media), light microscopy (small, motile particles).[5][6] |
| Yeast | Lab personnel, humidified incubators, airborne spores.[7][14] | Light microscopy (oval, budding cells), media may become turbid and yellow over time.[7][15] |
| Mold | Airborne spores, contaminated equipment (especially cardboard products).[6][14] | Visual inspection (filamentous structures), light microscopy.[15] |
| Mycoplasma | Contaminated cell lines, serum, lab personnel (less common).[14] | PCR-based kits, DNA staining (e.g., DAPI or Hoechst), ELISA, specialized mycoplasma culture.[8][16] |
| Chemical | Impurities in water or reagents, detergents, plasticizers from labware, endotoxins.[10][11] | Inconsistent cell growth, altered morphology, or cell death with no visible microbial contamination. |
Guide 2: Responding to a Contamination Event
Immediate action is necessary to manage a contamination event and protect other cultures.
dot
Caption: Workflow for responding to a cell culture contamination event.
Experimental Protocols
Protocol 1: Aseptic Technique for Handling this compound and Cell Cultures
Given that this compound is a cytotoxic compound, adherence to strict aseptic technique is paramount to protect both the cell culture from contamination and the researcher from exposure.
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Preparation of the Work Area:
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Work in a certified Class II biological safety cabinet (BSC).[17]
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Decontaminate the BSC surfaces with 70% ethanol before and after each use.[18]
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Minimize clutter within the BSC to ensure proper airflow.[18]
-
Wipe all items (media bottles, flasks, pipette boxes) with 70% ethanol before placing them in the BSC.[18]
-
-
Personal Protective Equipment (PPE):
-
Sterile Handling:
-
Use sterile, disposable plasticware or properly sterilized glassware.
-
Avoid pouring directly from bottles; use sterile pipettes for all liquid transfers.[18] Use each pipette only once to prevent cross-contamination.[18]
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Do not leave bottles, flasks, or plates open for extended periods.
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Never pass non-sterile items over open containers.
-
-
Handling of this compound:
-
Waste Disposal:
-
All materials that come into contact with this compound (pipette tips, tubes, flasks) should be considered cytotoxic waste and disposed of according to institutional and local regulations.[19]
-
Contaminated cultures should be autoclaved before disposal.
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Protocol 2: Routine Mycoplasma Detection by PCR
Regular screening for mycoplasma is essential for maintaining healthy cell cultures.[6]
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Sample Collection: Collect 1 mL of spent culture medium from a 2-3 day old culture that is 70-80% confluent.
-
DNA Extraction: Use a commercial PCR kit for mycoplasma detection and follow the manufacturer's instructions for DNA extraction from the cell culture supernatant.
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PCR Amplification:
-
Prepare the PCR reaction mix as specified in the kit protocol. This typically includes a master mix containing polymerase, nucleotides, and primers specific for mycoplasma DNA, as well as an internal control.
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Add the extracted DNA to the reaction mix.
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Run the PCR program in a thermal cycler according to the kit's instructions.
-
-
Analysis:
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Analyze the PCR products by gel electrophoresis.
-
A positive result for mycoplasma will show a band of a specific size, as indicated in the kit's manual. The internal control band should be present in all samples to validate the PCR reaction.
-
Signaling Pathways and Workflows
This compound Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting protein synthesis, a critical process for cell survival and function.
dot
Caption: Simplified diagram of this compound's mechanism of action.
General Contamination Prevention Workflow
A proactive approach is the best defense against contamination. This workflow outlines key preventative measures.
dot
Caption: Key pillars of a successful contamination prevention strategy.
References
- 1. This compound - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. This compound | C27H32O8 | CID 12444784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Mycotoxins (Vibrant America) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. A Review of the Mechanism of Injury and Treatment Approaches for Illness Resulting from Exposure to Water-Damaged Buildings, Mold, and Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Contamination | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 7. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 8. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 9. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 細胞培養のコンタミネーションに関するトラブルシューティング [sigmaaldrich.com]
- 11. westlab.com.au [westlab.com.au]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 14. corning.com [corning.com]
- 15. yeasenbio.com [yeasenbio.com]
- 16. Mycoplasma Detection, Prevention, and Elimination in Cell Culture [sigmaaldrich.com]
- 17. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - US [thermofisher.com]
- 19. chem.tamu.edu [chem.tamu.edu]
- 20. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 21. researchgate.net [researchgate.net]
Interpreting Verrucarin J data with high background noise
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Verrucarin J. Here, you will find information to help you interpret data, particularly in the presence of high background noise, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a macrocyclic trichothecene mycotoxin produced by the fungus Stachybotrys chartarum. Its primary mechanism of action is the inhibition of protein synthesis in eukaryotic cells.[1] It achieves this by binding to the 60S ribosomal subunit, which interferes with the peptidyl transferase center and leads to a ribotoxic stress response. This can trigger downstream signaling cascades, including the activation of Mitogen-Activated Protein Kinases (MAPK) and Nuclear Factor-kappa B (NF-κB), ultimately leading to apoptosis (programmed cell death).
Q2: I am observing high background noise in my fluorescence-based cytotoxicity assay with this compound. What are the potential causes?
High background noise in fluorescence-based assays can stem from several sources:
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Autofluorescence of this compound: Some small molecules inherently fluoresce at the excitation and emission wavelengths used in common cytotoxicity assays.
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Cellular Autofluorescence: Endogenous cellular components, such as NADH and riboflavins, can contribute to background fluorescence. This can be exacerbated by cellular stress or death.
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Media Components: Phenol red and other components in the cell culture media can have fluorescent properties.
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Contamination: Microbial contamination (e.g., bacteria, yeast, or mycoplasma) can lead to increased metabolic activity and fluorescence.
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Reagent Issues: Improper storage or degradation of the fluorescent dye (e.g., resazurin) can lead to high background.
Q3: How can I troubleshoot high background absorbance in my MTT assay when using this compound?
High background in an MTT assay can be caused by:
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Contamination: Microbial contamination can reduce the MTT reagent and produce a false positive signal.[2]
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Reagent Quality: The MTT reagent is light-sensitive and can degrade if not stored properly, leading to spontaneous formazan production.[3]
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Incomplete Solubilization: If the formazan crystals are not fully dissolved, it can lead to inaccurate and high absorbance readings.
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This compound Interference: The compound itself might interact with the MTT reagent or the formazan product.
-
High Cell Density: Seeding too many cells can lead to very high absorbance values that are outside the linear range of the assay.
Q4: What are typical IC50 values for this compound and related compounds?
| Cell Line | Cancer Type | Verrucarin A IC50 (nM) |
| PC-3 | Prostate Cancer | 1.5 ± 0.2 |
| LNCaP | Prostate Cancer | 2.1 ± 0.3 |
| DU145 | Prostate Cancer | 1.8 ± 0.1 |
| HeLa | Cervical Cancer | 3.2 ± 0.5 |
| MCF-7 | Breast Cancer | 4.5 ± 0.6 |
Note: These values are illustrative and actual IC50 values should be determined experimentally for your specific cell line and conditions.
Troubleshooting Guides
Issue: High Background Fluorescence in a Resazurin-Based Cytotoxicity Assay
This guide provides a step-by-step approach to identifying and mitigating the causes of high background fluorescence.
Troubleshooting Workflow
References
Calibration strategies for accurate Verrucarin J quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the accurate quantification of Verrucarin J. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and performance data to support your analytical endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal Intensity or No Peak | 1. Inadequate sample extraction or cleanup.2. Low concentration of this compound in the sample.3. Instrument sensitivity issues (e.g., dirty ion source).4. Incorrect mass transition (MRM) settings.5. Degradation of this compound standard or sample. | 1. Optimize the extraction method (e.g., adjust solvent polarity, pH). Consider a more rigorous cleanup step like Solid Phase Extraction (SPE).2. Concentrate the sample extract. Ensure the sample collection and storage were appropriate to prevent degradation.3. Clean the ion source and perform instrument calibration and tuning.[1]4. Verify the precursor and product ion m/z values for this compound. Infuse a standard solution to optimize MS parameters.[2][3]5. Prepare fresh standard solutions. Ensure proper storage of standards and samples (e.g., at -20°C in a dark environment). |
| High Background Noise | 1. Matrix effects from co-eluting endogenous compounds.2. Contaminated solvents, reagents, or glassware.3. Inadequate chromatographic separation. | 1. Improve sample cleanup to remove interfering substances. Employ matrix-matched calibration standards or use a stable isotope-labeled internal standard for this compound if available.[4]2. Use high-purity (LC-MS grade) solvents and reagents. Thoroughly clean all glassware.3. Optimize the LC gradient to better separate this compound from matrix components. |
| Peak Tailing or Splitting | 1. Column contamination or degradation.2. Inappropriate mobile phase pH.3. Sample overload. | 1. Flush the column with a strong solvent. If the problem persists, replace the column.2. Adjust the mobile phase pH to ensure this compound is in a single ionic form.3. Dilute the sample extract before injection. |
| Inconsistent Retention Times | 1. Fluctuations in column temperature.2. Changes in mobile phase composition.3. Air bubbles in the LC system. | 1. Use a column oven to maintain a stable temperature.2. Prepare fresh mobile phase daily and ensure accurate mixing.3. Degas the mobile phase and prime the LC pumps. |
| Poor Recovery | 1. Inefficient extraction from the sample matrix.2. Loss of analyte during sample cleanup steps.3. Adsorption to containers. | 1. Experiment with different extraction solvents and techniques (e.g., QuEChERS, liquid-liquid extraction).2. Ensure the chosen SPE sorbent and elution solvent are appropriate for this compound.3. Use silanized glassware or low-adsorption polypropylene tubes. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for quantifying this compound?
A1: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most widely used and reliable method for the quantification of this compound, especially in complex biological matrices like urine.[2][5] This technique offers high sensitivity and selectivity, allowing for the detection of low concentrations of the mycotoxin.
Q2: How can I mitigate matrix effects in my this compound analysis?
A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis. To mitigate these effects, it is recommended to use matrix-matched calibration standards. This involves preparing your calibration standards in a blank matrix that is similar to your samples. Alternatively, the use of a stable isotope-labeled internal standard for this compound can effectively compensate for matrix effects.[4] Thorough sample cleanup using techniques like Solid Phase Extraction (SPE) can also help to remove interfering compounds.
Q3: Where can I obtain certified reference materials for this compound?
A3: Certified reference materials (CRMs) are crucial for accurate quantification. Several reputable suppliers offer mycotoxin standards, including this compound. It is important to obtain a certificate of analysis with the standard, which provides information on its purity and concentration.[4][6][7]
Q4: What are the typical validation parameters for a this compound quantification method?
A4: A validated method for this compound quantification should demonstrate acceptable performance for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility). The specific acceptance criteria can vary depending on the regulatory guidelines being followed.
Q5: How should I store my this compound standards and samples?
A5: this compound, like many mycotoxins, can be susceptible to degradation. Standard solutions and sample extracts should be stored at low temperatures, typically -20°C or below, and protected from light to ensure their stability. It is advisable to prepare fresh working standard solutions regularly.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of this compound and other mycotoxins using LC-MS/MS, as compiled from various validated methods.
| Parameter | Typical Value Range |
| Limit of Detection (LOD) | 0.005 - 2 µg/L[8] |
| Limit of Quantification (LOQ) | 0.1 - 4 µg/L[8] |
| **Linearity (R²) ** | > 0.99 |
| Recovery | 70 - 120% |
| Precision (RSD) | < 15% |
Experimental Protocols
Detailed Methodology for this compound Quantification in Human Urine by LC-MS/MS
This protocol describes a general procedure for the extraction and quantification of this compound from human urine samples.
1. Sample Preparation (Modified QuEChERS Extraction)
-
To 1 mL of urine in a 15 mL polypropylene centrifuge tube, add an appropriate volume of internal standard solution (if used).
-
Add 2 mL of acidified acetonitrile (e.g., with 1% formic acid) and vortex vigorously for 1 minute.
-
Add the QuEChERS salts (e.g., magnesium sulfate and sodium chloride) and vortex immediately for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate this compound from other matrix components (e.g., starting with 95% A, ramping to 95% B, holding, and re-equilibrating).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation. The exact m/z values should be optimized by infusing a standard solution.[2]
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.[3]
3. Calibration and Quantification
-
Prepare a series of matrix-matched calibration standards by spiking blank urine extract with known concentrations of this compound.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard (if used) against the concentration.
-
Quantify this compound in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logic diagram for troubleshooting LC-MS/MS issues.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. Development of a multi-mycotoxin LC-MS/MS method for the determination of biomarkers in pig urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. Mycotoxin Reference Materials | Accurate Mycotoxin Detection - Romer Labs [romerlabs.com]
- 5. This compound - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. trilogylab.com [trilogylab.com]
- 7. cifga.com [cifga.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Cytotoxicity of Verrucarin J and Satratoxin G: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of two potent macrocyclic trichothecene mycotoxins, Verrucarin J and Satratoxin G. The information presented is based on available experimental data to assist researchers in understanding their relative toxicities and mechanisms of action.
Executive Summary
This compound and Satratoxin G are secondary metabolites produced by various fungi, notably species of Stachybotrys and Myrothecium.[1][2] As members of the trichothecene family, they are potent inhibitors of protein synthesis in eukaryotic cells, which underlies their significant cytotoxicity.[3][4] Both mycotoxins induce apoptosis through the activation of the ribotoxic stress response pathway, leading to the phosphorylation of mitogen-activated protein kinases (MAPKs) such as JNK and p38.[5][6] While both compounds exhibit high levels of toxicity, available data suggests that Satratoxin G is among the most potent of the trichothecenes.[5]
Data Presentation: Comparative Cytotoxicity
Direct comparative studies providing IC50 values for this compound and Satratoxin G across the same panel of cell lines under identical experimental conditions are limited in the publicly available literature. However, data from separate studies allow for a general comparison of their cytotoxic potency.
| Mycotoxin | Cell Line(s) | Cytotoxicity Metric | Reported Value(s) |
| This compound | Four unspecified mammalian cell lines | IC50 (Inhibition of proliferation) | 1 - 35 nM[1][7] |
| A549 (lung carcinoma), HCT 116 (colon carcinoma), SW-620 (metastatic colon carcinoma) | Apoptosis Induction | Induces apoptosis (specific IC50 not provided)[2] | |
| Satratoxin G | RAW 264.7 (murine macrophage), U937 (human leukemic) | Comparative Cytotoxicity Ranking | More cytotoxic than roridin A, verrucarin A, T-2 toxin, satratoxin F, H, nivalenol, and vomitoxin[5] |
| Murine model | In vivo toxicity | LD50 = 1.23 mg/kg (intraperitoneal) |
Note: The lack of standardized cell lines and experimental conditions across different studies makes a direct, precise comparison challenging. The provided data should be interpreted as indicative of the high cytotoxic potential of both compounds, with this compound demonstrating nanomolar-range activity.
Mechanism of Action: Ribotoxic Stress Response
Both this compound and Satratoxin G, as trichothecene mycotoxins, exert their cytotoxic effects primarily by inhibiting protein synthesis.[3][4] They bind to the 60S subunit of the eukaryotic ribosome, interfering with the peptidyl transferase center and halting the elongation step of translation.[4] This disruption of ribosome function triggers a signaling cascade known as the ribotoxic stress response.[5][6]
This response involves the activation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK) and p38 MAPK.[5][6] The activation of these stress-related kinases initiates downstream signaling events that ultimately lead to programmed cell death, or apoptosis.[5] The concentration of Satratoxin G required to inhibit protein synthesis has been shown to correlate with the concentration needed to induce apoptosis and activate these MAPK pathways.[5]
Experimental Protocols
The most common method for assessing the cytotoxicity of mycotoxins is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8] This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
MTT Assay for Cytotoxicity Assessment
Objective: To determine the concentration at which a mycotoxin reduces the viability of a cell culture by 50% (IC50).
Materials:
-
Target cell line(s) in culture
-
This compound and/or Satratoxin G stock solutions (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
Mycotoxin Treatment:
-
Prepare serial dilutions of this compound and Satratoxin G in complete culture medium from the stock solutions.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the mycotoxins. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the toxins) and a negative control (medium only).
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from the wells without disturbing the formazan crystals (if using adherent cells).
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the mycotoxin concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Caption: Experimental workflow for determining mycotoxin cytotoxicity using the MTT assay.
Caption: Signaling pathway of trichothecene-induced apoptosis via the ribotoxic stress response.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trichothecenes: structure-toxic activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptotic Effect of Combinations of T-2, HT-2, and Diacetoxyscirpenol on Human Jurkat T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phytotoxicity and mammalian cytotoxicity of macrocyclic trichothecene mycotoxins from Myrothecium verrucaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Verrucarin J vs. Verrucarin A: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Verrucarin J and Verrucarin A are both members of the trichothecene class of mycotoxins, known for their potent biological activities. While structurally related, subtle differences in their chemical makeup lead to variations in their effects on cellular processes. This guide provides a detailed comparison of the biological activities of this compound and Verrucarin A, supported by available experimental data and detailed methodologies for key assays.
Core Biological Activities: A Head-to-Head Comparison
The primary mechanism of action for both this compound and Verrucarin A is the inhibition of protein synthesis, which subsequently triggers a cascade of cellular events, including apoptosis and modulation of inflammatory pathways.
Cytotoxicity
Both this compound and Verrucarin A exhibit significant cytotoxic effects against a range of cell lines. This cytotoxicity is largely attributed to their ability to halt protein synthesis, a critical process for cell survival and proliferation.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | Assay | IC50 Value |
| Verrucarin A | LNCaP (Prostate Cancer) | MTT Assay | 10.8 ± 1.2 nM |
| PC-3 (Prostate Cancer) | MTT Assay | 25.6 ± 2.1 nM | |
| MDA-MB-231 (Breast Cancer) | Not Specified | Potent (exact IC50 not provided)[1] | |
| MCF-7 (Breast Cancer) | Not Specified | Potent (exact IC50 not provided)[2] | |
| This compound | A549 (Lung Cancer) | Not Specified | Potent (exact IC50 not provided)[3] |
| HCT 116 (Colon Cancer) | Not Specified | Potent (exact IC50 not provided)[3] | |
| SW-620 (Metastatic Colon Cancer) | Not Specified | Potent (exact IC50 not provided)[3] |
Note: Direct comparative studies with IC50 values for this compound and Verrucarin A in the same cell lines and under identical experimental conditions are limited in the currently available literature. The data presented is compiled from various studies and indicates potent cytotoxicity for both compounds in the nanomolar range.
Protein Synthesis Inhibition
The core mechanism underlying the biological activity of both mycotoxins is the potent inhibition of protein synthesis in eukaryotic cells. They achieve this by binding to the peptidyl transferase center of the 60S ribosomal subunit, thereby interfering with the elongation step of translation.
Table 2: Protein Synthesis Inhibition
| Compound | System | IC50 Value |
| Verrucarin A | Rabbit Reticulocyte Lysate | ~300 nM |
| This compound | Eukaryotic Ribosomes | Potent Inhibitor (specific IC50 not provided)[3] |
Verrucarin A has been shown to be a highly selective inhibitor of polypeptide chain initiation[4]. While specific quantitative data for this compound is scarce, it is also recognized as a powerful inhibitor of eukaryotic protein synthesis[3].
Anti-inflammatory Activity
The inflammatory response to Verrucarin A and this compound is complex. While they can induce inflammatory signaling pathways as a result of cellular stress, there is also evidence of potential anti-inflammatory effects through the inhibition of certain pro-inflammatory mediators.
Table 3: Anti-inflammatory Potential
| Compound | Assay | Effect | IC50 Value |
| Verrucarin A | Not Specified | Can induce inflammatory responses | Data not available |
| This compound | Not Specified | Can trigger inflammatory effects | Data not available |
It is important to note that the pro-inflammatory effects are often a secondary consequence of the primary cytotoxic and protein synthesis-inhibiting activities of these toxins.
Signaling Pathways and Experimental Workflows
The biological activities of Verrucarin A and, by extension, this compound are mediated through the modulation of several key signaling pathways.
Verrucarin A Signaling Pathway
Verrucarin A has been shown to induce apoptosis and inhibit cell proliferation by affecting multiple signaling cascades.
Caption: Verrucarin A signaling pathways leading to apoptosis.
General Experimental Workflow for Cytotoxicity Assessment
A common workflow for assessing the cytotoxic effects of compounds like this compound and Verrucarin A involves the following steps.
Caption: A typical workflow for determining cytotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of this compound and Verrucarin A.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Verrucarin A (typically ranging from picomolar to micromolar) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO) Inhibition
The Griess assay is a common method to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). It is used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in stimulated macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or Verrucarin A for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), to induce NO production.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Griess Reagent Addition: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a short incubation period at room temperature in the dark, measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control. The IC50 value for NO inhibition can then be determined.
Protein Synthesis Inhibition: In Vitro Translation Assay (Rabbit Reticulocyte Lysate)
This assay measures the incorporation of a radiolabeled amino acid into newly synthesized proteins in a cell-free system, providing a direct measure of protein synthesis inhibition.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing rabbit reticulocyte lysate, a mixture of amino acids (including a radiolabeled one, e.g., ³⁵S-methionine), an mRNA template (e.g., luciferase mRNA), and RNase inhibitor.
-
Inhibitor Addition: Add various concentrations of this compound or Verrucarin A to the reaction mixtures.
-
Incubation: Incubate the reactions at 30°C for 60-90 minutes to allow for protein synthesis.
-
Precipitation: Stop the reaction and precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
-
Quantification: Collect the protein precipitates on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of protein synthesis inhibition relative to a control reaction without the inhibitor and determine the IC50 value.
Conclusion
Both this compound and Verrucarin A are highly potent mycotoxins with significant biological activities, primarily driven by their ability to inhibit protein synthesis. This leads to profound cytotoxicity against various cell lines and complex interactions with cellular signaling pathways. While the available data strongly indicates that both compounds are highly active, a lack of direct, quantitative comparative studies makes it difficult to definitively state which is more potent in every biological context. Further research with head-to-head comparisons using standardized experimental protocols is necessary to fully elucidate the nuanced differences in their biological activity profiles. This will be crucial for any future considerations of these molecules in therapeutic development or risk assessment.
References
- 1. Verrucarin A induces apoptosis through ROS-mediated EGFR/MAPK/Akt signaling pathways in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Verrucarin A alters cell-cycle regulatory proteins and induces apoptosis through reactive oxygen species-dependent p38MAPK activation in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Mechanism of Inhibition of Eukaryotic Protein Synthesis by Trichothecene Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationship of Macrocyclic Trichothecenes
For Researchers, Scientists, and Drug Development Professionals
Macrocyclic trichothecenes, a class of sesquiterpenoid mycotoxins, represent a fascinating and complex area of study. While notorious for their potent toxicity and role in food contamination, their intricate molecular structures and profound biological activities have also positioned them as potential candidates for therapeutic development, particularly in oncology.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compelling compounds, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
The toxicity of trichothecenes is fundamentally linked to their chemical structure. Key features essential for their biological activity include the 12,13-epoxy ring and the double bond between C-9 and C-10.[2][3] The removal of these groups leads to a complete loss of toxicity.[2] Furthermore, the presence of a macrocyclic ring connecting the C-4 and C-15 positions significantly enhances their toxic potential compared to their simpler, non-macrocyclic counterparts.[2][4] This guide will delve into the nuanced structural variations within the macrocyclic trichothecene family—primarily the satratoxins, verrucarins, and roridins—and their corresponding impact on cytotoxicity.
Comparative Cytotoxicity of Macrocyclic Trichothecenes
The cytotoxic potency of macrocyclic trichothecenes varies significantly based on subtle structural modifications. The following tables summarize the 50% inhibitory concentration (IC50) values of representative compounds against various human cancer cell lines, providing a quantitative basis for SAR analysis. Even minor changes in the macrocycle or its substituents can lead to substantial differences in biological activity and selectivity against cancer cell lines.[1][5]
Table 1: Comparative in vitro Cytotoxicity (IC50) of Satratoxins
| Compound | Cell Line | IC50 (nM) | Reference |
| Satratoxin G | Jurkat | 2.2 - 18.3 | [6][7] |
| U937 | 2.2 | [6] | |
| PC-12 | ~21.2 (10 ng/mL) | [8][9] | |
| Satratoxin H | Jurkat | 2.2 | [6][7] |
| U937 | 2.2 | [6] | |
| SK-OV-3 | 1.93 - 4.22 µM | [10] | |
| A549 | 1.93 - 4.22 µM | [10] | |
| SK-MEL-2 | 1.93 - 4.22 µM | [10] | |
| HCT-116 | 1.93 - 4.22 µM | [10] | |
| 12'-epi-Satratoxin H | SK-OV-3 | 0.7 - 2.8 | [10] |
| A549 | 0.7 - 2.8 | [10] | |
| SK-MEL-2 | 0.7 - 2.8 | [10] | |
| HCT-116 | 0.7 - 2.8 | [10] | |
| 4T1 | Potent | [10] |
Table 2: Comparative in vitro Cytotoxicity (IC50) of Verrucarins
| Compound | Cell Line | IC50 (nM) | Reference |
| Verrucarin A | LNCaP | Potent | |
| PC-3 | Potent | ||
| Leukemia | Good | [5] | |
| Breast Cancer | Good | [5] | |
| Prostate Cancer | Good | [5] | |
| Pancreatic Cancer | Good | [5] |
Table 3: Comparative in vitro Cytotoxicity (IC50) of Roridins
| Compound | Cell Line | IC50 (nM) | Reference |
| Roridin A | K562 | Data Unavailable | [11] |
| SW1116 | Data Unavailable | [11] | |
| Roridin E | B16F10 | Substantial | [12] |
| Breast Cancer | 0.02 - 80 | [13] | |
| Roridin F | 4T1 | Selective | [10] |
| Roridin L-2 | PC-12 | Not Toxic (up to 1000 ng/mL) | [8][9] |
Key Signaling Pathways Targeted by Macrocyclic Trichothecenes
The primary mechanism of action for trichothecenes is the inhibition of protein synthesis, which they achieve by binding to the 60S ribosomal subunit.[14][15] This interaction triggers a "ribotoxic stress response," leading to the activation of several downstream signaling cascades, ultimately culminating in apoptosis.[1][4][16]
Ribotoxic Stress Response and MAPK Activation
The binding of macrocyclic trichothecenes to the ribosome initiates a signaling cascade that activates mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK).[4][17] This activation is a critical step in the cellular response to these toxins and plays a significant role in mediating their apoptotic effects.
Caption: Ribotoxic stress response initiated by macrocyclic trichothecenes.
Modulation of the NF-κB Signaling Pathway
Macrocyclic trichothecenes can also modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[15][18] Deoxynivalenol (DON), a simple trichothecene, has been shown to inhibit NF-κB activation by downregulating MyD88, a key adaptor protein in Toll-like receptor signaling.[15] In contrast, some trichothecenes can induce NF-κB activation, highlighting the complexity of their interactions with cellular signaling.
Caption: Modulation of the NF-κB signaling pathway by trichothecenes.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of SAR studies. This section provides detailed methodologies for commonly used cytotoxicity assays.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the macrocyclic trichothecene and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19][20][21]
WST-1 Cell Proliferation Assay
The WST-1 assay is another colorimetric assay for quantifying cell proliferation and viability. It is based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with the test compounds for the desired period.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm.[2][22][23][24]
BrdU Cell Proliferation Assay
The BrdU assay is an immunoassay that detects the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA of proliferating cells.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells as described above.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.
-
Antibody Incubation: Incubate with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition and Measurement: Add a TMB substrate and measure the absorbance at 450 nm.[3][25][26][27]
Caption: General workflow for in vitro cytotoxicity testing.
Conclusion
The macrocyclic trichothecenes are a structurally diverse and biologically potent class of natural products. Their cytotoxicity is intricately linked to their chemical architecture, with the macrocyclic ring being a key determinant of their high toxicity. By understanding the subtle nuances of their structure-activity relationships, researchers can better predict their biological effects and potentially harness their potent cytotoxic properties for the development of novel therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists and drug development professionals engaged in the study of these remarkable molecules. Further research into the specific interactions of these compounds with their cellular targets will undoubtedly unveil new opportunities for therapeutic intervention.
References
- 1. Trichothecene mycotoxins trigger a ribotoxic stress response that activates c-Jun N-terminal kinase and p38 mitogen-activated protein kinase and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. cohesionbio.com [cohesionbio.com]
- 4. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Trichothecene-induced cytotoxicity on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND RORIDIN L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation of Macrocyclic Trichothecene Mycotoxins from the Lethal Toxic Mushroom Podostroma cornu-damae and Their Cytotoxic Activities [mdpi.com]
- 11. Recent Advances on Macrocyclic Trichothecenes, Their Bioactivities and Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Macrocyclic Trichothecene Mycotoxins from a Deadly Poisonous Mushroom, Podostroma cornu-damae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Trichothecene - Wikipedia [en.wikipedia.org]
- 15. NF-κB activation via MyD88-dependent Toll-like receptor signaling is inhibited by trichothecene mycotoxin deoxynivalenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of trichothecene mycotoxins on eukaryotic cells: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Trichothecin induces cell death in NF-κB constitutively activated human cancer cells via inhibition of IKKβ phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. acmeresearchlabs.in [acmeresearchlabs.in]
- 20. texaschildrens.org [texaschildrens.org]
- 21. MTT (Assay protocol [protocols.io]
- 22. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 23. cellbiolabs.com [cellbiolabs.com]
- 24. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 25. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. assaygenie.com [assaygenie.com]
- 27. media.cellsignal.com [media.cellsignal.com]
Navigating the Cellular Response to Verrucarin J: A Comparative Guide in the Absence of Direct Transcriptomic Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verrucarin J is a macrocyclic trichothecene mycotoxin, a class of potent bioactive compounds produced by various fungi.[1] Like other members of its class, this compound is known for its powerful biological activities, primarily as an inhibitor of protein synthesis in eukaryotic cells.[2] This fundamental action triggers a cascade of downstream cellular events, including the induction of apoptosis (programmed cell death) and cellular stress responses. Despite its well-established primary mechanism, a detailed understanding of the global transcriptomic changes induced by this compound remains elusive, as specific RNA-sequencing (RNA-seq) or microarray data for this compound are not currently available in the public domain.
This guide provides a comparative framework based on the known molecular effects of this compound and its close structural analogs, such as Verrucarin A. While direct transcriptomic comparisons are not possible at this time, this document summarizes the established mechanisms of action, outlines a detailed protocol for future transcriptomic studies, and presents key signaling pathways known to be modulated by related compounds.
Established Mechanism of Action and Hypothesized Transcriptomic Consequences
The primary molecular target of this compound and other trichothecenes is the eukaryotic ribosome. By binding to the 60S ribosomal subunit, these toxins inhibit the peptidyl transferase activity, thereby stalling protein synthesis.[2] This abrupt halt in translation is a severe stressor for the cell and is hypothesized to lead to a number of significant changes in gene expression, including:
-
Upregulation of Stress Response Genes: Genes involved in the unfolded protein response (UPR) and general stress pathways are likely to be induced as the cell attempts to cope with the accumulation of improperly folded or translated proteins.
-
Induction of Apoptotic Genes: The inability to synthesize essential proteins would trigger intrinsic and extrinsic apoptotic pathways. This would be reflected in the increased transcription of pro-apoptotic genes (e.g., caspases, Bax, Bak) and the downregulation of anti-apoptotic genes (e.g., Bcl-2).
-
Cell Cycle Arrest: A halt in the production of cyclins and other cell cycle regulatory proteins would lead to cell cycle arrest, likely at the G1/S or G2/M checkpoints. This would be accompanied by changes in the expression of cell cycle-related genes.
-
Inflammatory and Immune Response: Trichothecenes are known to modulate immune responses. It is plausible that this compound exposure would lead to the differential expression of cytokines, chemokines, and other immune-related genes.
Comparative Analysis with Structurally Related Compounds
While transcriptomic data for this compound is absent, studies on the related compound, Verrucarin A, have shed light on its effects on specific signaling pathways. Research in prostate cancer cells has demonstrated that Verrucarin A inhibits the pro-survival Akt/NF-kB/mTOR signaling pathway. This inhibition contributes to its anti-proliferative and pro-apoptotic effects. It is highly probable that this compound exerts its effects through similar, if not identical, signaling cascades.
Due to the lack of quantitative transcriptomic data, a comparative data table cannot be generated at this time.
Experimental Protocols
To address the current gap in knowledge, the following is a detailed experimental protocol for conducting a transcriptomic analysis of cells exposed to this compound using RNA-sequencing.
Objective: To identify differentially expressed genes and signaling pathways in a human cell line (e.g., HEK293, HeLa, or a relevant cancer cell line) upon exposure to this compound.
Materials:
-
Human cell line of choice
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
This compound (appropriate purity and solvent)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., Qiagen RNeasy)
-
DNase I
-
RNA quantification instrument (e.g., NanoDrop, Qubit)
-
RNA integrity analysis instrument (e.g., Agilent Bioanalyzer)
-
RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA)
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency in appropriate culture vessels.
-
Treat cells with this compound at a predetermined concentration (e.g., IC50 value) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, and 24 hours).
-
Include at least three biological replicates for each condition.
-
-
RNA Extraction and Quality Control:
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Perform an on-column DNase I digestion to remove any contaminating genomic DNA.
-
Quantify the extracted RNA and assess its purity (A260/A280 and A260/A230 ratios).
-
Determine the RNA integrity number (RIN) to ensure high-quality RNA (RIN > 8 is recommended).
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from a set amount of total RNA (e.g., 1 µg) using a stranded mRNA library preparation kit.
-
Perform quality control on the prepared libraries to assess their size and concentration.
-
Sequence the libraries on a high-throughput sequencing platform to a desired read depth (e.g., 20-30 million reads per sample).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads and trim adapter sequences.
-
Align the reads to the human reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between this compound-treated and control samples.
-
Conduct pathway and gene ontology enrichment analysis on the differentially expressed genes to identify affected biological processes and signaling pathways.
-
Visualizations
The following diagrams illustrate a known signaling pathway affected by a related compound and a proposed workflow for a transcriptomic study of this compound.
References
A Comparative Analysis of the Neurotoxic Potential of Verrucarin J and Roridin L2
For Immediate Release
This guide provides a detailed comparison of the neurotoxic properties of two trichothecene mycotoxins, Verrucarin J and Roridin L2. Produced by various fungal species, these compounds are of significant interest to researchers in toxicology, pharmacology, and drug development due to their potent biological activities. This document synthesizes available experimental data to offer a clear comparison of their effects on the nervous system.
Executive Summary
Quantitative Data Comparison
The following table summarizes the available quantitative data on the cytotoxicity and neurotoxicity of this compound and Roridin L2. A significant data gap exists for the specific neurotoxicity of this compound in neuronal cell lines.
| Mycotoxin | Assay | Cell Line/Model | Concentration/Dose | Observed Effect | Citation |
| Roridin L2 | Cell Viability (Alamar Blue) | PC-12 (neuronal) | Up to 1000 ng/mL | Not toxic | [1][2] |
| Apoptosis (Flow Cytometry) | PC-12 (neuronal) | Up to 1000 ng/mL | No effect | [1][2] | |
| Apoptosis (DNA Fragmentation) | PC-12 (neuronal) | Up to 1000 ng/mL | No effect | [1][2] | |
| Olfactory Sensory Neuron Apoptosis | B6C3F1 Mice | 100 µg/kg (intranasal) | Did not exhibit toxicity | [1] | |
| This compound | Neurotoxicity Data | Neuronal Cell Lines | N/A | Data not available in cited literature | |
| Cytotoxicity (Proliferation Inhibition) | Murine Cell Lines (B-cell, T-cell, Macrophage) | IC50: 1-35 nM | Potent inhibition of proliferation | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are the protocols for key experiments cited in this guide.
In Vitro Neurotoxicity Assessment of Roridin L2
This protocol is adapted from the study by Islam et al. (2009) comparing Satratoxin G and Roridin L2.[1][2]
-
Cell Culture:
-
PC-12 cells, a rat pheochromocytoma neuronal cell line, were cultured in F-12K medium supplemented with 2.5% fetal bovine serum and 15% horse serum.
-
Cells were maintained at 37°C in a humidified atmosphere with 6% CO2.
-
Roridin L2 was dissolved in pyrogen-free water before being added to the cell cultures.
-
-
Cell Viability Assay (Alamar Blue Assay):
-
PC-12 cells were seeded in 96-well plates.
-
Cells were treated with various concentrations of Roridin L2 (up to 1000 ng/mL) for 48 hours.
-
Alamar Blue solution was added to each well, and the plates were incubated for 6 hours.
-
Absorbance was measured at 570 nm and 600 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the vehicle-treated control.
-
-
Apoptosis Assays:
-
Flow Cytometry: PC-12 cells were treated with Roridin L2 for 48 hours. Cells were then stained with propidium iodide (PI). The percentage of apoptotic cells (hypofluorescent) was determined by analyzing 5,000 cells per sample using a flow cytometer.[1][2]
-
DNA Fragmentation: After a 48-hour treatment with Roridin L2, DNA was extracted from the PC-12 cells. DNA fragmentation was assessed by agarose gel electrophoresis, looking for the characteristic laddering pattern of apoptosis.[1][2]
-
In Vivo Neurotoxicity Assessment of Roridin L2
This protocol is also based on the work of Islam et al. (2009).[1]
-
Animal Model:
-
Female B6C3F1 mice were used for the study.
-
Animals were handled in accordance with institutional guidelines.
-
-
Toxin Administration:
-
Mice were intranasally exposed to Roridin L2 at a dose of 100 µg/kg body weight.
-
-
Histopathological Analysis:
-
After exposure, the nasal passages were fixed, decalcified, and embedded in paraffin.
-
Tissue sections were stained with hematoxylin and eosin.
-
The olfactory epithelium was examined for signs of apoptosis and atrophy.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for comparing the neurotoxicity of mycotoxins.
Signaling Pathways
The primary mechanism of toxicity for trichothecenes is the inhibition of protein synthesis, which leads to a cellular stress response known as the ribotoxic stress response. This, in turn, can activate downstream signaling pathways leading to apoptosis.
Discussion of Neurotoxic Mechanisms
The neurotoxicity of trichothecenes is primarily linked to their ability to bind to the eukaryotic ribosome, inhibiting protein synthesis.[4] This triggers a "ribotoxic stress response," which activates mitogen-activated protein kinases (MAPKs) such as p38, JNK, and ERK.[5] Activation of these pathways can lead to downstream cellular events, including inflammation and apoptosis (programmed cell death).[5]
This compound: As a potent trichothecene, this compound is presumed to exert its cytotoxic effects through this mechanism. Studies on the related compound, Verrucarin A, have demonstrated the induction of apoptosis in cancer cells through the inhibition of pro-survival signaling pathways like Akt/NF-kB/mTOR.[6] It is highly probable that this compound induces neurotoxicity through a similar mechanism, involving the inhibition of essential protein synthesis in neurons and the activation of apoptotic pathways. However, specific experimental validation in neuronal models is currently lacking in the reviewed literature.
Roridin L2: The consistent observation that Roridin L2 is non-toxic to neuronal cells suggests that it either does not effectively bind to the ribosome or fails to trigger the subsequent ribotoxic stress response in these cells.[1][2] This lack of activity makes it a valuable negative control in studies of trichothecene neurotoxicity and highlights the critical role of specific structural features of these mycotoxins in determining their biological effects.
Conclusion
Based on the available evidence, Roridin L2 displays a negligible neurotoxic profile , with multiple studies confirming its lack of effect on neuronal cell viability and apoptosis. In contrast, while direct neurotoxicity data is not available, the known high cytotoxicity of This compound in other cell types suggests a significant potential for neurotoxicity , likely mediated through the inhibition of protein synthesis and induction of the ribotoxic stress response.
For researchers in neurotoxicology and drug development, this comparison underscores the importance of specific molecular structures in determining the toxic potential of mycotoxins. The lack of neurotoxicity in Roridin L2, a biosynthetic precursor to other toxic trichothecenes, provides a valuable tool for dissecting the specific mechanisms of trichothecene-induced neurodegeneration. Future research should focus on obtaining quantitative neurotoxicity data for this compound in neuronal models to provide a more direct and comprehensive comparison.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Purification and comparative neurotoxicity of the trichothecenes satratoxin G and roridin L2 from Stachybotrys chartarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytotoxicity and mammalian cytotoxicity of macrocyclic trichothecene mycotoxins from Myrothecium verrucaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C27H32O8 | CID 12444784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Verrucarin J: A Comparative Analysis of its Inhibitory Effect on the Akt/NF-kB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Verrucarin J's Performance Against Other Known Inhibitors with Supporting Experimental Data.
The Akt/NF-kB signaling pathway is a critical regulator of cell survival, proliferation, and inflammation, making it a key target in the development of novel therapeutics, particularly in oncology. This compound, a trichothecene mycotoxin, has emerged as a potent inhibitor of this pathway. This guide provides a comparative analysis of this compound's efficacy against other well-established Akt/NF-kB inhibitors, supported by experimental data and detailed protocols.
Comparative Efficacy of Akt/NF-kB Pathway Inhibitors
The inhibitory potential of this compound on the Akt/NF-kB pathway has been evaluated in various cancer cell lines. The following tables summarize the available quantitative data for this compound and compare it with other known inhibitors, Curcumin and BAY 11-7082. It is important to note that the data presented is a synthesis from different studies, and direct comparisons should be interpreted with caution due to variations in experimental conditions, cell lines, and methodologies.
| Compound | Assay | Cell Line | Concentration | Observed Effect | Citation |
| This compound | Colony Formation | HCT 116 (Colon Cancer) | 200 nM | ~50% reduction in colony forming ability | [1][2] |
| This compound | MTT Assay | HCT 116 (Colon Cancer) | 200 nM | ~50% decrease in cell viability | [1][2] |
| Verrucarin A | Western Blot | Prostate Cancer Cells | Not Specified | Down-regulated phospho-AKT (p-AKT) and NF-kB (p65) | [3] |
Table 1: Efficacy of this compound and A on Cancer Cell Proliferation and Akt/NF-kB Signaling.
| Compound | Assay | Cell Lines | IC50 Value | Citation |
| Curcumin | Cell Viability | Breast and Prostate Cancer | 14.4 - 50 µM | [4][5] |
| FLLL11 (Curcumin Analog) | Cell Viability | Breast and Prostate Cancer | 0.3 - 5.7 µM | [4][5] |
| FLLL12 (Curcumin Analog) | Cell Viability | Breast and Prostate Cancer | 0.3 - 3.8 µM | [4][5] |
| BAY 11-7082 | IκBα Phosphorylation | Tumor Cells | 10 µM | [1][6][7][8] |
Table 2: Comparative IC50 Values of Curcumin, its Analogs, and BAY 11-7082.
Signaling Pathway and Experimental Workflow Visualizations
To better understand the mechanism of action and the experimental procedures involved in validating the effects of these inhibitors, the following diagrams are provided.
Caption: The Akt/NF-kB signaling cascade.
Caption: General workflow for assessing Akt/NF-kB pathway inhibition.
Caption: this compound's inhibitory effect on the Akt/NF-kB pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Western Blot for Phosphorylated Akt and NF-kB
Objective: To determine the levels of phosphorylated (active) Akt and NF-kB in response to inhibitor treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with this compound, Curcumin, BAY 11-7082, or a vehicle control at the desired concentrations for the specified duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (Ser473), total Akt, phosphorylated NF-kB p65 (Ser536), total NF-kB p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
MTT Assay for Cell Viability
Objective: To assess the effect of inhibitors on cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the inhibitors or a vehicle control for 24-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Colony Formation Assay for Clonogenic Survival
Objective: To evaluate the long-term proliferative potential of cells after inhibitor treatment.
Protocol:
-
Cell Plating: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Inhibitor Treatment: Treat the cells with the inhibitors at various concentrations. The treatment can be continuous or for a defined period, after which the medium is replaced with fresh medium.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Colony Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
-
Colony Counting: After washing and drying, count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.
Conclusion
The available data indicates that this compound is a potent inhibitor of the Akt/NF-kB pathway, leading to significant reductions in cancer cell viability and proliferation at nanomolar concentrations. When compared to other known inhibitors such as Curcumin and BAY 11-7082, this compound appears to be effective at a much lower concentration range. However, the lack of direct comparative studies under identical experimental conditions necessitates further research to definitively establish its relative potency. The detailed protocols and visual aids provided in this guide are intended to facilitate such future investigations and aid researchers in the validation and exploration of this compound as a potential therapeutic agent targeting the Akt/NF-kB signaling pathway.
References
- 1. BAY 11-7082 | IκB/IKK inhibitor | nuclear factor-κB inhibitor | NF-κB inhibitor | CAS 19542-67-7 | Buy BAY 117082 from Supplier InvivoChem [invivochem.com]
- 2. apexbt.com [apexbt.com]
- 3. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New curcumin analogues exhibit enhanced growth-suppressive activity and inhibit AKT and signal transducer and activator of transcription 3 phosphorylation in breast and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New curcumin analogues exhibit enhanced growth‐suppressive activity and inhibit AKT and signal transducer and activator of transcription 3 phosphorylation in breast and prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ≥98% (HPLC), solid, NF-kB/TNF-α inhibitor, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Verrucarin J Cross-Reactivity in Trichothecene Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Verrucarin J and other prominent macrocyclic trichothecenes in enzyme-linked immunosorbent assays (ELISAs). Understanding the cross-reactivity profiles of antibodies used in these assays is critical for the accurate quantification of specific mycotoxins in complex samples. This document summarizes key performance data, details the experimental protocols used to obtain this data, and visualizes the underlying immunoassay workflow.
Performance Comparison of Monoclonal Antibodies
The cross-reactivity of two murine monoclonal antibodies, 5G11 and 4H10, raised against Roridin A, was evaluated in a competitive direct enzyme immunoassay. The following table summarizes the relative cross-reactivities of these antibodies with various macrocyclic trichothecenes. The cross-reactivity is expressed as a percentage relative to Roridin A (100%).
| Toxin | Monoclonal Antibody 5G11 Relative Cross-Reactivity (%) | Monoclonal Antibody 4H10 Relative Cross-Reactivity (%) |
| Roridin A | 100.0 | 100.0 |
| Roridin J | 43.8 | 6.3 |
| Verrucarin A | 16.7 | 64.0 |
| Satratoxin G | 3.7 | 4.4 |
| Satratoxin H | 18.9 | 4.9 |
| This compound | Data not available in the cited study | Data not available in the cited study |
Data sourced from Hack et al., 1988.[1][2]
It is important to note that while the specific cross-reactivity of this compound was not reported in this particular study, other research indicates that commercial trichothecene immunoassay kits do exhibit cross-reactivity with this compound, alongside Verrucarin A and other macrocyclic trichothecenes.[3] This highlights the group-specific nature of many trichothecene immunoassays.
Experimental Protocols
The data presented above was generated using a competitive direct enzyme-linked immunosorbent assay (ELISA). The following is a detailed description of the typical protocol for such an assay.
Competitive Direct ELISA Protocol for Trichothecene Quantification
1. Coating of Microtiter Plate:
-
Microtiter plates are coated with a purified antibody specific to the target trichothecene (in this case, an anti-Roridin A monoclonal antibody).
-
The antibody solution is typically prepared in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
100 µL of the antibody solution is added to each well.
-
The plate is incubated overnight at 4°C to allow for the passive adsorption of the antibodies to the well surface.
-
After incubation, the coating solution is removed, and the plate is washed three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBS-T).
2. Blocking:
-
To prevent non-specific binding of subsequent reagents, the remaining protein-binding sites on the well surface are blocked.
-
200 µL of a blocking buffer (e.g., 1% bovine serum albumin in PBS) is added to each well.
-
The plate is incubated for 1-2 hours at room temperature.
-
The blocking buffer is then discarded, and the plate is washed three times with wash buffer.
3. Competitive Reaction:
-
A mixture of the sample (or standard) containing the unknown amount of trichothecene and a fixed amount of enzyme-labeled trichothecene (conjugate) is prepared.
-
100 µL of this mixture is added to each well of the antibody-coated and blocked microtiter plate.
-
The plate is incubated for a specified time (e.g., 1-2 hours) at room temperature, allowing the free and enzyme-labeled trichothecen to compete for binding to the limited number of antibody sites on the well.
4. Substrate Addition and Signal Development:
-
Following the competitive binding step, the plate is washed thoroughly to remove any unbound components.
-
100 µL of a chromogenic substrate solution (e.g., 3,3',5,5'-Tetramethylbenzidine, TMB) is added to each well.
-
The plate is incubated in the dark at room temperature to allow the enzyme on the bound conjugate to catalyze a color change.
5. Stopping the Reaction and Data Acquisition:
-
The enzymatic reaction is stopped by adding 50-100 µL of a stop solution (e.g., 2M H₂SO₄).
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm for TMB).
6. Data Analysis:
-
A standard curve is generated by plotting the absorbance values against the known concentrations of the trichothecene standards.
-
The concentration of the trichothecene in the unknown samples is then determined by interpolating their absorbance values on the standard curve. The lower the absorbance, the higher the concentration of the trichothecene in the sample.
Signaling Pathways & Experimental Workflows
The following diagram illustrates the workflow of a competitive direct ELISA for trichothecene detection.
Caption: Workflow of a competitive direct ELISA for trichothecene detection.
References
- 1. elisakits.co.uk [elisakits.co.uk]
- 2. Analytical Validation of a Direct Competitive ELISA for Multiple Mycotoxin Detection in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Validation of a Direct Competitive ELISA for Multiple Mycotoxin Detection in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Gene Expression in Response to Verrucarin J Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the differential gene expression patterns induced by Verrucarin J, a potent macrocyclic trichothecene mycotoxin. Due to the limited availability of public datasets on this compound-specific gene expression, this guide draws comparisons with the closely related and well-studied trichothecene, Verrucarin A, and other mycotoxins like T-2 toxin and Deoxynivalenol (DON). The information presented herein is intended to provide insights into the potential molecular mechanisms of this compound and to offer a framework for future research.
Comparison of Cellular and Molecular Effects
This compound, like other trichothecenes, is a potent inhibitor of protein synthesis.[1] This inhibition triggers a cascade of cellular stress responses, leading to apoptosis, cell cycle arrest, and modulation of key signaling pathways. The primary mechanism of action is the binding to the 60S ribosomal subunit, which interferes with the peptidyl transferase activity, leading to what is known as the "ribotoxic stress response".[2][3] This response is characterized by the activation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK) and p38.[3][4]
| Feature | This compound (inferred) / Verrucarin A | Other Trichothecenes (T-2 Toxin, DON) | Supporting Evidence |
| Primary Molecular Target | 60S Ribosomal Subunit | 60S Ribosomal Subunit | [2] |
| Key Signaling Pathways Affected | Ribotoxic Stress Response, MAPK (JNK, p38), Akt/NF-κB/mTOR | Ribotoxic Stress Response, MAPK, NF-κB | [3][4][5] |
| Primary Cellular Outcomes | Inhibition of Protein Synthesis, Apoptosis, Cell Cycle Arrest | Inhibition of Protein Synthesis, Apoptosis, Oxidative Stress | [1][5][6] |
Hypothetical Differential Gene Expression Data
While specific quantitative data for this compound is not available, based on the known effects of Verrucarin A and other trichothecenes, a hypothetical representation of differentially expressed genes (DEGs) is presented below. This table is intended to serve as a guide for researchers designing experiments to investigate the effects of this compound.
| Gene Category | Representative Genes | Expected Expression Change | Rationale |
| Apoptosis | CASP3, CASP8, CASP9, BAX, BAK1 | Upregulated | Induction of apoptosis is a hallmark of trichothecene toxicity.[5][7] |
| BCL2, BCL2L1 | Downregulated | Downregulation of anti-apoptotic genes promotes cell death.[5] | |
| Cell Cycle | CDKN1A (p21), GADD45A | Upregulated | Induction of cell cycle arrest in response to cellular stress. |
| CCND1, CCNE1, CDK2, CDK4 | Downregulated | Inhibition of cell cycle progression. | |
| Stress Response | JUN, FOS, ATF3 | Upregulated | Activation of the ribotoxic stress response and MAPK signaling.[7] |
| HSP70, HSP90 | Upregulated | General cellular stress response. | |
| NF-κB Signaling | NFKBIA, RELA | Modulated | NF-κB pathway is a known target of trichothecenes.[5] |
| Metabolism | Genes for Phase I & II enzymes | Downregulated | Observed with T-2 toxin, indicating an impact on cellular metabolism.[7] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Ribotoxic Stress Response Pathway
Caption: this compound-induced ribotoxic stress response.
Experimental Workflow for Differential Gene Expression Analysis
Caption: Workflow for RNA-Seq analysis of this compound effects.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines such as MCF-7 (breast cancer) or PC-3 (prostate cancer) are suitable models.[5]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound or a vehicle control (DMSO). The treatment duration can range from 6 to 48 hours, depending on the experimental endpoint.
RNA Isolation and Quality Control
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. This typically involves cell lysis, homogenization, and RNA purification.
-
DNase Treatment: To remove any contaminating genomic DNA, an on-column DNase digestion or a post-extraction DNase treatment is performed.
-
RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed using an Agilent Bioanalyzer or similar instrument to determine the RNA Integrity Number (RIN). Samples with a high RIN value (typically > 8) are used for downstream applications.[8]
RNA-Seq Library Preparation and Sequencing
-
Library Preparation: RNA-Seq libraries are prepared from high-quality total RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq or HiSeq, to generate a sufficient number of reads for robust differential gene expression analysis.[9]
Data Analysis
-
Quality Control of Raw Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality reads are trimmed or removed.
-
Read Alignment: The high-quality reads are aligned to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like STAR.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene is counted. Differential expression analysis between this compound-treated and control samples is performed using statistical packages such as DESeq2 or edgeR in R.[10] Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.
-
Pathway and Gene Ontology (GO) Enrichment Analysis: The list of differentially expressed genes is then used for pathway and GO enrichment analysis using tools like DAVID, Metascape, or GSEA to identify the biological pathways and processes that are significantly affected by this compound treatment.[10]
This guide provides a foundational understanding of the anticipated effects of this compound on gene expression and offers standardized protocols for empirical investigation. Further research, particularly direct RNA-sequencing of this compound-treated cells, is necessary to validate these predictions and fully elucidate its mechanism of action.
References
- 1. This compound | C27H32O8 | CID 12444784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trichothecenes: From Simple to Complex Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trichothecene mycotoxins trigger a ribotoxic stress response that activates c-Jun N-terminal kinase and p38 mitogen-activated protein kinase and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current and Future Experimental Strategies for Structural Analysis of Trichothecene Mycotoxins-A Prospectus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Gene expression profiles in pregnant rats treated with T-2 toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RNA-Seq Analysis Implicates Detoxification Pathways in Ovine Mycotoxin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA-Seq Profiling Reveals Novel Hepatic Gene Expression Pattern in Aflatoxin B1 Treated Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Verrucarin J and Other Protein Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Verrucarin J, a potent macrocyclic trichothecene mycotoxin, with other well-characterized protein synthesis inhibitors. By presenting supporting experimental data, detailed methodologies, and visual representations of molecular mechanisms and experimental workflows, this document serves as a valuable resource for researchers investigating protein synthesis and developing novel therapeutics.
Introduction to Protein Synthesis Inhibition
Protein synthesis is a fundamental cellular process and a key target for various therapeutic agents and toxins. Inhibitors of this process can act on different stages of translation, including initiation, elongation, and termination. This compound belongs to the trichothecene family of mycotoxins, which are known for their potent cytotoxicity stemming from their ability to halt protein synthesis.[1] This guide compares this compound and its class of inhibitors to other commonly used protein synthesis inhibitors, such as cycloheximide and puromycin, to highlight their distinct mechanisms and potencies.
Mechanism of Action
Protein synthesis inhibitors exhibit diverse mechanisms by targeting the ribosome, the cellular machinery responsible for translation.
-
This compound (and Trichothecenes): As a macrocyclic trichothecene, this compound is a potent inhibitor of eukaryotic protein synthesis.[1] Trichothecenes bind to the peptidyl transferase center (PTC) on the large ribosomal subunit (60S in eukaryotes).[1] This interaction can interfere with different phases of translation. Specifically, Verrucarin A, a closely related compound, is a potent and highly selective inhibitor of the initiation step of polypeptide chain synthesis.[2][3] This binding prevents the formation of the first peptide bond, thereby halting protein production at its very beginning.
-
Cycloheximide: This inhibitor also targets the large ribosomal subunit (60S) but at a different site. Cycloheximide binds to the E-site (exit site) of the ribosome.[4][5] This binding interferes with the translocation step of elongation, where the ribosome moves along the mRNA to the next codon.[4] By blocking the release of the deacylated tRNA from the E-site, cycloheximide effectively stalls the ribosome, preventing the polypeptide chain from growing.[4][5]
-
Puromycin: This aminonucleoside antibiotic acts as a structural analog of the 3' end of an aminoacyl-tRNA.[6] It enters the A-site (aminoacyl site) of the ribosome during elongation and is incorporated into the growing polypeptide chain.[6] However, due to its stable amide bond, it terminates translation prematurely, leading to the release of a truncated and non-functional polypeptide.[6]
References
- 1. In Vitro Translation Using Rabbit Reticulocyte Lysate | Springer Nature Experiments [experiments.springernature.com]
- 2. Mechanism of inhibition of eukaryotic protein synthesis by trichothecene fungal toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. graphviz.org [graphviz.org]
- 4. Star Republic: Guide for Biologists [sciencegateway.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Proteomic Profiling of Verrucarin J-Induced Cellular Stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Verrucarin J-induced cellular stress, with a focus on its proteomic profile in relation to other known ribotoxic stressors. This compound, a potent trichothecene mycotoxin, is known to be a powerful inhibitor of protein synthesis by binding to the eukaryotic ribosome.[1][2][3] This interaction triggers a cascade of cellular events known as the ribotoxic stress response, which activates mitogen-activated protein kinases (MAPKs) and can lead to downstream effects such as inflammation and programmed cell death (apoptosis).[1][3][4] Understanding the detailed proteomic changes induced by this compound is crucial for elucidating its precise mechanism of action and for the development of novel therapeutics.
This guide compares this compound with other well-characterized ribotoxic stress-inducing agents, Anisomycin and Deoxynivalenol (DON), providing supporting data and detailed experimental protocols for proteomic analysis.
Comparison of this compound with Alternative Ribotoxic Stressors
This compound belongs to a class of compounds that exert their toxicity by directly targeting the ribosome.[1][3] To provide a clear comparison, this section contrasts this compound with Anisomycin, a commonly used laboratory tool for inducing the ribotoxic stress response, and Deoxynivalenol (DON), another prevalent trichothecene mycotoxin.[5][6][7]
| Feature | This compound | Anisomycin | Deoxynivalenol (DON) |
| Compound Type | Macrocyclic Trichothecene Mycotoxin[1] | Pyrrolidine Antibiotic[5] | Type B Trichothecene Mycotoxin[8][9] |
| Primary Source | Fungi, such as Stachybotrys chartarum (black mold)[1] | Streptomyces griseolus | Fusarium species fungi, common in cereals[8][10] |
| Molecular Target | 60S ribosomal subunit, inhibiting peptidyl transferase activity[8] | Peptidyl transferase center of the 28S rRNA[5] | A-site of the 60S ribosomal subunit[8] |
| Primary Cellular Effect | Potent inhibition of protein synthesis[1][3] | Inhibition of protein synthesis[6] | Inhibition of protein synthesis[8] |
| Key Signaling Pathway | Ribotoxic Stress Response (activation of p38, JNK)[3][11] | Ribotoxic Stress Response (strong activation of p38, JNK)[5][6] | Ribotoxic Stress Response, AP-1 and NF-κB activation[8] |
| Downstream Responses | Apoptosis, Inflammation, Oxidative Stress[1][12] | Apoptosis, PAI-1 Gene Expression[6] | Impaired intestinal barrier function, pro-inflammatory reactions[8][9] |
Quantitative Proteomic Data Summary
The following table summarizes the expected protein expression changes in response to ribotoxic stressors like this compound. The data is based on the known cellular responses to the inhibition of protein synthesis and the activation of stress pathways.
| Protein Category | Representative Proteins | Expected Expression Change | Rationale |
| Ribosomal Proteins | RPL/RPS family proteins | Down-regulated | Direct binding of the toxin disrupts ribosome function and can lead to ribosomal protein degradation as part of a quality control response. |
| Stress Response & Chaperones | Hsp60, Hsp70 (GRP78) | Up-regulated | The cell activates protective mechanisms to manage protein misfolding and aggregation resulting from translational stress.[13][14] |
| Apoptosis Regulators | Caspases, Bax, Cytochrome c | Up-regulated / Activated | Prolonged ribotoxic stress is a potent trigger for programmed cell death pathways to eliminate damaged cells.[1][6] |
| MAPK Signaling Pathway | p38, JNK | Up-regulated (Phosphorylation) | These kinases are the central mediators of the ribotoxic stress response, activated directly by ribosomal interference.[3][5][11] |
| Protein Synthesis Machinery | Eukaryotic initiation/elongation factors (eIFs/eEFs) | Down-regulated | As a consequence of global protein synthesis inhibition, the expression of factors required for translation is often reduced. |
| Cytoskeletal Proteins | Actin, Tubulin | Variable | Cellular stress can lead to rearrangements of the cytoskeleton; expression changes can be variable depending on the specific context and cell type. |
| Metabolic Enzymes | Glycolytic enzymes, TCA cycle enzymes | Down-regulated | A general shutdown of non-essential cellular processes, including energy-intensive metabolic pathways, often occurs during severe stress. |
Detailed Experimental Protocols
A robust and reproducible workflow is essential for accurate quantitative proteomic profiling.[15][16] The following protocol outlines a standard procedure for analyzing cellular protein changes induced by this compound using tandem mass tag (TMT)-based liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Cell Culture and Treatment
-
Cell Seeding: Culture a human cell line (e.g., HeLa or A549) in appropriate media to ~80% confluency. For a typical TMT experiment, prepare at least three biological replicates for each condition (e.g., Vehicle Control, this compound-treated).[16]
-
Treatment: Treat cells with this compound at a pre-determined cytotoxic concentration (e.g., 10-100 nM) for a specified duration (e.g., 6, 12, or 24 hours). Include a vehicle-only control group (e.g., 0.1% DMSO).
-
Cell Harvesting: After treatment, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove residual media and serum proteins.[15]
-
Cell Lysis and Collection: Add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to the culture dish. Scrape the cells, collect the lysate in a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a standard method, such as the bicinchoninic acid (BCA) assay.
Protein Digestion and Peptide Preparation
-
Reduction: Take a standardized amount of protein (e.g., 100 µg) from each sample. Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.[15]
-
Alkylation: Cool the samples to room temperature. Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate for 45 minutes in the dark to alkylate cysteine residues.[15]
-
Protein Precipitation: Precipitate the protein using a cold acetone precipitation method to remove interfering substances.
-
Digestion: Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate). Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
TMT Labeling and Peptide Cleanup
-
TMT Labeling: Label the digested peptides from each sample with a different TMT isobaric tag according to the manufacturer's protocol. This allows for multiplexed analysis of multiple samples in a single MS run.[17][18]
-
Pooling: Combine the TMT-labeled peptide samples in equal amounts.
-
Desalting: Desalt the pooled peptide sample using a C18 solid-phase extraction (SPE) cartridge or StageTip to remove salts and other contaminants that can interfere with mass spectrometry analysis.[15][19]
LC-MS/MS Analysis
-
Chromatography: Reconstitute the cleaned peptide sample in a suitable solvent (e.g., 0.1% formic acid) and inject it into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Separation: Separate the peptides using a reversed-phase analytical column with a gradient of increasing organic solvent (e.g., acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.[20] The instrument will perform a full MS1 scan to measure the mass-to-charge ratio of intact peptides, followed by higher-energy collisional dissociation (HCD) fragmentation of the most abundant precursor ions to generate MS2 spectra.[20]
Data Analysis and Interpretation
-
Database Searching: Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).[20] Search the MS2 spectra against a human protein database (e.g., UniProt) to identify the peptide sequences.[17]
-
Quantification: Quantify the relative abundance of proteins across the different samples by measuring the intensity of the TMT reporter ions in the MS2 spectra.[21]
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly differentially expressed between the control and this compound-treated groups.[22]
-
Bioinformatics: Use bioinformatics tools (e.g., Perseus, IPA) for downstream analysis, including principal component analysis (PCA), hierarchical clustering, and pathway enrichment analysis to interpret the biological significance of the proteomic changes.[16][20]
Visualizations: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: this compound binds to the ribosome, inhibiting protein synthesis and triggering the Ribotoxic Stress Response, leading to MAPK activation and downstream cellular outcomes.
Caption: A standard workflow for quantitative proteomics, from initial sample preparation and labeling to mass spectrometry analysis and bioinformatics.
Caption: this compound, Anisomycin, and Deoxynivalenol share a common mechanism of ribosome inhibition, which converges on the activation of the Ribotoxic Stress Response pathway.
References
- 1. This compound - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. toxno.com.au [toxno.com.au]
- 3. This compound | C27H32O8 | CID 12444784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ribosomal stress-surveillance: three pathways is a magic number - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Exploring the dermotoxicity of the mycotoxin deoxynivalenol: combined morphologic and proteomic profiling of human epidermal cells reveals alteration of lipid biosynthesis machinery and membrane structural integrity relevant for skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deoxynivalenol and Its Modified Forms: Are There Major Differences? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteomic analysis of the effects of the immunomodulatory mycotoxin deoxynivalenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The ribotoxic stress response drives acute inflammation, cell death, and epidermal thickening in UV-irradiated skin in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Verrucarin A induces apoptosis through ROS-mediated EGFR/MAPK/Akt signaling pathways in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Proteomics Analysis of Proteotoxic Stress Response in In-Vitro Human Neuronal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Proteomics Sample Preparation: Optimizing Workflows for Accurate LCâMS/MS Quantitative Analysis - MetwareBio [metwarebio.com]
- 16. protavio.com [protavio.com]
- 17. A Bioconductor workflow for processing, evaluating, and interpreting expression proteomics data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocols | Broad Institute [broadinstitute.org]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. m.youtube.com [m.youtube.com]
- 21. bigomics.ch [bigomics.ch]
- 22. Capture and Analysis of Quantitative Proteomic Data - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Toxicity of Verrucarin J: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the in vivo toxicity of novel compounds is paramount. This guide provides a comparative analysis of the toxicity of Verrucarin J, a potent trichothecene mycotoxin, alongside other well-characterized trichothecenes. The information is presented to facilitate informed decisions in research and development, with a focus on experimental data and methodologies.
This compound belongs to the trichothecene family of mycotoxins, known for their cytotoxic effects.[1] These toxins are notorious for their ability to inhibit protein synthesis, a fundamental cellular process.[1] This guide delves into the available in vivo toxicity data for this compound and its analogs, offering a comparative perspective to aid in risk assessment and the design of future studies.
Comparative Acute Toxicity of Trichothecenes
The following table summarizes the available median lethal dose (LD50) values for this compound and other prominent trichothecenes in various animal models. It is important to note that a definitive LD50 value for this compound has not been prominently reported in the reviewed literature. However, qualitative data suggests its toxic potential. One study indicated that while a 500-microgram dose of several other macrocyclic trichothecenes was lethal to mice, this compound was an exception, suggesting it may be less acutely toxic than some of its counterparts.[2]
| Mycotoxin | Animal Model | Route of Administration | LD50 (mg/kg) |
| This compound | Mouse | Intraperitoneal | Not Reported* |
| Verrucarin A | Rat | Intravenous | 0.8[3] |
| Mouse | Intraperitoneal | ~0.7**[4] | |
| T-2 Toxin | Mouse | Oral | 10.5 |
| Intraperitoneal | 5.2 | ||
| Intravenous | 4.2 | ||
| Subcutaneous | 2.1 | ||
| Rat | Oral | 2.9 | |
| Intraperitoneal | 1.6 | ||
| Intravenous | 1.0 | ||
| Subcutaneous | 0.9 | ||
| Deoxynivalenol (DON) | Mouse | Oral | 46 - 78 |
| Intraperitoneal | 49 - 70 | ||
| Rat | Oral | >50 |
*A study reported that a 500-microgram dose of several macrocyclic trichothecenes injected into the abdomen of mice resulted in death, with this compound being an exception, suggesting lower acute toxicity compared to the tested compounds.[2] **Calculated from a study where 0.35 mg/kg was administered as half the LD50.[4]
Experimental Protocols for Acute Toxicity Studies
The determination of LD50 values is a critical step in toxicological assessment. The following is a generalized protocol based on the principles outlined in the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals (e.g., OECD 420, 423, 425) for acute oral toxicity.
Objective: To determine the median lethal dose (LD50) of a test substance following a single oral administration.
Animals: Healthy, young adult rodents (e.g., mice or rats) of a single sex (typically females, as they are often slightly more sensitive) are used. Animals are acclimatized to laboratory conditions for at least 5 days prior to dosing.
Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water. Food is typically withheld for a few hours before and after administration of the test substance.
Dose Administration:
-
The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, saline, or corn oil).
-
A single dose is administered to each animal by gavage.
-
A stepwise procedure is often employed. The initial dose is selected based on preliminary range-finding studies. Subsequent doses are increased or decreased based on the outcome (survival or mortality) in the previously dosed animals.
Observation:
-
Animals are observed for mortality, clinical signs of toxicity, and changes in body weight.
-
Observations are made frequently on the day of dosing and at least once daily thereafter for a period of 14 days.
-
Detailed records of all observed signs of toxicity are maintained.
Data Analysis: The LD50 is calculated using appropriate statistical methods, such as the Probit method or the Trimmed Spearman-Karber method.
Below is a graphical representation of a typical experimental workflow for an acute toxicity study.
Signaling Pathways of this compound Toxicity
The primary mechanism of toxicity for this compound and other trichothecenes is the inhibition of protein synthesis.[1] This occurs through their binding to the 60S subunit of the ribosome, which triggers a signaling cascade known as the ribotoxic stress response .
This response involves the activation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK) and p38. The activation of these pathways can lead to a variety of cellular outcomes, including inflammation, cell cycle arrest, and, ultimately, programmed cell death or apoptosis .
The following diagrams illustrate the key signaling pathways involved in this compound toxicity.
The activation of the ribotoxic stress response by this compound can culminate in apoptosis, a controlled process of cell death. The MAPK signaling cascade plays a crucial role in initiating the apoptotic program.
References
- 1. This compound - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Trichoderma cornu-damae - Wikipedia [en.wikipedia.org]
- 3. Verrucarin A | C27H34O9 | CID 6326658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effects of verrucarin A and roridin A, macrocyclic trichothecene mycotoxins, on the murine immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Verrucarin J and T-2 Toxin: Effects on Immunity
A comprehensive guide for researchers, scientists, and drug development professionals on the immunotoxic effects of two prominent trichothecene mycotoxins.
This guide provides a detailed comparative analysis of Verrucarin J and T-2 toxin, focusing on their impact on the immune system. Both mycotoxins belong to the trichothecene family, known for their potent protein synthesis inhibition and immunomodulatory activities. While T-2 toxin has been extensively studied, data on this compound's specific immunotoxic effects are less abundant. This guide summarizes the available experimental data, presents detailed methodologies for key immunological assays, and visualizes relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Data Presentation: A Side-by-Side Look at Immunotoxicity
The following tables summarize the quantitative data on the effects of this compound and T-2 toxin on key immunological parameters. It is important to note that the available data for this compound is significantly more limited than for T-2 toxin, precluding a direct, comprehensive quantitative comparison in all areas.
Table 1: Effects on Lymphocyte Proliferation
| Mycotoxin | Cell Type | Assay | Concentration | Effect | IC50 | Citation |
| This compound | Murine Splenic Lymphocytes | Mitogen (Con A, LPS, PHA, PWM) Stimulation | 1/2 LD50 (in vivo) | Statistically significant difference in total WBC counts. | Not Reported | [1] |
| T-2 Toxin | Human Peripheral Blood Lymphocytes | Mitogen (PHA) Stimulation | 0.1 - 10 ng/mL | Inhibition of proliferation | ~1 ng/mL | [2] |
| Human Jurkat T Cells | MTT Assay | Not Specified | Cytotoxicity | Not Reported | [3] | |
| Human B (IM-9) and T (MOLT-4) Lymphoid Cell Lines | Trypan Blue Exclusion | 24h exposure | CC50: 0.2 ng/mL (IM-9), 0.6 µg/mL (MOLT-4) | Not Applicable |
Table 2: Effects on Cytokine Production
| Mycotoxin | Cell Type | Cytokine | Concentration | Effect | Citation |
| This compound | Not Specifically Reported | Proinflammatory Cytokines | Not Reported | Induces proinflammatory cytokines. | [4] |
| T-2 Toxin | Murine Peritoneal Macrophages | IL-1β | 1 - 100 ng/mL | Significant reduction (concentration-dependent) | [5] |
| IL-12 | 0.001 - 0.1 ng/mL | Significant increase | [5] | ||
| 1 - 100 ng/mL | Significant reduction | [5] | |||
| TNF-α | 0.001 - 0.1 ng/mL | Significant increase | [5] | ||
| 1 - 100 ng/mL | Significant reduction | [5] | |||
| Murine Lymph Node T-cells | IL-2 | 1 - 100 ng/mL | Reduction | [5] | |
| IL-4 | 0.1 - 100 ng/mL | Reduction (concentration-dependent) | [5] | ||
| IL-10 | 0.1 - 100 ng/mL | Reduction (concentration-dependent) | [5] | ||
| IFN-γ | 1 - 100 ng/mL | Reduction | [5] | ||
| Mouse Macrophages (BMDMs) | IL-1β, IL-6, TNF-α | 3.3 - 30 nM | Upregulation | [6] | |
| Porcine Ileal Wall | IL-1β, IL-2, IL-12/23p40, IL-17A, IFN-γ, IL-4, IL-10 | Low dose (50% of LOAEL) | Increased secretion | [7] | |
| TGF-β | Low dose (50% of LOAEL) | Decreased secretion | [7] |
Table 3: Effects on Apoptosis
| Mycotoxin | Cell Type | Assay | Concentration | Effect | Citation |
| This compound | Not Specifically Reported in Immune Cells | Not Reported | Not Reported | Induces apoptosis. | [4] |
| T-2 Toxin | Human T (MOLT-4) Lymphoid Cell Line | Annexin V Binding | 0.01 µg/mL | Apoptosis observed after 4h | |
| Chicken Hepatocytes | Not Specified | 0.5, 1, 2 mg/kg in feed | Dose-dependent increase in apoptosis rate. | [8] | |
| Mouse Microglia BV2 Cells | Flow Cytometry | 1.25 - 5 ng/mL | Dose-dependent increase in early and late apoptosis. | ||
| Human Jurkat T Cells | Not Specified | Not Specified | Induces apoptosis through mitochondrial damage and caspase activation. | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Lymphocyte Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of mycotoxins on lymphocytes using a colorimetric assay.
1. Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated lymphocytes twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Adjust the cell density to 1 x 10^6 cells/mL.
2. Assay Procedure:
-
Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate.
-
Prepare serial dilutions of this compound and T-2 toxin in complete RPMI-1640 medium.
-
Add 100 µL of the mycotoxin dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
For mitogen-stimulated proliferation, add a mitogen such as phytohemagglutinin (PHA) at a final concentration of 5 µg/mL to appropriate wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
3. MTT Reagent Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
4. Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration of mycotoxin that inhibits cell proliferation by 50%) by plotting a dose-response curve.
Cytokine Profiling (ELISA)
This protocol outlines the general steps for measuring cytokine levels in cell culture supernatants after mycotoxin exposure using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
1. Sample Collection:
-
Culture immune cells (e.g., PBMCs, macrophages) in the presence of various concentrations of this compound or T-2 toxin for a specified time (e.g., 24-48 hours).
-
Collect the cell culture supernatants and centrifuge to remove any cells or debris.
-
Store the supernatants at -80°C until analysis.
2. ELISA Procedure:
-
Coat the wells of a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the collected cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add a biotinylated detection antibody specific for the cytokine of interest and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add a substrate solution (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
3. Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
Apoptosis Detection (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This protocol describes a common method for quantifying apoptosis and necrosis in lymphocytes exposed to mycotoxins.[9][10]
1. Cell Treatment and Harvesting:
-
Treat lymphocytes with different concentrations of this compound or T-2 toxin for a desired period.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
2. Staining Procedure:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer equipped with appropriate lasers and filters for FITC and PI detection.
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Acquire data for at least 10,000 events per sample.
4. Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the levels of apoptosis and necrosis induced by the mycotoxins.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by these mycotoxins and a general workflow for their comparative analysis.
Caption: T-2 Toxin Signaling Pathway in Immune Cells.
Caption: General Signaling Pathway for Trichothecenes like this compound.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Effects of four trichothecene mycotoxins on activation marker expression and cell proliferation of human lymphocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Induction of apoptosis and necrosis in lymphocytes by the cis-Pt(II) complex of 3-aminoflavone in comparison with cis-DDP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An optimized MTT bioassay for determination of cytotoxicity of fumonisins in turkey lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
Verrucarin J: A Comparative Analysis of Its Potency Against Other Mycotoxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic potency of Verrucarin J and other prominent mycotoxins. The data presented herein is intended to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development, offering insights into the relative potencies and mechanisms of action of these fungal metabolites.
Comparative Potency of Mycotoxins
The cytotoxic and lethal potentials of this compound and other selected mycotoxins are summarized below. The data is presented as IC50 (half-maximal inhibitory concentration) values from in vitro cell-based assays and LD50 (median lethal dose) values from in vivo animal studies. These values provide a quantitative measure of the potency of each mycotoxin.
| Mycotoxin | Toxin Class | Cell Line/Animal Model | Potency Metric | Value |
| Verrucarin A | Macrocyclic Trichothecene | MDA-MB-231 (Human Breast Cancer) | IC50 | Not explicitly quantified, but induces apoptosis |
| Verrucarin A | Macrocyclic Trichothecene | LNCaP & PC-3 (Human Prostate Cancer) | IC50 | Not explicitly quantified, but inhibits proliferation |
| Satratoxin G | Macrocyclic Trichothecene | HepG2, Hep-2, Caco-2, A204, U937, Jurkat | IC50 | 2.2-9.7 ng/mL[1] |
| Satratoxin G | Macrocyclic Trichothecene | Mouse (male) | LD50 (i.p.) | 1.23 mg/kg[1] |
| Roridin A | Macrocyclic Trichothecene | Various | Cytotoxicity Rank | Greater than T-2 toxin[2] |
| T-2 Toxin | Type A Trichothecene | Porcine Leydig Cells | IC50 | 97.18 nM |
| T-2 Toxin | Type A Trichothecene | Mouse (adult male) | LD50 (oral) | 10.5 mg/kg[3] |
| Deoxynivalenol (DON) | Type B Trichothecene | Porcine Leydig Cells | IC50 | 2.49 µM |
| Deoxynivalenol (DON) | Type B Trichothecene | B6C3F1 Mouse | LD50 (oral) | 78 mg/kg[4] |
| Aflatoxin B1 (AFB1) | Aflatoxin | MAC-T Cells | IC50 (48h) | 38.8 µM[5] |
| Aflatoxin B1 (AFB1) | Aflatoxin | Mouse | LD50 (oral) | 9 to 60 mg/kg[6] |
| Fumonisin B1 (FB1) | Fumonisin | SF-9 (Insect Cells) | IC50 (48h) | >100 µM[7] |
| Fumonisin B1 (FB1) | Fumonisin | Mouse | LD50 (oral) | Single-dose LD50 is unknown[8] |
| Ochratoxin A (OTA) | Ochratoxin | HeLa S3 Cells | LC50 | 5 µM |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cytotoxicity Assessment by MTT Assay
This protocol is a standard method for assessing cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Mycotoxin Treatment: Prepare serial dilutions of the mycotoxins in the appropriate cell culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the mycotoxins. Include a vehicle control (medium with the solvent used to dissolve the mycotoxins).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 560 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the mycotoxin that causes 50% inhibition of cell viability.
Protein Synthesis Inhibition Assay
This assay measures the rate of new protein synthesis in cells treated with mycotoxins.
Principle: Many trichothecene mycotoxins, including this compound, are potent inhibitors of protein synthesis. This assay quantifies the incorporation of radiolabeled amino acids into newly synthesized proteins. A reduction in incorporation indicates inhibition of protein synthesis.
Procedure:
-
Cell Culture and Treatment: Culture cells to a suitable confluency and then treat them with various concentrations of the mycotoxin for a predetermined period.
-
Radiolabeling: Add a radiolabeled amino acid, such as [3H]-leucine or [35S]-methionine, to the cell culture medium and incubate for a short period (e.g., 1-4 hours) to allow for incorporation into newly synthesized proteins.
-
Cell Lysis and Protein Precipitation: After labeling, wash the cells to remove unincorporated radioactive amino acids. Lyse the cells and precipitate the proteins using an acid such as trichloroacetic acid (TCA).
-
Quantification of Radioactivity: Collect the protein precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Compare the amount of radioactivity incorporated in mycotoxin-treated cells to that in untreated control cells to determine the percentage of protein synthesis inhibition. The IC50 value for protein synthesis inhibition can then be calculated.
Apoptosis Assessment by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method is used to differentiate between viable, apoptotic, and necrotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Treatment: Treat cells with the mycotoxin of interest for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V conjugated to a fluorophore (e.g., FITC) and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells.
-
Annexin V-positive and PI-negative: Early apoptotic cells.
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by the mycotoxins and a general experimental workflow for assessing their potency.
References
- 1. Satratoxin G | CAS 53126-63-9 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Apoptosis induction by the satratoxins and other trichothecene mycotoxins: relationship to ERK, p38 MAPK, and SAPK/JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Verrucarin A alters cell-cycle regulatory proteins and induces apoptosis through reactive oxygen species-dependent p38MAPK activation in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Synergistic Effects of Verrucarin J with Other Mycotoxins: A Comparative Guide for Researchers
For Immediate Release
This guide provides an objective comparison of the synergistic effects of Verrucarin J with other mycotoxins, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals investigating the toxicological impact of mycotoxin co-exposure. While direct experimental data on the synergistic effects of this compound is limited, this guide leverages findings from the structurally similar mycotoxin, Verrucarin A, to provide insights into potential interactions.
Executive Summary
This compound, a potent macrocyclic trichothecene mycotoxin, poses a significant health risk due to its ability to inhibit protein synthesis and induce programmed cell death (apoptosis). The frequent co-occurrence of this compound with other mycotoxins in contaminated environments necessitates a thorough understanding of their combined toxicological effects. This guide synthesizes the available data on the synergistic cytotoxicity of this compound and related compounds, details the experimental protocols for assessing these effects, and illustrates the key signaling pathways involved.
Comparative Analysis of Mycotoxin Cytotoxicity
The synergistic potential of this compound is highlighted by studies on Verrucarin A, which demonstrates a significant increase in toxicity when combined with other trichothecenes like T-2 toxin.
Quantitative Data on Synergistic Interactions
A study on the yeast Kluyveromyces marxianus revealed a stable synergistic interaction between Verrucarin A and T-2 toxin, particularly in a nutrient-rich environment. The Maximally Quiescent Ratio (MQR), the ratio at which the most stable interaction occurs, was determined under various conditions, as detailed in Table 1.
Table 1: Synergistic Growth Inhibition of Kluyveromyces marxianus by Verrucarin A and T-2 Toxin
| Growth Medium | Maximally Quiescent Ratio (MQR) (T-2 toxin : Verrucarin A) | Type of Interaction |
| Rich Medium | 1.0 µg/mL : 0.75 µg/mL | Stable Synergism[1] |
| Nutrient-Deficient Medium | 1.0 µg/mL : 0.38 µg/mL | Synergism[1] |
| Halved Cell Concentration | 1.0 µg/mL : 6.0 µg/mL | Synergism[1] |
Individual Mycotoxin Cytotoxicity
To contextualize the synergistic effects, it is crucial to understand the individual potency of these mycotoxins. Table 2 presents the half-maximal inhibitory concentration (IC50) values for this compound and other relevant trichothecenes in various mammalian cell lines. This compound exhibits high cytotoxicity, with IC50 values in the low nanomolar range.[1]
Table 2: Comparative Cytotoxicity (IC50) of this compound and Other Trichothecenes in Mammalian Cell Lines
| Mycotoxin | Cell Line | IC50 Concentration (nM) |
| This compound | VERO (Monkey Kidney Epithelial) | 1.2[1] |
| MDBK (Bovine Kidney) | 1.0[1] | |
| PK-15 (Porcine Kidney) | 2.2[1] | |
| SF-9 (Insect) | 35[1] | |
| Verrucarin A | Jurkat (Human T-cell Leukemia) | ~2.2[2] |
| U937 (Human Histiocytic Lymphoma) | ~2.2[2] | |
| T-2 Toxin | Jurkat (Human T-cell Leukemia) | 4.4 - 10.8[3] |
| Deoxynivalenol (DON) | HEp-2 (Human Laryngeal Carcinoma) | 4,900[3] |
Experimental Protocols for Key Assays
Reproducible and standardized methodologies are paramount in mycotoxin research. The following are detailed protocols for essential assays used to determine cytotoxicity and apoptosis.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cellular metabolic activity, which is an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Mycotoxin Exposure: Treat cells with a range of concentrations of individual mycotoxins and their combinations for 24-72 hours.
-
MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine IC50 values. Synergism can be quantified using the Combination Index (CI) method.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with mycotoxins as required, then harvest and wash with cold PBS.
-
Staining: Resuspend cells in 100 µL of Annexin V binding buffer and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of binding buffer and analyze immediately by flow cytometry.
Visualization of Signaling Pathways and Workflows
Understanding the molecular mechanisms underlying mycotoxin synergy is critical. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a standard experimental workflow.
Caption: this compound and other trichothecenes induce ribotoxic stress, activating MAPK and NF-κB pathways, culminating in apoptosis.
Caption: A streamlined workflow for assessing the synergistic effects of mycotoxins on cell viability and apoptosis.
References
- 1. Phytotoxicity and mammalian cytotoxicity of macrocyclic trichothecene mycotoxins from Myrothecium verrucaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis induction by the satratoxins and other trichothecene mycotoxins: relationship to ERK, p38 MAPK, and SAPK/JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trichothecene-induced cytotoxicity on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Verrucarin J and Deoxynivalenol Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the bioactivities of two prominent trichothecene mycotoxins: Verrucarin J and Deoxynivalenol (DON). Both compounds are potent inhibitors of protein synthesis and are of significant interest in toxicology and pharmacology. This document summarizes their mechanisms of action, target signaling pathways, and cytotoxic effects, supported by experimental data.
Introduction to this compound and Deoxynivalenol
This compound and Deoxynivalenol belong to the trichothecene family of mycotoxins, produced by various fungi.[1][2] Deoxynivalenol, also known as vomitoxin, is a common contaminant of cereal grains like wheat, barley, and corn.[1] this compound is a macrocyclic trichothecene often produced by Stachybotrys chartarum, the fungus commonly referred to as "black mold".[3] Both mycotoxins are known for their ability to inhibit eukaryotic protein synthesis by binding to the 60S ribosomal subunit, which triggers a ribotoxic stress response.[1][3][4] This initial action leads to the activation of downstream signaling pathways, ultimately resulting in cellular responses ranging from inflammation to apoptosis.[4][5]
Quantitative Bioactivity Data
The following table summarizes the available quantitative data on the cytotoxic effects of this compound and Deoxynivalenol on various human cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Mycotoxin | Cell Line | Assay | Incubation Time | IC50 Value | Reference |
| Deoxynivalenol | GES-1 (Human Gastric Epithelial) | Cell Viability | Not Specified | ~0.75 ppm (~2.5 µM) | [6] |
| HepG2 (Human Liver Carcinoma) | MTS | 24 hours | > 16 µM | [7] | |
| K562 (Human Erythroleukemia) | MTT | 24 hours | Significant inhibition at 0.4 µg/mL (~1.35 µM) | [8] | |
| Human CFU-GM (Granulocyte-macrophage progenitor) | Colony Formation | 14 days | 3.9 x 10⁻⁸ mol/L (39 nM) | [9] | |
| This compound | A549 (Human Lung Carcinoma) | Not Specified | Not Specified | Data Not Available | |
| HCT 116 (Human Colon Carcinoma) | Not Specified | Not Specified | Data Not Available | ||
| SW-620 (Human Colon Adenocarcinoma) | Not Specified | Not Specified | Data Not Available |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including the specific assay used, cell line, and incubation time.
Mechanism of Action and Signaling Pathways
Both this compound and Deoxynivalenol initiate their toxic effects by binding to the ribosome, leading to the inhibition of protein synthesis and the induction of a ribotoxic stress response.[1][4] This response is characterized by the rapid activation of Mitogen-Activated Protein Kinases (MAPKs).[4][5]
Deoxynivalenol (DON)
Deoxynivalenol robustly activates all three major MAPK families: p38, c-Jun N-terminal kinase (JNK), and Extracellular signal-regulated kinase (ERK).[5] The activation of these pathways can lead to divergent outcomes. At low concentrations, DON can be immunostimulatory, upregulating the expression of cytokines and chemokines.[10] At higher concentrations, it promotes apoptosis.[10] The p38 MAPK pathway is a key transducer of both the inflammatory and apoptotic responses to DON.[5][10] Recent studies have also implicated the FOXO3a signaling pathway in DON-induced apoptosis in intestinal epithelial cells.[4]
This compound
As a trichothecene, this compound is also known to induce the ribotoxic stress response and activate MAPKs.[1][2] While specific studies on this compound are less numerous, research on the closely related Verrucarin A shows potent inhibition of p38 and JNK phosphorylation.[5] Verrucarin A has also been shown to induce apoptosis in cancer cells by inhibiting the pro-survival Akt/NF-kB/mTOR signaling pathway.[4] Furthermore, this compound is known to induce the generation of reactive oxygen species (ROS), which can contribute to its apoptotic effects.[3]
References
- 1. This compound | C27H32O8 | CID 12444784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. toxno.com.au [toxno.com.au]
- 3. This compound - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Verrucarin A Inhibition of MAP Kinase Activation in a PMA-stimulated Promyelocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and Stachybotrylactam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ribotoxic stress response drives UV-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances on Macrocyclic Trichothecenes, Their Bioactivities and Biosynthetic Pathway [mdpi.com]
- 9. Verrucarin A | C27H34O9 | CID 6326658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Verrucarin J: Safe Handling and Disposal Protocols for Laboratory Environments
Verrucarin J is a highly potent macrocyclic trichothecene mycotoxin produced by fungi such as Stachybotrys chartarum.[1][2] Due to its extreme toxicity, including the inhibition of protein and DNA synthesis, proper handling and disposal are critical to ensure the safety of laboratory personnel and prevent environmental contamination.[1][2] Exposure can occur through dermal contact, inhalation, or ingestion, with potential effects including skin irritation, immune suppression, and gastrointestinal distress.[2][3]
This document provides essential procedural guidance for the safe decontamination and disposal of this compound and associated laboratory waste. The primary and mandatory route for final disposal of all contaminated materials is through a licensed hazardous waste management company. The procedures outlined below are for the decontamination of surfaces and equipment and the preparation of waste for collection.
Personal Protective Equipment (PPE) and Handling
Before handling this compound in any form (solid, liquid, or dissolved), personnel must be equipped with the appropriate PPE. All manipulations should be performed within a certified chemical fume hood or other suitable containment device.
-
Hand Protection: Double-gloving with nitrile gloves is required.
-
Eye Protection: Chemical safety goggles with side-shields are mandatory.
-
Body Protection: An impervious, disposable lab coat should be worn.
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powdered form or creating aerosols.
Waste Segregation and Collection
All items that come into contact with this compound must be treated as hazardous waste. Proper segregation at the point of generation is crucial.
-
Solid Waste: Includes contaminated gloves, bench paper, pipette tips, vials, and other disposables. Collect these items in a dedicated, clearly labeled, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all contaminated liquid waste, including unused solutions and rinsing solvents, in a dedicated, sealed, and shatter-proof hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's safety office.
-
Sharps Waste: Needles, syringes, or any other contaminated sharp objects must be disposed of immediately into a dedicated sharps container labeled for cytotoxic/toxic chemical waste.
Decontamination of Spills and Work Surfaces
Given that trichothecene mycotoxins are resistant to heat and UV light under standard conditions, chemical inactivation is the recommended approach for decontaminating spills and work surfaces before final cleaning.[3] The effectiveness of these agents is detailed in Table 1.
Procedure for a Small Spill:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with absorbent material.
-
Apply a freshly prepared decontamination solution (see Table 1) to the absorbent material, working from the outside in.
-
Allow the required contact time for the solution to inactivate the toxin.
-
Collect all contaminated absorbent materials and place them in the solid hazardous waste container.
-
Wipe the area again with the decontamination solution, followed by a standard laboratory disinfectant or 70% ethanol.
For large spills, evacuate the area immediately and contact your institution's environmental health and safety (EHS) office.
Quantitative Data on Chemical Inactivation of Trichothecenes
The following table summarizes effective chemical decontamination methods for trichothecene mycotoxins, the class to which this compound belongs. These protocols are suitable for decontaminating laboratory surfaces and equipment.
| Chemical Agent | Concentration & Conditions | Contact Time | Efficacy & Notes | Citation |
| Sodium Hypochlorite (NaClO) in NaOH | 0.25% NaClO in 0.25 M Sodium Hydroxide | 4 hours | Inhibits biological activity of T-2 toxin and other trichothecenes. | [3] |
| Aqueous Chlorine Dioxide (ClO₂) Solution | 1000 ppm (0.1%) | 2 hours | Complete inactivation of Verrucarin A and Roridin A. | [4] |
| Aqueous Chlorine Dioxide (ClO₂) Solution | 500 ppm (0.05%) | > 2 hours | Partial inactivation effect observed on Verrucarin A. | [4] |
| Aqueous Chlorine Dioxide (ClO₂) Solution | 200 ppm (0.02%) | 24 hours | Significant decrease in Roridin A toxicity was observed. | [4] |
Final Disposal Protocol
All segregated and collected waste is considered hazardous.
-
Packaging: Ensure all waste containers are securely sealed. The exterior of the container should be clean and free of contamination.
-
Labeling: Label every waste container clearly with "Hazardous Waste," the specific contents ("this compound Waste"), and the associated hazard symbols (e.g., "Acute Toxicity," "Environmental Hazard").
-
Storage: Store the sealed and labeled waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup.
-
Arranging Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the waste. All disposal must comply with local, state, and federal regulations.[4] Final destruction of mycotoxins is often achieved through high-temperature incineration by the waste management facility.
This compound Disposal Workflow
The following diagram illustrates the procedural workflow for the safe management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling, segregation, and disposal of this compound waste.
References
- 1. A Review of the Mechanism of Injury and Treatment Approaches for Illness Resulting from Exposure to Water-Damaged Buildings, Mold, and Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Verrucarin and Verrucarol (IgE) - Serum Antibody Testing for Mycotoxins - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Verrucarin J
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the handling and disposal of Verrucarin J, a potent trichothecene mycotoxin. Adherence to these guidelines is critical to ensure personnel safety and prevent environmental contamination. This compound is a hazardous compound that can be absorbed through inhalation, ingestion, and skin contact, necessitating stringent safety protocols.[1][2]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when working with this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Handling Stock Solutions & Weighing | - Full-face respirator with P100 cartridges- Chemical-resistant suit or disposable coveralls- Double-layered nitrile gloves- Chemical splash goggles- Chemical-resistant boots or boot covers |
| Cell Culture & In Vitro Assays | - Certified Class II Biosafety Cabinet (BSC)- Lab coat or gown- Double-layered nitrile gloves- Safety glasses |
| Animal Handling (Dosing & Necropsy) | - Full-face respirator with P100 cartridges or a Powered Air-Purifying Respirator (PAPR)- Chemical-resistant suit or disposable coveralls- Double-layered nitrile gloves- Chemical splash goggles- Chemical-resistant boots or boot covers |
| Spill Cleanup | - Full-face respirator with P100 cartridges or SCBA (for large spills)- Chemical-resistant suit- Heavy-duty, chemical-resistant gloves over nitrile gloves- Chemical splash goggles- Chemical-resistant boots |
| Waste Disposal | - Lab coat- Nitrile gloves- Safety glasses |
Quantitative Toxicity Data
| Compound | Route of Administration | Species | LD50 |
| Verrucarin A | Intraperitoneal | Mouse | 1.0 mg/kg[3] |
| Verrucarin A | Intravenous | Mouse, Rat, Rabbit | 0.54 - 1.0 mg/kg[3] |
Experimental Protocols
Strict adherence to the following protocols is essential for the safe handling and disposal of this compound.
Handling and Storage
-
Preparation: All work with this compound, including the preparation of stock solutions and dilutions, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to prevent inhalation of aerosolized particles.
-
Personal Protective Equipment: Wear the appropriate PPE as outlined in the table above.
-
Storage: Store this compound in a clearly labeled, tightly sealed container in a locked, ventilated, and secure area away from incompatible materials.
Spill Decontamination Protocol
A this compound spill is a critical incident that requires immediate and precise action.
For Small Spills (less than 10 mg):
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Secure the Area: Restrict access to the contaminated area.
-
Don PPE: Put on the appropriate PPE for spill cleanup.
-
Containment: Gently cover the spill with absorbent pads to prevent further spread.
-
Decontamination:
-
Carefully apply a freshly prepared 10% sodium hypochlorite (bleach) solution to the absorbent pads and the surrounding contaminated area.
-
Allow a contact time of at least 30 minutes. For other trichothecene mycotoxins, a solution of 2.5% sodium hypochlorite with 0.25 N sodium hydroxide has been recommended for complete inactivation with a 4-hour contact time.[4]
-
-
Collection: Using forceps, carefully collect all contaminated materials (absorbent pads, gloves, etc.) and place them in a labeled hazardous waste container.
-
Final Cleaning: Wipe the spill area again with the decontamination solution, followed by a rinse with water.
-
Doff PPE: Remove PPE carefully, avoiding self-contamination, and dispose of it as hazardous waste.
-
Wash Hands: Thoroughly wash hands with soap and water.
For Large Spills (more than 10 mg):
-
Evacuate: Immediately evacuate the entire laboratory and seal the doors.
-
Alert Authorities: Contact your institution's Environmental Health and Safety (EHS) department and emergency response team.
-
Do Not Attempt to Clean: Do not attempt to clean a large spill without specialized training and equipment.
Waste Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Segregation: Segregate all this compound-contaminated waste (e.g., pipette tips, culture plates, gloves, absorbent pads, and empty vials) into clearly labeled, leak-proof hazardous waste containers.
-
Inactivation:
-
Liquid Waste: Before disposal, inactivate liquid waste containing this compound by adding a 10% sodium hypochlorite solution and allowing it to stand for at least 30 minutes. For more robust inactivation of trichothecenes, treatment with a solution of 2.5% sodium hypochlorite and 0.25% N sodium hydroxide for 4 hours is recommended.[4]
-
Solid Waste: Solid waste should be placed in a designated hazardous waste container for incineration.
-
-
Disposal: Arrange for the disposal of all this compound waste through your institution's hazardous waste management program. All burnable waste from toxins should be incinerated at temperatures exceeding 815°C (1500°F).[4] Autoclaving is not an effective method for inactivating low molecular weight toxins like this compound.[4]
Visualizing Safety and Mechanism
To further aid in understanding the necessary safety procedures and the compound's mechanism of action, the following diagrams are provided.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
